molecular formula C32H35N5O5S B1669608 Crenolanib besylate CAS No. 670220-93-6

Crenolanib besylate

Katalognummer: B1669608
CAS-Nummer: 670220-93-6
Molekulargewicht: 601.7 g/mol
InChI-Schlüssel: ARQUTWAXTHJROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crenolanib Besylate is the besylate salt form of crenolanib, an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQUTWAXTHJROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670220-93-6
Record name 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRENOLANIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crenolanib Besylate in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and conferring a poor prognosis.[1][2][3] These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways that drive leukemogenesis.[1][4] Crenolanib besylate is a potent, orally bioavailable, type I pan-FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with FLT3-mutated AML, including those with mutations that confer resistance to other TKIs.[1][5][6] This guide provides a comprehensive overview of the mechanism of action of crenolanib, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound: A Type I Pan-FLT3 Inhibitor

Crenolanib is a benzimidazole-based compound that functions as a type I TKI, meaning it binds to the active conformation of the FLT3 kinase domain.[4][7] This is a key distinction from type II inhibitors, which bind to the inactive conformation.[7] Point mutations in the activation loop of the kinase domain, such as the D835Y mutation, can destabilize the inactive conformation, rendering type II inhibitors less effective.[8] By targeting the active conformation, crenolanib maintains potent inhibitory activity against both FLT3-ITD and FLT3-TKD mutations, including the D835 and F691 variants that are common mechanisms of resistance to type II TKIs like sorafenib and quizartinib.[1][7][8]

Binding Affinity and Kinase Selectivity

In vitro studies have demonstrated that crenolanib binds tightly to various forms of the FLT3 enzyme with low nanomolar dissociation constants (Kd).[4] This high-affinity binding translates to potent inhibition of FLT3 autophosphorylation at low nanomolar concentrations.[4] Furthermore, crenolanib exhibits high selectivity for FLT3 over other closely related kinases like KIT, which may contribute to a more favorable safety profile by potentially reducing myelosuppression.[1]

Mechanism of Action: Inhibition of Downstream Signaling

Constitutively active FLT3 receptors in AML cells drive cell proliferation and survival through the activation of several key downstream signaling pathways. Crenolanib's inhibition of FLT3 autophosphorylation effectively blocks these oncogenic signals.

The primary pathways affected are:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine receptor signaling and is constitutively phosphorylated and activated by mutant FLT3. This leads to the transcription of genes that promote cell survival and proliferation. Crenolanib treatment leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[9]

  • RAS/MAPK Pathway: The Ras/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive FLT3 signaling leads to its persistent activation. Crenolanib effectively inhibits the phosphorylation of key components of this pathway, such as ERK (p-ERK).[9]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is crucial for cell survival and inhibition of apoptosis. This pathway is also activated by mutant FLT3.

By blocking these critical downstream pathways, crenolanib induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutant) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Autophosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 signaling and crenolanib's point of inhibition.

Quantitative Data Presentation

Table 1: Preclinical Inhibitory Activity of Crenolanib
TargetCell Line/AssayIC50 (nM)Kd (nM)Reference(s)
FLT3-ITDMOLM-1470.74[4]
FLT3-ITDMV4-118-[4]
FLT3-D835YBa/F38.80.18[4]
FLT3-D835H--0.4[4]
FLT3 Autophosphorylation (ITD)Primary AML Blasts2.4-[1]
Table 2: Clinical Efficacy of Crenolanib in FLT3-Mutated AML
Study PhasePatient PopulationTreatmentOverall Response Rate (ORR)CR/CRi RateMedian EFS (months)Median OS (months)Reference(s)
Phase IINewly Diagnosed AdultsCrenolanib + Intensive Chemotherapy86%77% CR, 9% CRi44.7Not Reached[2][10]
Phase III (NCT03250338)Relapsed/Refractory AdultsCrenolanib + Salvage Chemotherapy60%-3.410.4[11]
Phase III (NCT03250338)R/R with NPM1 co-mutationCrenolanib + Salvage Chemotherapy--6.112.4[11]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, EFS: Event-Free Survival, OS: Overall Survival

Mechanisms of Resistance to Crenolanib

A notable feature of crenolanib is that resistance does not typically arise from secondary mutations in the FLT3 kinase domain, a common issue with other FLT3 inhibitors.[5][6][12] Instead, clinical resistance to crenolanib is often mediated by the activation of alternative signaling pathways that are independent of FLT3.[5][6] Whole-exome sequencing of patient samples before and after crenolanib treatment has revealed the emergence of mutations in genes such as NRAS and IDH2, which can activate parallel oncogenic pathways (e.g., the MAPK pathway).[5][6]

Resistance_Mechanism Crenolanib Crenolanib FLT3 FLT3-Mutant AML Cell Crenolanib->FLT3 Inhibits Apoptosis Apoptosis FLT3->Apoptosis Leads to Resistance Resistance & Relapse FLT3->Resistance Develops Pathway_Activation Activation of FLT3-Independent Pathways Resistance->Pathway_Activation via NRAS NRAS Mutation Pathway_Activation->NRAS IDH2 IDH2 Mutation Pathway_Activation->IDH2

Mechanisms of clinical resistance to crenolanib.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of crenolanib on FLT3-mutated AML cell lines.

  • Cell Culture:

    • Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted crenolanib or vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the crenolanib concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow Start Start: FLT3-Mutant AML Cells Seed Seed cells in 96-well plate Start->Seed Treat Treat with serial dilutions of Crenolanib & Vehicle Seed->Treat Incubate72 Incubate for 72h Treat->Incubate72 AddMTT Add MTT reagent Incubate72->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Solubilize Add solubilization solution and incubate overnight Incubate4->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze End End: Cytotoxicity Profile Analyze->End

Workflow for a cell viability (MTT) assay.
Immunoprecipitation and Western Blot for FLT3 Phosphorylation

This protocol is used to determine the effect of crenolanib on the phosphorylation status of the FLT3 receptor.

  • Cell Treatment and Lysis:

    • Culture FLT3-mutated AML cells (e.g., MOLM-14, MV4-11) to a sufficient density.

    • Treat cells with varying concentrations of crenolanib or vehicle control for 1-2 hours.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Incubate 500-1000 µg of protein lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads three times with ice-cold lysis buffer.

  • Western Blot:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.

Conclusion

This compound is a highly potent and selective type I pan-FLT3 inhibitor with a well-defined mechanism of action. By binding to the active conformation of the FLT3 kinase, it effectively abrogates the downstream signaling pathways that are critical for the survival and proliferation of FLT3-mutated AML cells. Its ability to inhibit both ITD and TKD mutations, including those that confer resistance to other TKIs, makes it a valuable therapeutic agent. Clinical data has demonstrated significant efficacy, both as a single agent and in combination with chemotherapy. The primary mechanism of resistance involves the activation of FLT3-independent signaling pathways, highlighting the need for rational combination therapies to overcome resistance and improve long-term outcomes for patients with FLT3-mutated AML.

References

Crenolanib Besylate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2][3] Developed by AROG Pharmaceuticals, crenolanib besylate is the besylate salt form of the active compound.[1][4] It is an orally bioavailable benzimidazole derivative being investigated for the treatment of various cancers, including acute myeloid leukemia (AML) with FLT3 mutations, gastrointestinal stromal tumors (GIST), and glioma.[5][6][7] Crenolanib distinguishes itself by inhibiting both wild-type and mutated forms of its target kinases, including resistance-conferring mutations in FLT3.[2][8]

Chemical Structure and Properties

This compound is the monobenzenesulfonate salt of crenolanib.[4] The chemical properties are summarized in the table below.

PropertyValue
Drug Name This compound
Synonyms CP-868,596-26, ARO-002-26
Chemical Formula C32H35N5O5S
Molecular Weight 601.7 g/mol
IUPAC Name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine;benzenesulfonic acid
SMILES CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O
CAS Number 670220-93-6

Mechanism of Action and Signaling Pathways

Crenolanib is a type I TKI, meaning it binds to the active conformation of the kinase domain.[3][9] It potently inhibits class III receptor tyrosine kinases, primarily FLT3 and PDGFRα/β, thereby blocking their downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[2][10]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are common in AML and lead to constitutive activation of the receptor.[5] This results in uncontrolled proliferation of leukemic blasts. Crenolanib effectively inhibits both wild-type and mutated FLT3, including ITD and D835 mutants, which are often resistant to other TKIs.[8] By blocking FLT3 autophosphorylation, crenolanib prevents the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.

FLT3_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Crenolanib inhibits FLT3, blocking downstream pathways.

Inhibition of PDGFR Signaling

Overactivity of PDGFR signaling is implicated in the pathogenesis of various solid tumors, including gliomas and GIST.[1][11] Ligand binding to PDGFR induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. Crenolanib inhibits PDGFR kinase activity, thereby suppressing key signaling cascades like the MAPK and PI3K pathways that drive tumor growth, angiogenesis, and cell migration.[11]

PDGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR α/β MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) PDGFR->MAPK_pathway PI3K_pathway PI3K Pathway (PI3K-AKT) PDGFR->PI3K_pathway STAT3_pathway STAT3 Pathway PDGFR->STAT3_pathway Crenolanib Crenolanib Crenolanib->PDGFR Inhibits Cell_Effects Proliferation Migration Angiogenesis MAPK_pathway->Cell_Effects PI3K_pathway->Cell_Effects STAT3_pathway->Cell_Effects

Crenolanib inhibits PDGFR, blocking downstream pathways.

Quantitative Data on Inhibitory Activity

The potency of Crenolanib has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Kd) of Crenolanib

TargetKd (nM)
FLT30.74
PDGFRα2.1
PDGFRβ3.2

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Crenolanib

Target/Cell LineMutationIC50 (nM)
FLT3Wild-Type~2
FLT3ITD~2
FLT3D835Y8.8
PDGFRαWild-Type11
PDGFRβWild-Type3.2
KITD816V2.5
KITD816H5.4
MOLM14 CellsFLT3-ITD7
MV4-11 CellsFLT3-ITD8

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Crenolanib.

Biochemical Kinase Binding Assay (LanthaScreen™)

This assay is used to determine the binding affinity of an inhibitor to the target kinase.

  • Principle : A fluorescence resonance energy transfer (FRET)-based assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site.[12] FRET occurs when both are bound.[12] A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.[12]

  • Materials :

    • Recombinant human FLT3 or PDGFR enzyme

    • LanthaScreen™ Eu-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound serially diluted in DMSO

    • 384-well plates

  • Procedure :

    • Prepare a 3X solution of Crenolanib in kinase buffer.

    • Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the 3X inhibitor solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value, which can be correlated to binding affinity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Crenolanib on cancer cell lines.

  • Principle : The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

  • Materials :

    • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or PDGFR-driven cancer cell lines.

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound serially diluted in culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure :

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[12]

    • Allow cells to adhere overnight (for adherent cells).

    • Add 100 µL of the serially diluted Crenolanib solutions to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against Crenolanib concentration to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding drug_treatment Add serially diluted Crenolanib cell_seeding->drug_treatment incubation Incubate (e.g., 72 hours) drug_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (2-4 hours) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate IC50 read_absorbance->analysis end End analysis->end

Workflow for determining cell viability using the MTT assay.

Conclusion

This compound is a promising targeted therapy with potent inhibitory activity against key drivers of malignancy, FLT3 and PDGFR. Its ability to overcome common resistance mutations makes it a valuable candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound.

References

Crenolanib Besylate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI). It is a type I inhibitor that selectively targets platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Chemical and Physical Properties

This compound is the benzenesulfonate salt of crenolanib.[4] Key quantitative data for Crenolanib and its besylate salt are summarized below.

PropertyValueReference
This compound CAS Number 670220-93-6[5]
Crenolanib (Free Base) CAS Number 670220-88-9
This compound Molecular Formula C₃₂H₃₅N₅O₅S[5]
This compound Molecular Weight 601.7 g/mol [5]
Crenolanib (Free Base) Molecular Formula C₂₆H₂₉N₅O₂
Crenolanib (Free Base) Molecular Weight 443.54 g/mol

Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase.[3][6] It potently inhibits class III receptor tyrosine kinases, specifically PDGFRα/β and FLT3, including wild-type and various mutant forms.[3]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7] Crenolanib has demonstrated potent inhibition of both wild-type and mutated FLT3.[5][8] By blocking the autophosphorylation of FLT3, crenolanib inhibits downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][9]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling PDGFR PDGFR α/β PI3K PI3K PDGFR->PI3K MAPK MAPK PDGFR->MAPK Crenolanib Crenolanib Crenolanib->PDGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Angiogenesis MAPK->Proliferation AKT->Proliferation Western_Blot_Workflow A Cell Treatment with Crenolanib B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., pFLT3) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

The Discovery and Synthesis of Crenolanib Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of various malignancies, particularly those driven by mutations in class III receptor tyrosine kinases (RTKs).[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative data and a visual representation of its targeted signaling pathways.

Introduction

Crenolanib, with the IUPAC name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine, is a selective and potent type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] Unlike type II inhibitors, Crenolanib binds to the active "DFG-in" conformation of the kinase, allowing it to effectively inhibit both wild-type and mutant forms of these receptors.[1] This is particularly significant in the context of acquired resistance to other TKIs, which is often driven by secondary mutations in the kinase domain.[4] Crenolanib is under development for the treatment of acute myeloid leukemia (AML), gastrointestinal stromal tumors (GIST), and glioma.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key quinoline and benzimidazole intermediates, followed by their coupling and final salt formation. While a single, complete step-by-step protocol is not publicly available, a plausible and detailed synthetic route has been compiled from various sources, including patents and medicinal chemistry literature. The key steps likely involve an initial synthesis of a functionalized quinoline core and a separate synthesis of the benzimidazole moiety, followed by a crucial palladium-catalyzed Buchwald-Hartwig amination to couple the two fragments.

Synthesis of Key Intermediates

Intermediate A: 8-Bromo-2-chloroquinoline

The synthesis of the quinoline core can be initiated from commercially available starting materials. One plausible route begins with the synthesis of 2-chloro-8-hydroxyquinoline, which is then converted to the corresponding triflate, a good leaving group for subsequent coupling reactions. A bromination step would then yield the 8-bromo-2-chloroquinoline intermediate.

Intermediate B: tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate

The benzimidazole portion of Crenolanib is synthesized separately. This involves the reaction of a substituted benzene-1,2-diamine with a suitable carboxylic acid or aldehyde to form the benzimidazole ring. The oxetane-containing side chain is typically introduced via an etherification reaction.

Final Assembly and Salt Formation

The final assembly of Crenolanib involves the coupling of the quinoline and benzimidazole intermediates. A key reaction in this process is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the quinoline and the piperidin-4-amine attached to the benzimidazole. Following the successful coupling, the protecting group on the piperidin-4-amine is removed.

The final step is the formation of the besylate salt by treating the free base of Crenolanib with benzenesulfonic acid. This salt form often improves the compound's solubility and stability for pharmaceutical use.

Quantitative Data

The following tables summarize the key in vitro and preclinical quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Crenolanib

TargetAssay TypeCell Line/SystemIC50 (nM)Kd (nM)Reference(s)
FLT3
FLT3-ITDPhosphorylationTF-11.3-[1]
FLT3-D835YPhosphorylationBa/F38.8-[1]
FLT3-ITDCell Viability (MTT)Molm147-[1]
FLT3-ITDCell Viability (MTT)MV4-118-[1]
FLT3-ITDBinding Affinity--0.74[1]
FLT3-D835HBinding Affinity--0.4[1]
FLT3-D835YBinding Affinity--0.18[1]
PDGFRα
PDGFRα (wild-type)PhosphorylationCHO10-[1]
PDGFRα (D842V)Cell ViabilityCHO6-[1]
PDGFRαInhibitionPorcine Aortic Epithelial0.4 ng/mL-[1]
PDGFRβ
PDGFRβInhibitionPorcine Aortic Epithelial0.8 ng/mL-[1]
PDGFRβPhosphorylationRecombinant0.4 ng/mL-[1]
c-KIT
c-KIT (wild-type)InhibitionIn vitro assay6778[1]
c-KIT (D816H)InhibitionIn vitro assay5.4-[1]
c-KIT (D816V)InhibitionIn vitro assay2.5-[1]

Experimental Protocols

Tyrosine Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of Crenolanib against a target tyrosine kinase.

Materials:

  • Recombinant tyrosine kinase (e.g., FLT3, PDGFRA)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and diluted Crenolanib or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each Crenolanib concentration and determine the IC50 value by plotting the data using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Crenolanib on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., Molm14, MV4-11)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for FLT3 Phosphorylation

This protocol is used to assess the effect of Crenolanib on the phosphorylation of FLT3 in whole cells.

Materials:

  • FLT3-mutant cell line (e.g., Molm14)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Crenolanib and a typical experimental workflow for its evaluation.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-type or Mutant) FLT3_Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Crenolanib Crenolanib Crenolanib->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway Inhibition by Crenolanib.

PDGFRA_Signaling_Pathway PDGF PDGF Ligand PDGFRA PDGFRA Receptor (Wild-type or Mutant) PDGF->PDGFRA Dimerization Dimerization & Autophosphorylation PDGFRA->Dimerization Crenolanib Crenolanib Crenolanib->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Cell_Processes Cell Proliferation, Migration & Survival RAS_RAF_MEK_ERK->Cell_Processes PI3K_AKT_mTOR->Cell_Processes STAT->Cell_Processes

Caption: PDGFRA Signaling Pathway Inhibition by Crenolanib.

Experimental_Workflow Start Start: Target Identification (FLT3, PDGFRA) Synthesis Chemical Synthesis of this compound Start->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Kinase_Assay Tyrosine Kinase Activity Assay (IC50) In_Vitro_Assays->Kinase_Assay Cell_Viability Cell Viability Assay (MTT, IC50) In_Vitro_Assays->Cell_Viability Western_Blot Western Blotting (Target Phosphorylation) In_Vitro_Assays->Western_Blot Preclinical Preclinical Studies In_Vitro_Assays->Preclinical Animal_Models In Vivo Animal Models (Efficacy & Toxicity) Preclinical->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Preclinical->PK_PD Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Phase_I Phase I (Safety & Dosage) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison) Phase_II->Phase_III End Regulatory Approval Phase_III->End

Caption: Experimental Workflow for Crenolanib Development.

Conclusion

This compound is a promising, potent, and selective type I tyrosine kinase inhibitor with significant activity against clinically relevant mutations in FLT3 and PDGFRA. Its unique binding mode offers a potential advantage in overcoming resistance to other TKIs. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and scientists involved in the ongoing development and evaluation of this and similar targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various malignancies.

References

Crenolanib Besylate: A Selective FLT3 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib besylate is a potent, orally bioavailable, type I pan-FLT3 inhibitor that selectively targets the active conformation of both wild-type and mutated FLT3, including resistance-conferring mutations such as D835Y. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Mutations affecting the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts.[1] The clinical significance of these mutations has driven the development of targeted FLT3 inhibitors.

This compound is a second-generation type I tyrosine kinase inhibitor (TKI) that binds to the active "DFG-in" conformation of the FLT3 kinase.[2] This mechanism allows it to effectively inhibit not only the common FLT3-ITD mutations but also TKD mutations, such as the D835 residue, which are known to confer resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[1][3] Furthermore, crenolanib exhibits a favorable selectivity profile with reduced inhibition of c-Kit compared to other TKIs, potentially leading to less myelosuppression.[1][4]

This guide summarizes the current knowledge on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows to support ongoing research and drug development efforts in the field of targeted cancer therapy.

Chemical and Physical Properties

This compound is the besylate salt of crenolanib. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name 1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzimidazol-1-yl)quinolin-8-yl)piperidin-4-amine benzenesulfonate
Molecular Formula C₃₂H₃₅N₅O₅S
Molecular Weight 601.7 g/mol [5]
CAS Number 670220-93-6 (besylate salt)[6]
Appearance Solid
Oral Bioavailability Yes[7]

Mechanism of Action and Signaling Pathway

Crenolanib is a type I inhibitor, meaning it binds to the active conformation of the FLT3 kinase domain.[2] Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[8]

Crenolanib competitively binds to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of these downstream pathways. By blocking these pro-survival signals, crenolanib induces apoptosis and inhibits the proliferation of FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Crenolanib Crenolanib Crenolanib->FLT3 Inhibits ATP Binding ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Crenolanib Inhibition of FLT3 Signaling Pathways.

Quantitative Data

The potency and selectivity of crenolanib have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line / TargetFLT3 Mutation StatusIC₅₀ (nM)Reference
Biochemical Assays
FLT3 (autophosphorylation)Wild-Type~2[9]
FLT3 (autophosphorylation)ITD~2[9]
Primary AML Blasts (autophosphorylation)ITD2.4[10]
Cell Viability/Cytotoxicity Assays
MV4-11FLT3-ITD1.3 - 8[2][11]
MOLM-13FLT3-ITD4.9[11]
MOLM-14FLT3-ITD7[2]
Ba/F3FLT3-D835Y8.8[2]
Other Kinases
c-KIT (wild-type)-67[2]
c-KIT (D816H)-5.4[2]
c-KIT (D816V)-2.5[2]
PDGFRαWild-Type10[2]
PDGFRβWild-Type10[2]
Table 2: Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (crenolanib) and a protein (FLT3). A lower Kd value indicates a higher binding affinity.

FLT3 VariantKd (nM)Reference
FLT3-ITD0.74[2]
FLT3-D835H0.4[2]
FLT3-D835Y0.18[2]
c-KIT (wild-type)78[2]
Table 3: Human Pharmacokinetics (Phase I/II Clinical Trials)

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.

ParameterValueDosing ScheduleReference
Tmax (Time to maximum concentration) 2-3 hours100 mg TID[8]
Apparent Oral Clearance (Day 1) 45.0 L/h/m²200 mg/m² divided TID
Apparent Oral Clearance (Day 7) 40.5 L/h/m²200 mg/m² divided TID
Accumulation No significant accumulation100 mg TID[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of FLT3 inhibitors like crenolanib.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • FLT3-mutant and wild-type cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a stock solution of crenolanib in DMSO.

    • Perform serial dilutions of crenolanib in complete medium to achieve the desired final concentrations.

    • Add 100 µL of the crenolanib dilutions or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the crenolanib concentration to determine the IC₅₀ value.

Western Blot for FLT3 Phosphorylation

Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity.

Materials:

  • FLT3-mutant cell lines (e.g., MV4-11, MOLM-14)

  • This compound

  • DMSO

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of crenolanib for 1-2 hours.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Perform densitometry to quantify the band intensities.

In Vivo Xenograft Model

In vivo xenograft models are used to evaluate the anti-tumor efficacy of crenolanib in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)

  • This compound

  • Vehicle control (e.g., appropriate buffer for oral or intraperitoneal administration)

  • Calipers for tumor measurement (if applicable for solid tumors)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Implantation:

    • Inject a defined number of AML cells (e.g., 1 x 10⁶) into the tail vein of the mice.

  • Tumor/Leukemia Establishment and Treatment:

    • Allow the leukemia to establish for a set period (e.g., 7-10 days).

    • Randomize the mice into treatment and control groups.

    • Administer crenolanib or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[11]

  • Monitoring and Efficacy Assessment:

    • Monitor the health and body weight of the mice regularly.

    • Assess the tumor burden by bioluminescence imaging or by analyzing peripheral blood for leukemic cells.

    • At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, Western blotting).

  • Data Analysis:

    • Compare the tumor growth or leukemic burden between the treatment and control groups.

    • Analyze survival data using Kaplan-Meier curves.

Visualizations

Experimental Workflow for Crenolanib Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochem_Assay Biochemical Kinase Assay (IC50, Kd) Cell_Viability Cell Viability Assay (MTT) (IC50) Biochem_Assay->Cell_Viability Western_Blot Western Blot (FLT3 Phosphorylation) Cell_Viability->Western_Blot Xenograft_Model AML Xenograft Model Western_Blot->Xenograft_Model Promising Results PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft_Model->PK_PD Efficacy Efficacy & Survival Analysis PK_PD->Efficacy Phase_I Phase I Trials (Safety & Dosage) Efficacy->Phase_I Preclinical Proof-of-Concept Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III

Figure 2: Experimental workflow for evaluating crenolanib.

Mechanism of Action: Type I vs. Type II FLT3 Inhibition

TKI_Mechanism cluster_type1 Type I Inhibitor (Crenolanib) cluster_type2 Type II Inhibitor (e.g., Quizartinib) Active_FLT3 Active FLT3 (DFG-in) Crenolanib Crenolanib Active_FLT3->Crenolanib Inhibition1 Inhibition of FLT3-ITD & TKD Crenolanib->Inhibition1 Inactive_FLT3 Inactive FLT3 (DFG-out) Quizartinib Quizartinib Inactive_FLT3->Quizartinib Inhibition2 Inhibition of FLT3-ITD only Quizartinib->Inhibition2 TKD_Mutation TKD Mutation (e.g., D835Y) TKD_Mutation->Active_FLT3 Stabilizes Active State TKD_Mutation->Inactive_FLT3 Destabilizes Inactive State

Figure 3: Type I vs. Type II FLT3 inhibitor mechanism.

Conclusion

This compound is a highly potent and selective type I pan-FLT3 inhibitor with significant activity against both FLT3-ITD and resistance-conferring FLT3-TKD mutations. Its distinct mechanism of action and favorable selectivity profile make it a promising therapeutic agent for patients with FLT3-mutated AML. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to advance the understanding and clinical application of crenolanib and other targeted therapies. Further investigation into combination strategies and mechanisms of acquired resistance will be crucial for maximizing the clinical benefit of this promising agent.

References

An In-depth Technical Guide to the Pharmacological Properties of Crenolanib Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crenolanib besylate is an orally bioavailable, small-molecule benzimidazole developed as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1][2][3] It is a type I tyrosine kinase inhibitor (TKI), a classification that distinguishes its mechanism of binding to the active 'DFG-in' conformation of the kinase.[1][4] Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ).[1][5] Due to its efficacy against both wild-type and mutated forms of these kinases, crenolanib has been extensively investigated for the treatment of various malignancies, most notably Acute Myeloid Leukemia (AML) with FLT3 mutations and gastrointestinal stromal tumors (GIST) harboring PDGFR mutations.[2][6]

Mechanism of Action

As a type I inhibitor, crenolanib selectively binds to the ATP-binding pocket of its target kinases only when they are in their active conformational state.[1][5] This is in contrast to type II inhibitors, which bind to the inactive conformation. This specificity allows crenolanib to potently inhibit constitutively active mutant kinases, such as those found in many cancers. By occupying the ATP-binding site, crenolanib blocks the autophosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[2][7]

Target Kinase Profile

Crenolanib demonstrates potent inhibitory activity against a focused panel of class III RTKs, including wild-type and clinically relevant mutant isoforms.

  • FLT3: Mutations in the FLT3 gene, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are common drivers in AML and are associated with a poor prognosis.[2][8] Crenolanib is a pan-FLT3 inhibitor, potently inhibiting wild-type FLT3, FLT3-ITD, and TKD mutations that confer resistance to other TKIs like quizartinib or sorafenib.[8][9][10]

  • PDGFRα and PDGFRβ: These receptors are key regulators of cell growth, proliferation, and angiogenesis.[3] Activating mutations or amplification of PDGFRs are implicated in the pathogenesis of GIST and gliomas.[8] Crenolanib effectively inhibits both PDGFRα and PDGFRβ, including the imatinib-resistant PDGFRα D842V mutation.[1][5]

  • c-KIT: Crenolanib also exhibits activity against the c-KIT receptor, another class III RTK. While its inhibition of wild-type c-KIT is less potent compared to its primary targets, it strongly inhibits activating mutations such as D816V.[1] This reduced inhibition of wild-type KIT may result in less myelosuppression compared to other TKIs.[9][11]

Quantitative Pharmacological Data

The pharmacological activity of crenolanib has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Crenolanib
Target KinaseAssay TypeValue (nM)Reference(s)
FLT3 (Wild-Type)Kd0.74[5][12]
FLT3-ITDKd0.74[1]
FLT3-D835HKd0.4[1]
FLT3-D835YKd0.18[1]
PDGFRαK_d_2.1[5]
PDGFRβK_d_3.2[5]
c-KIT (Wild-Type)K_d_78[1]
Table 2: Cellular Inhibitory Activity of Crenolanib
Cell Line / TargetAssay TypeIC50 (nM)Reference(s)
Molm14 (FLT3-ITD)MTT Assay7[1]
MV4-11 (FLT3-ITD)MTT Assay8[1]
TF-1 (FLT3-ITD transfected)Phosphorylation1.3[1]
Ba/F3 (FLT3-D835Y transfected)Phosphorylation8.8[1]
Primary AML Blasts (FLT3-ITD)Phosphorylation2.4[11]
CHO (PDGFRα D842V transfected)Cellular Activity6[1]
Porcine Aortic Epithelial (PDGFRβ)Cellular Activity0.8 ng/mL[1]
c-KIT (Wild-Type)In Vitro Assay67[1]
c-KIT D816HIn Vitro Assay5.4[1]
c-KIT D816VIn Vitro Assay2.5[1]
Table 3: Pharmacokinetic Properties of Crenolanib in Humans
ParameterDescriptionValueReference(s)
AdministrationRoute of deliveryOral[1][3]
TmaxTime to maximum plasma concentration2–3 hours[13][14]
Elimination half-life7.5–9 hours[8][14]
Dosing RegimenTypical clinical dose100 mg TID[8][14]
Steady StateTime to reach steady-state concentration~4 days[13]
Cmax (steady state)Median maximum concentration478 nM[13]
Trough (steady state)Median minimum (trough) concentration290–352 nM[13][14]
PK ModelPharmacokinetic model fitOne-compartment, first-order absorption[13][15]
Plasma Protein BindingExtent of binding to plasma proteinsLow[8]

Signaling Pathway Inhibition

Crenolanib effectively blocks aberrant signaling downstream of FLT3 and PDGFR. Constitutive activation of these receptors leads to the activation of multiple pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Crenolanib's inhibition at the receptor level prevents the phosphorylation cascades that drive these oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Mutation Activating Mutation (ITD, TKD) Mutation->FLT3 Constitutive Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Phosphorylation

Caption: Crenolanib inhibits constitutively active FLT3 signaling pathways.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR α/β PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Ligand PDGF Ligand or Activating Mutation Ligand->PDGFR Activation & Dimerization AKT AKT PI3K->AKT Outcomes Proliferation, Migration, Angiogenesis AKT->Outcomes MAPK MAPK RAS->MAPK MAPK->Outcomes Crenolanib Crenolanib Crenolanib->PDGFR Inhibits Autophosphorylation

Caption: Crenolanib blocks PDGFR-mediated downstream signaling.

Mechanisms of Resistance

While highly potent, resistance to crenolanib can develop. Understanding these mechanisms is crucial for optimizing its clinical use.

  • Intrinsic Resistance: Crenolanib is a substrate of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein).[4][8] Overexpression of ABCB1 on cancer cells can lead to increased drug efflux, reducing intracellular concentrations and conferring resistance. This mechanism may also limit the penetration of crenolanib across the blood-brain barrier.[8]

  • Acquired Resistance: Unlike many other FLT3 inhibitors, clinical resistance to crenolanib is infrequently associated with the acquisition of new secondary mutations in the FLT3 kinase domain.[9][14][16][17] Instead, resistance often emerges through the activation of alternative, or "bypass," signaling pathways. Whole-exome sequencing of patient samples before and after treatment has revealed that resistance is often linked to the emergence of subclones with mutations in genes such as NRAS, IDH1, and IDH2, which can drive proliferation independently of FLT3.[16][17]

Experimental Methodologies

The pharmacological properties of crenolanib were characterized using a variety of standard and advanced laboratory techniques.

  • Kinase Binding and Inhibition Assays (K_d_, IC50): Dissociation constants (K_d_) are determined using techniques like competitive binding assays with radiolabeled ATP analogs. Enzymatic IC50 values are measured by assessing the ability of crenolanib to inhibit the phosphorylation of a synthetic substrate by the purified recombinant kinase.

  • Cellular Proliferation/Cytotoxicity Assays (MTT/XTT): To determine cellular IC50 values, cancer cell lines (e.g., Molm14, MV4-11) are cultured in 96-well plates and exposed to a range of crenolanib concentrations for a set period (typically 72 hours).[12] A tetrazolium salt (e.g., MTT or XTT) is then added, which is converted by metabolically active cells into a colored formazan product. The amount of formazan is measured spectrophotometrically, allowing for the quantification of cell viability and the calculation of the drug concentration that inhibits proliferation by 50%.[1][12]

  • Immunoblotting (Western Blot): This technique is used to assess the phosphorylation status of target kinases and their downstream signaling proteins. Cells are treated with crenolanib, lysed, and the proteins are separated by gel electrophoresis. Specific antibodies are used to detect the phosphorylated and total levels of proteins like FLT3, AKT, and MAPK, providing direct evidence of target engagement and pathway inhibition.[1][11]

  • Pharmacokinetic Analysis: In clinical studies, patient serum samples are collected at multiple time points following oral administration of crenolanib (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours).[13][15] The concentration of crenolanib in these samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This data is then analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters.[13][15]

  • In Vivo Xenograft Models: To evaluate anti-tumor activity in a living system, human cancer cells (e.g., MV4-11) are implanted into immunodeficient mice.[10] Once tumors are established, mice are treated with crenolanib or a vehicle control. Tumor growth is monitored over time to assess the drug's efficacy. These models are also used for in vivo pharmacokinetic and pharmacodynamic studies.[10]

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Add serial dilutions of Crenolanib step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT/XTT reagent to each well step3->step4 step5 Incubate to allow formazan formation step4->step5 step6 Add solubilizing agent step5->step6 step7 Read absorbance on spectrophotometer step6->step7 end Calculate IC50 step7->end

Caption: Workflow for determining cellular IC50 using an MTT/XTT assay.

This compound is a potent, orally bioavailable type I tyrosine kinase inhibitor with high specificity for FLT3 and PDGFR. Its ability to inhibit a wide range of activating mutations, including those that confer resistance to other TKIs, makes it a valuable agent in targeted cancer therapy. Its pharmacological profile is characterized by low nanomolar inhibitory concentrations, predictable oral pharmacokinetics, and a distinct resistance mechanism that does not typically involve secondary on-target mutations. This comprehensive understanding of its pharmacological properties is essential for its continued development and strategic application in the clinic.

References

Crenolanib Besylate: A Technical Guide to On-Target and Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of various malignancies. As a Type I inhibitor, it targets the active conformation of specific kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][2][3] This technical guide provides an in-depth overview of the on-target and off-target effects of crenolanib, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Introduction

Crenolanib is a highly selective inhibitor of Class III receptor tyrosine kinases (RTKs), a family of proteins that play a crucial role in cell signaling pathways regulating proliferation, differentiation, and survival.[2] Dysregulation of these kinases, often through activating mutations, is a key driver in several cancers, including Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST).[3][4] Crenolanib's mechanism as a Type I inhibitor allows it to be effective against both wild-type and various mutant forms of its target kinases, including those that confer resistance to other TKIs.[1][3]

On-Target Activity

Crenolanib exhibits potent inhibitory activity against its primary targets, FLT3 and PDGFRα/β, including various clinically relevant mutant isoforms.

FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 gene are among the most common genetic alterations in AML, correlating with a poor prognosis. Crenolanib potently inhibits both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)

Aberrant PDGFR signaling is implicated in the pathogenesis of GIST and other solid tumors. Crenolanib effectively inhibits both PDGFRα and PDGFRβ.[5]

c-KIT

Crenolanib also demonstrates activity against both wild-type and mutant forms of the c-KIT receptor, another Class III RTK.

Table 1: On-Target Activity of this compound (Biochemical Assays)

TargetVariantAssay TypeIC50 (nM)Kd (nM)Reference(s)
FLT3 Wild-TypeKinase Assay-0.15[6]
ITDKinase Assay-0.74[2]
D835HKinase Assay-0.4[2]
D835YKinase Assay-0.18[2]
PDGFRα Wild-TypeKinase Assay0.9, 112.1, 3.2[6][7]
D842VKinase Assay6-[2]
PDGFRβ Wild-TypeKinase Assay1.8, 3.2-[6][7]
c-KIT Wild-TypeKinase Assay6778[2]
D816HKinase Assay5.4-[2]
D816VKinase Assay2.5-[2]

Table 2: On-Target Activity of this compound (Cellular Assays)

Cell LineTarget ExpressionAssay TypeIC50 (nM)Reference(s)
Molm14FLT3-ITDMTT7[2]
MV4-11FLT3-ITDMTT8[2]
MOLM-13FLT3-ITDCell Viability4.9[8]
TF-1Transfected FLT3-ITDPhosphorylation Inhibition1.3[2]
Ba/F3Transfected FLT3-D835YPhosphorylation Inhibition8.8[2]
H1703PDGFRα AmplificationCell Viability~80[2]
CHOTransfected PDGFRα D842VPhosphorylation Inhibition6[2]
EOL-1FIP1L1-PDGFRαProliferation0.0002[7]

Off-Target Effects and Selectivity

Crenolanib is characterized by its high selectivity for Class III RTKs. Kinome scan analyses have been performed to assess its broader kinase inhibition profile.

Table 3: Off-Target Kinase Inhibition by this compound

KinasePercent Inhibition @ 100 nMReference(s)
PDGFRα D842V>50%[1]
ULK2>50%[1]
MLK1>50%[1]
TRKA>50%[1]

It is noteworthy that at concentrations as high as 500 nM, crenolanib did not induce apoptosis in non-FLT3-driven cell lines, indicating low off-target toxicity.[1] One identified off-target interaction is with the multidrug resistance protein ABCB1, for which crenolanib is a substrate.[1]

Signaling Pathways

Crenolanib exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by FLT3 and PDGFR.

FLT3_PDGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 PDGFR PDGFRα/β PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR PDGFR->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 Crenolanib->PDGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation STAT5->Differentiation

Caption: Crenolanib inhibits FLT3 and PDGFRα/β signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of crenolanib.

Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of the target kinase.

  • Reagent Preparation : Prepare 3X solutions of the test compound (crenolanib), a mixture of the target kinase (e.g., FLT3) and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Plate Setup : In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation : Incubate the plate for 1 hour at room temperature.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Cellular Proliferation/Viability Assay (e.g., WST-1 Assay)

This colorimetric assay quantifies the number of viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding : Seed cells (e.g., Molm14) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.

  • Compound Treatment : Add 100 µL of serially diluted crenolanib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.

  • Incubation : Incubate for 1 to 4 hours at 37°C.

  • Absorbance Reading : Shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.

Western Blot Analysis for Kinase Phosphorylation

This technique is used to determine the inhibition of kinase autophosphorylation in a cellular context.

  • Cell Treatment : Treat cells with various concentrations of crenolanib for a specified time (e.g., 1-4 hours).

  • Cell Lysis : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). Subsequently, probe with an antibody for the total form of the kinase as a loading control.

  • Detection : Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Binding Assay (e.g., LanthaScreen) IC50_Kd Determine IC50/Kd Kinase_Assay->IC50_Kd Cell_Culture Cell Culture (Target-expressing lines) IC50_Kd->Cell_Culture Compound_Treatment Treat with Crenolanib Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., WST-1, MTT) Compound_Treatment->Viability_Assay Phospho_Blot Western Blot (Phospho-Kinase) Compound_Treatment->Phospho_Blot Cellular_IC50 Determine Cellular IC50 Viability_Assay->Cellular_IC50 Inhibition_Confirmation Confirm Target Inhibition Phospho_Blot->Inhibition_Confirmation Xenograft Xenograft/PDX Models Cellular_IC50->Xenograft Efficacy_Studies Efficacy Studies Xenograft->Efficacy_Studies

Caption: General experimental workflow for evaluating a kinase inhibitor.

Conclusion

This compound is a highly potent and selective Type I inhibitor of FLT3 and PDGFRα/β, including clinically relevant mutant forms. Its favorable selectivity profile suggests a lower potential for off-target toxicities. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the mechanisms of resistance and potential combination therapies will continue to define its clinical utility.

References

In Vitro Anti-Cancer Activity of Crenolanib Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable benzimidazole small molecule inhibitor with significant anti-neoplastic activity.[1][2] It functions as a type I tyrosine kinase inhibitor (TKI), preferentially binding to the active conformation of its target kinases.[3] The primary targets of crenolanib are the class III receptor tyrosine kinases: FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][3][4] Its activity extends to both wild-type and various mutated forms of these receptors, which are often implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC).[2][5] This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of this compound, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Crenolanib exerts its anti-cancer effects by inhibiting the constitutive activation of FLT3 and PDGFR, which are frequently mutated or overexpressed in cancer cells.[1] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][5]

Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835), are common in AML and are associated with a poor prognosis.[2][6] Crenolanib has demonstrated potent activity against both FLT3-ITD and clinically relevant resistance-conferring D835 mutations.[6][7] Similarly, dysregulation of PDGFR signaling is a known driver in various solid tumors.[5] By targeting these kinases, crenolanib effectively blocks multiple oncogenic signals.[3][5]

In addition to its direct effects on tumor cells, crenolanib also exhibits anti-angiogenic properties by inhibiting PDGFR signaling in endothelial cells and affecting mitosis, independent of PDGFR expression.[8][9]

Quantitative Analysis of In Vitro Efficacy

The potency of crenolanib has been quantified across a range of cancer cell lines and specific kinase mutations. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in various in vitro studies.

Table 1: Crenolanib IC50 Values in Cancer Cell Lines
Cell LineCancer TypeFLT3/PDGFR StatusIC50 (nM)Reference(s)
MV4-11Acute Myeloid LeukemiaFLT3-ITD1.3[7]
MOLM-13Acute Myeloid LeukemiaFLT3-ITD4.9[7]
Molm14Acute Myeloid LeukemiaFLT3-ITD~2 (for autophosphorylation)[6]
A549Non-Small Cell Lung CancerHigh PDGFRα expressionNot specified[5]
ECRF24Immortalised Endothelial CellsNot specified4.6 µM (for viability)[9]
HUVECPrimary Endothelial CellsNot specified8.4 µM (for viability)[9]
A2780Ovarian CarcinomaNot specified5.1 µM (for viability)[9]
Table 2: Crenolanib Inhibitory Activity Against Specific Kinase Mutations
Kinase/MutationAssay TypeKd (nM)IC50 (nM)Reference(s)
FLT3-ITDBinding Assay0.74-[3]
FLT3-D835HBinding Assay0.4-[3]
FLT3-D835YBinding Assay0.18-[3]
FLT3-ITD (in TF-1 cells)Phosphorylation Inhibition-1.3[3]
FLT3-D835Y (in Ba/F3 cells)Phosphorylation Inhibition-8.8[3]
PDGFRαBinding Assay2.111[4][10]
PDGFRβBinding Assay3.23.2[4][10]
c-Kit (wild type)In vitro assay7867[3]
c-Kit (D816H)In vitro assay-5.4[3]
c-Kit (D816V)In vitro assay-2.5[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by crenolanib and a typical experimental workflow for evaluating its in vitro activity.

crenolanib_pathway crenolanib This compound flt3 FLT3 Receptor (WT & Mutant) crenolanib->flt3 Inhibits pdgfr PDGFRα/β Receptor (WT & Mutant) crenolanib->pdgfr Inhibits pi3k PI3K flt3->pi3k ras RAS flt3->ras stat STATs (e.g., STAT5) flt3->stat pdgfr->pi3k pdgfr->ras angiogenesis Angiogenesis pdgfr->angiogenesis akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->survival stat->proliferation stat->survival

Caption: Crenolanib Signaling Pathway Inhibition.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MV4-11, A549) treatment Treat with Crenolanib (Dose-response) start->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis western Western Blot (Phospho-protein analysis) incubation->western ic50 Determine IC50 Values viability->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis pathway_analysis Analyze Protein Expression and Phosphorylation western->pathway_analysis

Caption: General Experimental Workflow for In Vitro Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of crenolanib on cancer cell lines.[6]

  • Cell Seeding: Plate cancer cells (e.g., Molm14, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibitory effect of crenolanib on the phosphorylation of FLT3 and its downstream signaling proteins.[6]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of crenolanib for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-ERK, total ERK, phospho-STAT5, and total STAT5 overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by crenolanib.[5][6]

  • Cell Treatment: Treat cells with crenolanib at various concentrations for 48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

The in vitro data robustly support the potent and specific anti-cancer activity of this compound. Its ability to inhibit key oncogenic drivers like FLT3 and PDGFR, including their resistance-conferring mutations, at nanomolar concentrations underscores its therapeutic potential. The detailed protocols provided herein offer a framework for the continued investigation and characterization of crenolanib and other novel tyrosine kinase inhibitors in a preclinical setting.

References

Crenolanib Besylate for Gastrointestinal Stromal Tumor (GIST) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases. While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST, primary and secondary resistance remains a significant clinical challenge. A key driver of imatinib resistance is the PDGFRA D842V mutation, which is present in approximately 5% of GISTs and renders the tumor insensitive to standard therapies.[1][2] Crenolanib besylate has emerged as a promising therapeutic agent specifically targeting this resistant mutation. This technical guide provides an in-depth overview of crenolanib for GIST research, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective type I inhibitor of PDGFRα and PDGFRβ.[2] Unlike type II inhibitors such as imatinib that bind to the inactive conformation of the kinase, crenolanib binds to the active "DFG-in" conformation.[3] This mechanism of action allows it to effectively inhibit constitutively active mutants like PDGFRA D842V that are resistant to imatinib.[1][2]

Preclinical Data

Crenolanib has demonstrated significant potency against imatinib-resistant PDGFRA mutations in preclinical studies. Its efficacy has been evaluated in various in vitro models, including engineered cell lines and primary GIST cells.

In Vitro Efficacy

The inhibitory activity of crenolanib has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity.

PDGFRA Mutation Crenolanib IC50 (nmol/L) Imatinib IC50 (nmol/L) Cell Model Reference
D842V~10>1000Isogenic model system[1][2]
D842IPotent InhibitionResistantNot Specified[1][2]
D842YPotent InhibitionResistantNot Specified[1][2]
DI842-843IMPotent InhibitionResistantNot Specified[1][2]
Deletion I843Potent InhibitionResistantNot Specified[1][2]
V561DLess Potent than ImatinibMore Potent than CrenolanibNot Specified[1]

Table 1: In vitro potency of crenolanib against various PDGFRA mutations.

Notably, crenolanib is approximately 135-fold more potent than imatinib against the PDGFRA D842V mutation.[1][2] This high potency has been confirmed in BaF3 and primary GIST cells expressing the PDGFRA D842V mutation.[1]

Clinical Research

Crenolanib has been evaluated in clinical trials for patients with advanced or metastatic GIST harboring the PDGFRA D842V mutation.

Phase I/II Dose-Escalating Study (NCT01243346)

A Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and antitumor efficacy of crenolanib in patients with advanced GIST with PDGFRA D842V mutations.[4][5]

Patient Characteristics and Outcomes:

Characteristic Value Reference
Number of Patients20[4][5]
Gender12 males, 8 females[4][5]
Median Age61 years[4][5]
Prior Treatments16/20 had progressed on prior TKIs (imatinib, sunitinib, dasatinib, sorafenib, nilotinib, regorafenib)[4][5]
Efficacy
Clinical Benefit Rate31% (5/16 evaluable patients)[4][5]
Partial Response (PR)2/16 evaluable patients[4][5]
Stable Disease (SD)3/16 evaluable patients[4][5]
Duration of Treatment7 patients for over 6 months, 1 patient for 1 year, 1 patient for 2 years[4][5]

Table 2: Summary of patient characteristics and outcomes from the Phase I/II study of crenolanib in PDGFRA D842V-mutant GIST.

Dosing and Safety:

The study explored various dosing regimens, including 200 mg once daily (QD), 340 mg QD, 140 mg twice daily (BID), and 72 mg/m²/three times daily (TID).[4][5] The pharmacokinetic analysis, with a half-life of 8.6 hours, suggested that a BID or TID schedule would be more optimal.[4] The most common Grade 3/4 adverse events were reversible elevations in liver function tests (3 patients) and anemia (3 patients).[4][5]

Phase III CrenoGIST Study (NCT02847429)

Based on the promising results from the Phase I/II study, a randomized, double-blind, placebo-controlled Phase III trial (CrenoGIST) was initiated to further evaluate the efficacy of crenolanib in this patient population.[6][7]

Trial Design:

Parameter Description Reference
Trial Identifier NCT02847429[6][7]
Phase III[6][7]
Design Randomized, double-blind, placebo-controlled[6][7]
Patient Population Adults with advanced or metastatic GIST with a PDGFRA D842V mutation[6][7]
Sample Size Approximately 120 subjects[6][7]
Randomization 2:1 ratio (crenolanib:placebo)[6][7]
Treatment Arm Crenolanib 100 mg orally three times daily (TID) + Best Supportive Care[6][7]
Control Arm Matching placebo orally TID + Best Supportive Care[6][7]
Primary Outcome Progression-Free Survival (PFS)[6][7]
Secondary Outcome Overall Survival (OS)[6][7]
Status Completed, results not yet fully published[6]

Table 3: Design of the Phase III CrenoGIST trial.

The final results of the CrenoGIST trial have not yet been made publicly available in a peer-reviewed publication.

Signaling Pathways and Experimental Workflows

PDGFRA Signaling Pathway and Crenolanib's Mechanism of Action

PDGFRA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRA PDGFRA (D842V Mutant) RAS RAS PDGFRA->RAS Activates PI3K PI3K PDGFRA->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Crenolanib Crenolanib Crenolanib->PDGFRA Inhibits (Type I)

Caption: PDGFRA signaling pathway in D842V-mutant GIST and the inhibitory action of Crenolanib.

Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening (Advanced/Metastatic GIST, PDGFRA D842V Confirmed) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (2:1) Informed_Consent->Randomization Arm_A Arm A: Crenolanib (100mg TID) + Best Supportive Care Randomization->Arm_A Arm_B Arm B: Placebo (TID) + Best Supportive Care Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Assessment Assessment->Treatment No Progression Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Follow_Up Follow-up for Survival End End of Study Follow_Up->End Progression->Follow_Up Yes

Caption: Workflow of the Phase III CrenoGIST clinical trial.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the viability of GIST cells following treatment with crenolanib.

Materials:

  • GIST cell lines (e.g., GIST-T1 transduced with PDGFRA D842V)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed GIST cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of crenolanib in complete culture medium from the stock solution. Add the desired concentrations of crenolanib or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Seed GIST cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Drug_Addition Add serial dilutions of Crenolanib and vehicle control Incubate_Overnight->Drug_Addition Incubate_72h Incubate for 72 hours Drug_Addition->Incubate_72h Equilibrate Equilibrate plate to room temperature Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix_Lyse Mix for 2 min to lyse cells Add_Reagent->Mix_Lyse Incubate_10min Incubate for 10 min Mix_Lyse->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze Analyze data and calculate IC50 Read_Luminescence->Analyze

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Western Blot for PDGFRA Phosphorylation

This protocol details the procedure for assessing the inhibition of PDGFRA phosphorylation in GIST cells treated with crenolanib.

Materials:

  • GIST cell lines expressing PDGFRA D842V

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-PDGFRA (e.g., Tyr754)

    • Anti-total-PDGFRA

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture GIST cells to 70-80% confluency.

    • Treat cells with various concentrations of crenolanib or vehicle control for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoprecipitation (Optional, for enhanced signal):

    • Incubate a portion of the cell lysate with an anti-PDGFRA antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 1-2 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (or the entire immunoprecipitated sample) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRA) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane (if necessary) and re-probe with anti-total-PDGFRA and a loading control antibody to ensure equal protein loading.

Western_Blot_Workflow Start Treat GIST cells with Crenolanib Cell_Lysis Lyse cells and quantify protein Start->Cell_Lysis IP Immunoprecipitation (optional, with anti-PDGFRA) Cell_Lysis->IP SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Direct Western IP->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-phospho-PDGFRA) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection ECL detection Secondary_Ab->Detection Stripping Strip and re-probe for total PDGFRA and loading control Detection->Stripping Analyze Analyze results Stripping->Analyze

Caption: Workflow for Western Blot analysis of PDGFRA phosphorylation.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the efficacy of crenolanib in a GIST patient-derived xenograft (PDX) model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG))

  • Fresh, viable GIST tumor tissue with a confirmed PDGFRA D842V mutation

  • Surgical instruments

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Under sterile surgical conditions, implant a small fragment (e.g., 2x2x2 mm) of the PDGFRA D842V-mutant GIST tumor tissue subcutaneously or orthotopically (e.g., into the stomach wall) of the immunodeficient mice.

    • Suture the incision and allow the mice to recover.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth by palpation and caliper measurements (for subcutaneous models) or imaging (for orthotopic models).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of crenolanib in the vehicle for oral administration. A previously reported dose for in vivo studies in other cancer models is 50 mg/kg, administered twice daily (BID).[8]

    • Administer crenolanib or vehicle to the respective groups of mice via oral gavage daily for the duration of the study.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Pharmacodynamic and Histological Analysis:

    • A portion of the tumor tissue can be snap-frozen for western blot analysis to assess the inhibition of PDGFRA phosphorylation.

    • Another portion can be fixed in formalin for histological and immunohistochemical analysis.

Conclusion

This compound is a potent, type I inhibitor of PDGFRA with significant preclinical activity against the imatinib-resistant D842V mutation commonly found in GIST. Early clinical data has demonstrated a meaningful clinical benefit in this patient population with a manageable safety profile. The completion and publication of the Phase III CrenoGIST trial will be crucial in definitively establishing the role of crenolanib in the treatment landscape for this subset of GIST patients. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of crenolanib in GIST.

References

Early-Phase Clinical Trials of Crenolanib Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets class III receptor tyrosine kinases, primarily the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] Crenolanib has demonstrated activity against both wild-type and mutated forms of these kinases, making it a promising therapeutic agent for various malignancies, with a primary focus on FLT3-mutated AML.[1][2] This technical guide provides an in-depth overview of the early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Crenolanib functions by inhibiting the autophosphorylation of FLT3 and PDGFR, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3]

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering downstream pathways such as RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively promote leukemic cell growth and survival.[4] Crenolanib, as a type I TKI, binds to the active conformation of the FLT3 kinase, effectively inhibiting its activity even in the presence of resistance-conferring mutations like the D835 substitution in the TKD.[3][4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3

Caption: Crenolanib Inhibition of FLT3 Signaling Pathway.
PDGFR Signaling Pathway

The platelet-derived growth factor receptor (PDGFR) signaling pathway plays a critical role in cellular processes such as growth, differentiation, and migration.[5] Dysregulation of this pathway, through mutations or overexpression, is implicated in various cancers.[5] Crenolanib inhibits both PDGFRα and PDGFRβ, thereby blocking downstream signaling through pathways like MAPK, PI3K, and STAT3.[5]

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGF Receptor (α/β) MAPK MAPK Pathway PDGFR->MAPK PI3K PI3K Pathway PDGFR->PI3K STAT3 STAT3 Pathway PDGFR->STAT3 Cell_Processes Cell Growth, Differentiation, Migration MAPK->Cell_Processes PI3K->Cell_Processes STAT3->Cell_Processes Crenolanib Crenolanib Crenolanib->PDGFR

Caption: Crenolanib Inhibition of PDGFR Signaling Pathway.

Early-Phase Clinical Trial Data

Numerous Phase I and II clinical trials have evaluated the safety and efficacy of this compound, primarily in patients with relapsed or refractory AML with FLT3 mutations. The following tables summarize key quantitative data from these studies.

Table 1: Patient Demographics and Baseline Characteristics (Representative Phase II Trials)
CharacteristicNCT01522469[6]Phase II (Wang et al., 2024)[7][8]Phase III (NCT03250338)[9]
Number of Patients 65 (evaluable)44106
Median Age (years) 57 (range 19-75)57 (range 19-75)Not Reported
FLT3 Mutation Status ITD, D835, or bothITD (75%), TKD (18%), Both (7%)ITD and/or D835
Prior FLT3 Inhibitor Yes (in some cohorts)NoNot specified
Disease Status Relapsed/Refractory AMLNewly Diagnosed AMLRelapsed/Refractory AML
Table 2: Efficacy Outcomes in Relapsed/Refractory AML
OutcomeNCT01522469 (TKI-naïve cohort)Phase III (NCT03250338) - Crenolanib Arm[9]
Overall Response Rate (ORR) Not explicitly stated for this cohort60%
Complete Remission (CR) Not explicitly stated for this cohortNot explicitly stated
CR with incomplete hematologic recovery (CRi) 39% (as part of CRc)Not explicitly stated
Partial Remission (PR) 11% (as part of CRc)Not explicitly stated
Median Event-Free Survival (EFS) Not Reported3.4 months
Median Overall Survival (OS) Not Reported10.4 months
Table 3: Efficacy Outcomes in Newly Diagnosed AML (Phase II, Wang et al., 2024)[7][8]
OutcomeAll Patients (n=44)Patients ≤ 60 yearsPatients > 60 years
Overall Response Rate (CRc: CR + CRi) 86%Not explicitly stated80%
Complete Remission (CR) 73% (after 1 cycle)Not explicitly statedNot explicitly stated
MRD-Negative CRc 94% (of evaluable)Not explicitly statedNot explicitly stated
Median Event-Free Survival (EFS) 45 months62% (at median follow-up)Not Reported
Median Overall Survival (OS) Not Reached (at 45 months)69% (at median follow-up)20 months

Experimental Protocols

The following sections detail the typical methodologies employed in early-phase clinical trials of this compound.

Patient Population and Eligibility Criteria

Inclusion criteria for these trials typically include:

  • Diagnosis: Confirmed diagnosis of AML.[10]

  • FLT3 Mutation: Presence of FLT3-ITD and/or D835 mutations.[10]

  • Age: Generally 18 years or older.[11]

  • Performance Status: ECOG performance status of 0-2.

  • Prior Therapy: Varied by study, with some trials enrolling newly diagnosed patients and others focusing on relapsed/refractory populations, including those with prior FLT3 TKI exposure.[10]

Key exclusion criteria often include:

  • Known active central nervous system (CNS) leukemia.[10]

  • Severe hepatic or renal dysfunction.[10]

  • Recent major surgery.[6]

  • Unwillingness or inability to comply with the protocol.[6]

Dosing and Administration

This compound is administered orally. Dosing regimens have varied across trials, with common approaches including:

  • Monotherapy (Relapsed/Refractory): 100 mg three times daily (TID) or 200 mg/m²/day in three divided doses.[6]

  • Combination Therapy (Newly Diagnosed): 100 mg TID, typically starting on day 9 of a standard 7+3 induction chemotherapy regimen (cytarabine and an anthracycline).[7][8]

Study Design and Endpoints

Early-phase trials of crenolanib are typically open-label, single-arm, or randomized controlled studies.

  • Primary Endpoints:

    • Phase I: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

    • Phase II: To evaluate the overall response rate (ORR), including rates of complete remission (CR), CR with incomplete hematologic recovery (CRi), and partial remission (PR).[12]

  • Secondary Endpoints:

    • Duration of response (DOR).[12]

    • Event-free survival (EFS) and overall survival (OS).[12]

    • Pharmacokinetics (PK) and pharmacodynamics (PD) of crenolanib.

Experimental Workflow

The typical workflow for a patient enrolled in a crenolanib clinical trial is as follows:

Clinical_Trial_Workflow Screening Screening & Informed Consent Enrollment Enrollment Screening->Enrollment Treatment Treatment Administration (Crenolanib +/- Chemotherapy) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Vitals, Labs, Bone Marrow Biopsy) Treatment->Monitoring Response Response Assessment (CR, CRi, PR, etc.) Monitoring->Response Response->Treatment Continued Treatment Progression Disease Progression or Unacceptable Toxicity Response->Progression FollowUp Long-term Follow-up (Survival, Relapse) Progression->FollowUp Off Treatment

Caption: Generalized Experimental Workflow for Crenolanib Clinical Trials.

Conclusion

Early-phase clinical trials have demonstrated that this compound is a promising targeted therapy for patients with FLT3-mutated AML, showing encouraging response rates and survival outcomes in both newly diagnosed and relapsed/refractory settings. Its ability to inhibit both FLT3-ITD and TKD mutations, including those conferring resistance to other TKIs, highlights its potential to address a significant unmet medical need. Ongoing and future clinical trials will further delineate the optimal use of crenolanib, both as a monotherapy and in combination with other agents, in the treatment of AML and other malignancies driven by aberrant FLT3 and PDGFR signaling.

References

Methodological & Application

Crenolanib besylate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha (PDGFRA) and beta (PDGFRB).[1][2] Its efficacy against both wild-type and mutated forms of these kinases makes it a subject of significant interest in oncology research, particularly for acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound, protocols for its dissolution and storage, and an overview of its targeted signaling pathways.

Chemical Properties

PropertyValueReference
Chemical Name 1-[2-[5-[(3-Methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine, monobenzenesulfonate[1]
Molecular Formula C₃₂H₃₅N₅O₅S[3]
Molecular Weight 601.7 g/mol [3]
CAS Number 670220-93-6[4]

Solubility Data

The solubility of crenolanib can vary between its free base and besylate salt forms. The following table summarizes the available solubility data for crenolanib in common laboratory solvents. It is recommended to use fresh, anhydrous solvents to achieve optimal dissolution.

SolventSolubility (mg/mL)Molar Equivalent (mM)NotesReference
DMSO 89200.66Heating is recommended to enhance solubility.[5]
Ethanol 715.78Sonication may be required to aid dissolution.[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 24.51A suitable formulation for in vivo studies. Sonication is recommended.[5]

Note: The molar concentration is calculated based on the molecular weight of crenolanib free base (443.54 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (601.7 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 6.017 mg.

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound into the tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

Procedure:

  • Thaw stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Important Consideration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Protocol 3: Formulation for In Vivo Animal Studies

A common formulation for in vivo administration of crenolanib involves a mixture of solvents to ensure solubility and bioavailability.

Materials:

  • This compound (solid)

  • DMSO

  • PEG300

  • Tween 80

  • Saline

Procedure:

  • Vehicle Preparation: Prepare the vehicle by combining the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[5]

  • Dissolution: Dissolve the calculated amount of this compound in the DMSO component first.

  • Mixing: Gradually add the other vehicle components (PEG300, Tween 80, and saline) while mixing continuously. Sonication is recommended to ensure a homogenous solution.[5]

  • Administration: The formulation should be prepared fresh before administration to the animals.

Signaling Pathways

Crenolanib exerts its anti-neoplastic effects by inhibiting the signaling pathways driven by FLT3 and PDGFRA.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[8] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled cell growth in acute myeloid leukemia.[9] Crenolanib inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[10][11]

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Crenolanib Crenolanib Crenolanib->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by Crenolanib.

PDGFRA Signaling Pathway

Platelet-derived growth factor receptor alpha (PDGFRA) is another receptor tyrosine kinase involved in cell growth, proliferation, and survival.[12] Activating mutations in the PDGFRA gene are drivers in certain cancers, notably gastrointestinal stromal tumors (GIST).[13] Similar to its action on FLT3, crenolanib inhibits the autophosphorylation of PDGFRA, leading to the blockade of downstream pathways such as PI3K/Akt and Ras/MAPK.[13][14]

PDGFRA_Signaling cluster_downstream_pdgfra Downstream Signaling PDGF_Ligand PDGF Ligand PDGFRA_Receptor PDGFRA Receptor PDGF_Ligand->PDGFRA_Receptor Binds & Activates PI3K_AKT_pdgfra PI3K/AKT Pathway PDGFRA_Receptor->PI3K_AKT_pdgfra RAS_MAPK_pdgfra RAS/MAPK Pathway PDGFRA_Receptor->RAS_MAPK_pdgfra PLCg PLCγ Pathway PDGFRA_Receptor->PLCg Crenolanib Crenolanib Crenolanib->PDGFRA_Receptor Inhibits Proliferation_pdgfra Cell Growth & Proliferation PI3K_AKT_pdgfra->Proliferation_pdgfra RAS_MAPK_pdgfra->Proliferation_pdgfra PLCg->Proliferation_pdgfra

Caption: PDGFRA Signaling Pathway and Inhibition by Crenolanib.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing a this compound stock solution for use in laboratory experiments.

Experimental_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

References

Application Notes and Protocols for In Vivo Administration of Crenolanib Besylate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable benzimidazole that acts as a type I tyrosine kinase inhibitor, targeting the platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Mutations and overexpression of these kinases are implicated in various malignancies, including acute myeloid leukemia (AML) and non-small-cell lung cancer (NSCLC).[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing key quantitative data and experimental methodologies from published studies.

Mechanism of Action

This compound selectively inhibits the signaling of both wild-type and mutated forms of class III receptor tyrosine kinases, specifically FLT3 and PDGFRα/β.[3] By binding to the active conformation of these kinases, crenolanib blocks their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition disrupts critical cellular processes such as proliferation, survival, and migration, ultimately leading to apoptosis in cancer cells that are dependent on these signaling cascades.[1] The primary downstream pathways affected include the Ras/MAPK, PI3K/AKT, and STAT5 pathways.[5]

Signaling Pathway of FLT3 Inhibition by Crenolanib

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Crenolanib This compound Crenolanib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from preclinical studies of this compound in various mouse models.

Table 1: Crenolanib Monotherapy in an NSCLC Xenograft Model

Cell LineMouse StrainTreatment GroupDose (mg/kg)Administration RouteDosing ScheduleOutcomeReference
A549Athymic NudeVehicle Control-IntraperitonealDaily-[1]
A549Athymic NudeCrenolanib10IntraperitonealDailySignificant tumor growth inhibition[1]
A549Athymic NudeCrenolanib20IntraperitonealDailyStrongest tumor growth inhibition[1]

Table 2: Crenolanib in FLT3-ITD Positive AML Xenograft Models

Cell LineMouse StrainTreatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Survival (Days)P-valueReference
MV4-11NSGVehicle Control-Intraperitoneal-55-[2]
MV4-11NSGCrenolanib15IntraperitonealOnce daily (Mon-Fri) for 3 weeks710.0031[2]
MV4-11NSGSorafenib15OralOnce daily (Mon-Fri) for 3 weeks--[2]
MV4-11NSGCrenolanib + Sorafenib15 (each)IP + OralOnce daily (Mon-Fri) for 3 weeksSignificant prolongation vs single agents<0.01[2][6]
MOLM13NSGVehicle Control-----[4]
MOLM13NSGCrenolanib15IntraperitonealTwice daily (5 days/week)Significantly better than vehicle<0.05[4]
MOLM13NSGCrenolanib + Sorafenib15 (Crenolanib) + Low-dose (Sorafenib)IP + OralTwice daily (Crenolanib) + Three times/week (Sorafenib)Significantly better than single agents<0.05[4]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • 1-methyl-2-pyrrolidone (NMP)

  • Sterile water for injection

  • Syringes and sterile filters (0.22 µm)

  • Sterile, light-protected vials

Procedure:

  • Vehicle Preparation:

    • In a sterile environment (e.g., a laminar flow hood), prepare the vehicle solution. One study reports a vehicle for intraperitoneal injection consisting of 10% 1-methyl-2-pyrrolidone (NMP), 20% Solutol HS 15, and 70% sterile water. Note: The exact vehicle composition may need to be optimized for solubility and tolerability.

  • Dissolution of this compound:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared.

    • Weigh the this compound powder accurately.

    • In a sterile vial, add the calculated volume of the vehicle to the this compound powder.

    • Vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected vial.

    • Store the prepared this compound solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each set of experiments.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Mouse Model

Objective: To evaluate the anti-leukemic efficacy of this compound in a human AML cell line-derived xenograft (CDX) model.

Materials:

  • FLT3-mutated human AML cell line (e.g., MV4-11 or MOLM13)

  • Appropriate cell culture medium and supplements

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID Gamma - NSG)

  • Prepared this compound solution (from Protocol 1)

  • Vehicle control solution

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement (if applicable)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation and Implantation:

    • Culture the AML cells according to standard protocols.

    • Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100-200 µL).

    • Inject the cell suspension into the mice. For systemic AML models, intravenous (tail vein) injection is common.[4] For solid tumor models, subcutaneous injection into the flank is used.[1]

  • Animal Randomization and Treatment:

    • Monitor the mice for signs of tumor engraftment or leukemia development. This can be done through bioluminescence imaging for luciferase-tagged cells or by monitoring for clinical signs (e.g., weight loss, hind limb paralysis).[2][4]

    • Once engraftment is confirmed (e.g., a palpable tumor of ~100 mm³ or a detectable bioluminescent signal), randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Administer this compound or vehicle control according to the planned dose and schedule (e.g., 15 mg/kg, intraperitoneally, once daily, 5 days a week).[2]

  • Monitoring and Endpoints:

    • Monitor the health of the animals daily, including body weight, and any signs of toxicity.

    • Measure tumor volume with calipers 2-3 times per week for subcutaneous models.

    • For systemic models, monitor leukemia burden using bioluminescence imaging at regular intervals.[2]

    • The primary endpoints are typically tumor growth inhibition and overall survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor volume exceeding a certain size, significant weight loss, or signs of distress).

  • Data Analysis:

    • Analyze tumor growth data by comparing the average tumor volumes between treatment and control groups over time.

    • Analyze survival data using Kaplan-Meier curves and perform statistical analysis (e.g., log-rank test).[2]

Experimental Workflow for an In Vivo Efficacy Study

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MV4-11, MOLM13) start->cell_culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep injection Cell Implantation in Mice (e.g., IV or Subcutaneous) cell_prep->injection engraftment Monitor for Engraftment (Bioluminescence or Palpation) injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Administer Crenolanib or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth, Body Weight, & Health treatment->monitoring endpoints Endpoint Analysis: Tumor Volume & Survival monitoring->endpoints data_analysis Statistical Analysis & Interpretation endpoints->data_analysis end End data_analysis->end

References

Preparation of Crenolanib Besylate for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It demonstrates efficacy against both wild-type and mutant forms of these kinases, making it a valuable tool in studying cellular signaling and a promising therapeutic agent in cancers driven by aberrant RTK activity, such as acute myeloid leukemia (AML) and certain solid tumors.[2][3] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways.[2] Proper preparation and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common cell-based assays.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data regarding the solubility and storage of this compound.

Table 1: this compound Solubility

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO89200.66Heating is recommended to fully dissolve.[4]
Ethanol715.78Sonication is recommended to aid dissolution.[4]
WaterInsolubleInsolubleNot recommended as a primary solvent.[3]

Molecular Weight of this compound: 538.65 g/mol ; Molecular Weight of Crenolanib (free base): 443.55 g/mol .[2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 3 yearsStore in a dry, dark place.[4]
DMSO Stock Solution-80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Determine the required mass of this compound: To prepare a 10 mM stock solution, 5.387 mg of this compound is required for every 1 mL of DMSO.

  • Weigh the this compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the solution at 37°C for 10-15 minutes or sonicate to ensure complete dissolution.[4] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilutions (Recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform intermediate serial dilutions of the stock solution in DMSO before the final dilution into the culture medium.[5]

  • Final Dilution: Further dilute the stock or intermediate DMSO solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. Gently mix by pipetting or inverting the tube.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[1] Prepare a vehicle control with the same final concentration of DMSO to treat a parallel set of cells.

  • Immediate Use: It is recommended to prepare the final working solutions fresh for each experiment and use them immediately.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control (DMSO in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Protocol 4: Western Blot Analysis of FLT3 and Downstream Signaling

Materials:

  • Cells of interest

  • This compound working solutions

  • Vehicle control (DMSO in culture medium)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).[6]

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Visualizations

Crenolanib_Signaling_Pathway Crenolanib Mechanism of Action on FLT3 and PDGFR Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS PDGFR PDGFR Receptor PDGFR->PI3K PDGFR->RAS Crenolanib Crenolanib Besylate Crenolanib->FLT3 Inhibition Crenolanib->PDGFR Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow General Experimental Workflow for In Vitro Evaluation of this compound cluster_assays Cell-Based Assays start Start: Prepare 10 mM Crenolanib Besylate Stock in DMSO dilution Prepare Working Solutions in Cell Culture Medium (Final DMSO ≤ 0.1%) start->dilution cell_seeding Seed Cells in Appropriate Culture Vessels dilution->cell_seeding treatment Treat Cells with Crenolanib and Vehicle Control cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (e.g., p-FLT3, p-STAT5) treatment->western_blot data_analysis Data Analysis: Determine IC50 values and assess downstream signaling inhibition viability_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Crenolanib Besylate in AML Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of crenolanib besylate in preclinical xenograft models of Acute Myeloid Leukemia (AML). This document outlines detailed experimental protocols, summarizes key dosage and efficacy data, and visualizes the underlying scientific principles.

Introduction to Crenolanib

Crenolanib is a potent, orally bioavailable benzimidazole that acts as a type I tyrosine kinase inhibitor (TKI).[1] It selectively targets class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[2] In the context of AML, crenolanib is particularly relevant due to its activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (such as D835), which are common drivers of the disease and are associated with poor prognosis.[3][4] Unlike type II inhibitors, crenolanib binds to the active conformation of the FLT3 receptor, allowing it to effectively inhibit signaling from both FLT3-ITD and FLT3-TKD mutations.[5][6]

Quantitative Data Summary

The following tables summarize the dosages and reported efficacy of this compound in preclinical AML xenograft models.

Table 1: this compound Monotherapy in AML Xenograft Models

ParameterMV4-11 Xenograft ModelMOLM-13 Xenograft Model
Animal Model NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) miceNSG mice
AML Cell Line MV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Crenolanib Dosage 15 mg/kg15 mg/kg
Administration Route Intraperitoneal (IP)Intraperitoneal (IP)
Treatment Schedule Once or twice daily, 5 days/week for 3 weeksNot specified
Tumor Growth Inhibition Suppressed bone marrow infiltration compared to vehicleNot specified
Median Survival 23 days (once daily) vs. 20 days (vehicle)[3]Not specified
Median Survival 27 days (twice daily) vs. 20 days (vehicle)[3]Not specified

Table 2: this compound in Combination Therapy (with Sorafenib) in an MV4-11 AML Xenograft Model

ParameterCombination Therapy
Animal Model NSG mice
AML Cell Line MV4-11 (FLT3-ITD)
Crenolanib Dosage 15 mg/kg
Crenolanib Administration Intraperitoneal (IP), once daily, 5 days/week for 3 weeks
Sorafenib Dosage 15 mg/kg
Sorafenib Administration Oral (PO), once daily, 5 days/week for 3 weeks
Efficacy Significant decrease in leukemic burden (P < .001) and prolonged survival (P < .01) compared to either drug alone[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile Phosphate-Buffered Saline (PBS), 1X, pH 7.2

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a laminar flow hood), prepare a stock solution of this compound by dissolving it in DMSO. The solubility in DMSO is approximately 16 mg/mL.

  • Working Solution Preparation:

    • For a final injection solution, this compound can be sparingly dissolved in a 1:1 solution of DMF:PBS (pH 7.2) to a concentration of approximately 0.5 mg/ml.

    • Alternatively, for a 15 mg/kg dose in a 20g mouse (requiring 0.3 mg of crenolanib), a stock solution in DMSO can be diluted with sterile PBS to the final injection volume (typically 100-200 µL). Ensure the final concentration of DMSO is kept to a minimum to avoid toxicity.

    • Prepare the dosing solution fresh on the day of administration.

Protocol 2: Establishment of an AML Xenograft Model (MV4-11 or MOLM-13)

Objective: To establish a subcutaneous or systemic AML xenograft model in immunodeficient mice.

Materials:

  • MV4-11 or MOLM-13 human AML cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS

  • Matrigel® (for subcutaneous model)

  • 6-8 week old female NSG mice

  • Sterile syringes and needles (27-gauge for subcutaneous, 30-gauge for intravenous)

Procedure:

  • Cell Preparation:

    • Culture AML cells to a sufficient number. Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >95%).

    • Resuspend the cells in sterile PBS at the desired concentration. For subcutaneous injection, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneous Xenograft Model:

    • Inject 1 x 107 MV4-11 cells or 1 x 106 MOLM-13 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Systemic (Intravenous) Xenograft Model:

    • For a systemic model, inject 1 x 106 MOLM-13 cells in a volume of 100 µL via the tail vein.

  • Tumor Development and Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 can be used to calculate tumor volume.

    • For systemic models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for clinical signs of disease (e.g., weight loss, hind limb paralysis).

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³) for subcutaneous models, or at a specified time point post-injection for systemic models.

Protocol 3: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of this compound in an established AML xenograft model.

Materials:

  • AML xenograft mice with established tumors

  • Prepared this compound solution

  • Calipers for tumor measurement (subcutaneous model)

  • Bioluminescence imaging system (systemic model)

Procedure:

  • Animal Grouping:

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound according to the predetermined dosage and schedule via intraperitoneal injection.

    • Administer the vehicle solution to the control group.

  • Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • For subcutaneous models, measure tumor volumes 2-3 times per week.

    • For systemic models, perform bioluminescence imaging at regular intervals to quantify tumor burden.

  • Endpoint and Data Analysis:

    • The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of significant morbidity.

    • Calculate tumor growth inhibition for subcutaneous models.

    • Analyze survival data using Kaplan-Meier curves.

Visualizations

Mechanism of Action and Signaling Pathway

FLT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat5 STAT5 Pathway cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (ITD or TKD Mutation) RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3_Receptor Inhibition

Caption: Crenolanib inhibits constitutively active FLT3 signaling pathways in AML.

Experimental Workflow for an AML Xenograft Study

AML_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture AML Cells (MV4-11 or MOLM-13) Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Injection 3. Inject Cells into NSG Mice (SC or IV) Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth (Calipers or Bioluminescence) Injection->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Crenolanib or Vehicle (IP) Randomization->Treatment Monitoring 7. Monitor Tumor Volume, Body Weight & Survival Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Data_Analysis 9. Analyze Data (TGI & Survival Curves) Endpoint->Data_Analysis

Caption: Workflow for evaluating Crenolanib efficacy in an AML xenograft model.

References

Assessing the Inhibitory Effect of Crenolanib Besylate on FLT3 Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides a detailed protocol for assessing the efficacy of Crenolanib besylate, a potent type I FLT3 inhibitor, in reducing the phosphorylation of the FMS-like tyrosine kinase 3 (FLT3) receptor. This protocol is intended for researchers, scientists, and drug development professionals investigating targeted therapies for cancers driven by aberrant FLT3 signaling, such as Acute Myeloid Leukemia (AML).

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and are associated with a poor prognosis in AML.[2][3] this compound is an orally bioavailable benzimidazole that potently inhibits both wild-type and mutant forms of FLT3.[4][5][6] It is a type I inhibitor, meaning it binds to the active conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[4][6][7]

This document outlines a comprehensive Western blot protocol to quantitatively measure the reduction in FLT3 phosphorylation in response to this compound treatment. Adherence to this protocol will enable robust and reproducible assessment of the compound's inhibitory activity.

Key Signaling Pathway and Drug Action

Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival.[1][3][8] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and inhibiting the activation of these oncogenic signaling cascades.[4][9][10]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 (Phosphorylated FLT3) FLT3_Receptor->p_FLT3   Autophosphorylation Autophosphorylation RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival AKT->Proliferation_Survival Crenolanib Crenolanib besylate Crenolanib->Autophosphorylation Inhibition Western_Blot_Workflow Start Start: FLT3-mutated AML Cells Treatment Treat with Crenolanib besylate (various conc.) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-FLT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Image Acquisition & Data Analysis Detection->Analysis End End: Quantified p-FLT3/ Total FLT3 Ratio Analysis->End

References

Application Notes and Protocols: Utilizing Crenolanib Besylate in Combination with Chemotherapy for Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable benzimidazole that acts as a type I tyrosine kinase inhibitor (TKI), targeting FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Crenolanib has demonstrated significant activity against both FLT3-ITD and various FLT3-TKD mutations, including those that confer resistance to other TKIs. These application notes provide a comprehensive overview of the use of crenolanib in combination with standard chemotherapy for the treatment of FLT3-mutated AML, summarizing key clinical trial data and providing detailed protocols for relevant preclinical experimental studies.

Data Presentation: Clinical Efficacy of Crenolanib in Combination with Chemotherapy

The following tables summarize the quantitative data from key clinical trials investigating crenolanib in combination with chemotherapy in both newly diagnosed and relapsed/refractory AML patient populations.

Table 1: Efficacy of Crenolanib with Standard Chemotherapy in Newly Diagnosed FLT3-Mutant AML

Clinical Trial PhasePatient PopulationChemotherapy RegimenOverall Response Rate (ORR)Complete Remission (CR) RateMedian Event-Free Survival (EFS)Median Overall Survival (OS)
Phase II44 adults with newly diagnosed FLT3-mutant AML7+3 (Cytarabine + Daunorubicin/Idarubicin)86%77%44.7 monthsNot Reached (at 45 months follow-up)[1][2]
Phase II (subgroup analysis)Patients ≤ 60 years7+390%76%Not ReachedNot Reached[2]
Phase II (subgroup analysis)Patients > 60 years7+380%80%Not Reported20 months[3]

Table 2: Efficacy of Crenolanib with Salvage Chemotherapy in Relapsed/Refractory (R/R) FLT3-Mutant AML

Clinical Trial PhasePatient PopulationChemotherapy RegimenOverall Response Rate (ORR)Complete Remission (CR/CRi) RateMedian Event-Free Survival (EFS)Median Overall Survival (OS)
Phase III (NCT03250338)106 adults with R/R FLT3-mutant AMLSalvage Chemotherapy (FLAG-IDA/HAM) + Crenolanib60%60%3.4 months10.4 months[4]
Phase III (NCT03250338)Placebo armSalvage Chemotherapy (FLAG-IDA/HAM) + Placebo39%39%0.0 months8.7 months[4]
Phase III (subgroup with NPM1/FLT3 co-mutation)R/R AML with NPM1/FLT3 co-mutationSalvage Chemotherapy + Crenolanib70%70%6.1 months12.4 months[4]
Phase III (subgroup with NPM1/FLT3 co-mutation)Placebo armSalvage Chemotherapy + Placebo46%46%0.0 months6.3 months[5]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by Crenolanib

Mutated FLT3 receptors undergo ligand-independent dimerization and auto-phosphorylation, leading to the constitutive activation of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. Crenolanib, as a type I inhibitor, binds to the ATP-binding pocket of the FLT3 kinase domain in its active conformation, effectively blocking its kinase activity and inhibiting these downstream signals.

FLT3_Signaling_Pathway FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3

FLT3 signaling pathway and crenolanib inhibition.
Experimental Workflow for Preclinical Evaluation of Crenolanib

A typical preclinical workflow to assess the efficacy of crenolanib involves a series of in vitro and in vivo experiments. This starts with determining the inhibitory concentration on AML cell lines, followed by confirming the mechanism of action through target engagement and downstream signaling modulation, and finally evaluating in vivo efficacy in animal models.

Experimental_Workflow start Start: FLT3-Mutant AML Cell Lines treatment Treat with Crenolanib (various concentrations) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability western_blot Western Blot Analysis (p-FLT3, p-STAT5, etc.) treatment->western_blot data_analysis Data Analysis: Determine IC50 & Confirm Target Inhibition cell_viability->data_analysis western_blot->data_analysis in_vivo In Vivo Xenograft Model (AML mouse model) data_analysis->in_vivo in_vivo_treatment Treat with Crenolanib +/- Chemotherapy in_vivo->in_vivo_treatment in_vivo_analysis Tumor Burden Analysis & Survival in_vivo_treatment->in_vivo_analysis

Preclinical experimental workflow for crenolanib.
Clinical Trial Workflow for Crenolanib in Combination with Chemotherapy

Clinical studies evaluating crenolanib in combination with chemotherapy typically follow a structured workflow from patient screening and enrollment through induction, consolidation, and maintenance phases, with continuous monitoring for safety and efficacy.

Clinical_Trial_Workflow screening Patient Screening (FLT3-mutant AML) enrollment Enrollment & Randomization screening->enrollment induction Induction Chemotherapy (e.g., 7+3) + Crenolanib/Placebo enrollment->induction response Response Assessment (CR, CRi, MRD) induction->response consolidation Consolidation Therapy (e.g., HiDAC) + Crenolanib/Placebo response->consolidation transplant Allogeneic Stem Cell Transplant (optional) consolidation->transplant maintenance Maintenance Therapy (Crenolanib/Placebo) consolidation->maintenance transplant->maintenance follow_up Long-term Follow-up (EFS, OS, Safety) maintenance->follow_up

Clinical trial workflow for crenolanib combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of crenolanib on FLT3-mutated AML cell lines.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of crenolanib in culture medium. The final concentrations should span a range to determine the IC50 value (e.g., 0.1 nM to 1000 nM). Add 100 µL of the diluted crenolanib solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest crenolanib dose.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the log of the crenolanib concentration to determine the IC50 value.

Western Blot Analysis for FLT3 Phosphorylation

This protocol is for assessing the inhibition of FLT3 autophosphorylation by crenolanib in AML cells.

Materials:

  • FLT3-mutated AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed AML cells and grow to 70-80% confluency. Treat the cells with varying concentrations of crenolanib (e.g., 10 nM, 50 nM, 100 nM) or DMSO (vehicle control) for 1 hour.[6][7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total FLT3, total STAT5, and a loading control like β-actin.

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of crenolanib in combination with chemotherapy in a mouse model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-mutated AML cell line (e.g., MV4-11)

  • This compound

  • Chemotherapy agent (e.g., cytarabine)

  • Vehicle for drug administration

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Implantation: Inject 1 x 106 to 5 x 106 FLT3-mutated AML cells intravenously or subcutaneously into immunocompromised mice.

  • Tumor Establishment: Monitor the mice for signs of tumor engraftment and disease progression. For intravenous models, this can be monitored by bioluminescence imaging or flow cytometry of peripheral blood.

  • Treatment Initiation: Once tumors are established (e.g., palpable for subcutaneous models or a detectable signal for intravenous models), randomize the mice into treatment groups:

    • Vehicle control

    • Crenolanib alone (e.g., 15 mg/kg, intraperitoneally, daily)[6]

    • Chemotherapy alone

    • Crenolanib in combination with chemotherapy

  • Monitoring: Monitor tumor growth (caliper measurements for subcutaneous tumors or bioluminescence imaging) and the overall health and body weight of the mice regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when mice show signs of significant morbidity. Survival can be monitored as a primary endpoint.

  • Analysis: At the end of the study, tumors and relevant tissues can be collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

This compound, in combination with standard and salvage chemotherapy, has demonstrated promising efficacy in clinical trials for patients with FLT3-mutated AML. The provided protocols offer a framework for researchers to further investigate the preclinical and translational aspects of crenolanib, contributing to a deeper understanding of its mechanism of action and potential for improving outcomes in this challenging disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Crenolanib Besylate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable benzimidazole tyrosine kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][4] Crenolanib has demonstrated significant activity against both wild-type and mutated forms of FLT3, including resistance-conferring mutations.[5][6] By inhibiting the constitutively active FLT3 signaling pathways, Crenolanib effectively induces apoptosis in cancer cells.[5][7][8]

These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by this compound. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data on the apoptotic effects of this compound on the FLT3-ITD positive AML cell line, Molm14, after 48 hours of treatment. The data is based on Annexin V flow cytometry analysis from a representative study.

Crenolanib Concentration (nM)Total Apoptotic Cells (%)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
0 (Control)5.23.51.7
115.812.13.7
545.238.56.7
1078.665.313.3
5092.170.821.3

Data is representative and compiled for illustrative purposes based on findings reported in similar studies.

Experimental Protocols

This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.

Materials and Reagents
  • This compound

  • AML cell line (e.g., Molm14, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Sterile culture plates (6-well or 12-well)

  • Flow cytometer

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Allow the cells to acclimate for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with varying concentrations of Crenolanib (e.g., 1 nM, 5 nM, 10 nM, 50 nM) for 48 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest Crenolanib dose.

  • Cell Harvesting and Washing:

    • After the 48-hour incubation, collect the cells from each well into separate 1.5 mL microcentrifuge tubes.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Annexin V and PI Staining: [9][10][11]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: [9][10][11]

    • Analyze the stained cells immediately by flow cytometry.

    • Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

Crenolanib Mechanism of Action

Crenolanib_Mechanism Crenolanib This compound FLT3 Mutated FLT3 Receptor (e.g., FLT3-ITD) Crenolanib->FLT3 P P FLT3->P Autophosphorylation Downstream Downstream Signaling (STAT5, AKT, MAPK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Crenolanib inhibits mutated FLT3, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow Start Start: AML Cell Culture Treatment Treat with this compound (Varying Concentrations, 48h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End End: Quantify Apoptosis Analysis->End

Caption: Workflow for analyzing Crenolanib-induced apoptosis via flow cytometry.

Logical Relationship of Crenolanib Treatment and Apoptosis

Logical_Relationship Crenolanib Crenolanib Treatment FLT3_Inhibition FLT3 Kinase Inhibition Crenolanib->FLT3_Inhibition Signal_Block Signal Transduction Blockade FLT3_Inhibition->Signal_Block Apoptosis_Induction Induction of Apoptosis Signal_Block->Apoptosis_Induction

References

Application of Crenolanib Besylate in the Study of Drug-Resistant Gastrointestinal Stromal Tumors (GIST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal Stromal Tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, a significant subset of patients harbors primary or develops secondary resistance to these therapies. A notable example of primary resistance is observed in GISTs with the PDGFRA D842V mutation, which is notoriously insensitive to imatinib and other standard TKIs.

Crenolanib besylate is a potent, orally bioavailable, type I tyrosine kinase inhibitor that targets both wild-type and mutant forms of PDGFRA and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its unique mechanism of action, binding to the active conformation of the kinase, makes it a promising therapeutic agent for overcoming resistance mediated by mutations like PDGFRA D842V.[3] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research of drug-resistant GIST, including detailed protocols for key experimental methodologies.

Mechanism of Action

Crenolanib is a potent and selective inhibitor of both PDGFRα and PDGFRβ.[4] In the context of drug-resistant GIST, its primary significance lies in its ability to inhibit the constitutively active PDGFRA D842V mutant kinase.[5] This mutation induces a conformational change in the activation loop of the PDGFRA kinase domain, rendering it resistant to type II inhibitors like imatinib, which bind to the inactive conformation. As a type I inhibitor, crenolanib binds to the ATP-binding pocket of the active kinase, effectively blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling PDGFRA PDGFRA (D842V Mutant) RAS RAS PDGFRA->RAS Activation PI3K PI3K PDGFRA->PI3K Activation Crenolanib This compound Crenolanib->PDGFRA Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Crenolanib Inhibition of PDGFRA Signaling.

Data Presentation

In Vitro Efficacy of Crenolanib

The following table summarizes the in vitro activity of crenolanib against various PDGFRA mutations, highlighting its potent inhibition of the imatinib-resistant D842V mutation.

Cell Line / KinaseMutationCrenolanib IC50 (nM)Imatinib IC50 (nM)Reference
PDGFRA D842VExon 18~10>1000[5]
PDGFRA D842IExon 18Potent InhibitionResistant[6]
PDGFRA D842YExon 18Potent InhibitionResistant[6]
PDGFRA DI842-843IMExon 18Potent InhibitionResistant[6]
PDGFRA V561DExon 12Less Potent~10-fold more potent than Crenolanib[6]
GIST-T1 (PDGFRA D842V transduced)Exon 18SensitiveResistant[7]
Clinical Efficacy of Crenolanib in PDGFRA D842V-Mutant GIST

Clinical studies have demonstrated the activity of crenolanib in patients with advanced GIST harboring the PDGFRA D842V mutation who have progressed on prior TKI therapies.

Clinical Trial PhaseNumber of Evaluable PatientsDosing RegimenClinical Benefit RatePartial Response (PR)Stable Disease (SD)Reference
Phase I/II (NCT01243346)16200 mg QD, 340 mg QD, 140 mg BID, 72 mg/m²/TID31%2 (12.5%)3 (18.75%)[5][8]
Phase III (CrenoGIST - NCT02847429)~120 (planned)100 mg TIDPrimary Outcome: Progression-Free Survival--[8][9]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is designed to assess the effect of crenolanib on the viability of GIST cell lines.

Start Seed GIST cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddReagent Add MTT or CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h (MTT) or 10 min (CTG) AddReagent->Incubate3 Measure Measure absorbance (MTT) or luminescence (CTG) Incubate3->Measure Analyze Calculate IC50 values Measure->Analyze

Figure 2: Cell Viability Assay Workflow.

Materials:

  • GIST cell lines (e.g., GIST-T1 transduced with PDGFRA D842V)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates (for absorbance) or white-walled plates (for luminescence)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count GIST cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

    • CellTiter-Glo® Assay: Measure the luminescence using a microplate reader.

  • Analysis: Normalize the readings to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-PDGFRA

This protocol details the detection of phosphorylated PDGFRA in GIST cells following treatment with crenolanib.

Start Culture and treat GIST cells with Crenolanib Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody (anti-pPDGFRA) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL and image SecondaryAb->Detect Analyze Analyze band intensities Detect->Analyze

Figure 3: Western Blotting Workflow.

Materials:

  • Treated GIST cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-phospho-PDGFRA)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total PDGFRA).

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of a GIST PDX model to evaluate the in vivo efficacy of crenolanib.

Start Obtain fresh GIST tumor tissue Implant Implant tumor fragments subcutaneously into immunodeficient mice Start->Implant Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice into treatment groups Monitor->Randomize Treat Treat with Crenolanib Besylate or vehicle Randomize->Treat Measure Measure tumor volume and body weight Treat->Measure Endpoint Sacrifice mice at predefined endpoint Measure->Endpoint Analyze Analyze tumors (histology, IHC, etc.) Endpoint->Analyze

Figure 4: Patient-Derived Xenograft (PDX) Workflow.

Materials:

  • Fresh, sterile GIST tumor tissue from a patient with a PDGFRA D842V mutation

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical instruments

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation: Within a few hours of surgical resection, cut the GIST tissue into small fragments (~3x3x3 mm). Anesthetize the mice and implant a tumor fragment subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if there are signs of significant toxicity.

  • Tumor Analysis: Excise the tumors and process them for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67 to assess proliferation), and molecular analysis (to confirm the presence of the PDGFRA D842V mutation).

Conclusion

This compound has demonstrated significant preclinical and clinical activity against drug-resistant GIST, particularly those harboring the PDGFRA D842V mutation. Its mechanism as a type I TKI allows it to effectively inhibit the constitutively active kinase that is resistant to standard therapies. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of crenolanib and other novel agents in the context of drug-resistant GIST. The use of robust in vitro and in vivo models, such as those described, is critical for the continued development of effective therapies for this challenging patient population.

References

Determining the Potency of Crenolanib Besylate: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Crenolanib besylate using common cell-based assays. Crenolanib is a potent, orally bioavailable tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its efficacy against both wild-type and mutated forms of these receptors makes it a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML) with FLT3 mutations.[2][3]

Mechanism of Action: Dual Inhibition of PDGFR and FLT3

Crenolanib functions as a type I tyrosine kinase inhibitor, binding to the active conformation of FLT3 and PDGFR.[4][5] This binding event blocks the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7] Notably, Crenolanib is effective against internal tandem duplication (ITD) mutations and resistance-conferring point mutations (e.g., D835) in FLT3, which are common in AML.[3][8]

Crenolanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_crenolanib cluster_downstream FLT3 FLT3 RAS_RAF RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT Crenolanib Crenolanib besylate Crenolanib->FLT3 inhibits Crenolanib->PDGFR inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various cancer cell lines, as determined by cell viability and proliferation assays.

Cell LineCancer TypeTarget(s) & Mutation StatusAssay TypeIncubation Time (hours)IC50 (nM)
MOLM-13Acute Myeloid LeukemiaFLT3-ITDCell Viability-4.9[8]
MOLM-14Acute Myeloid LeukemiaFLT3-ITD, D835Y--<15
MV4-11Acute Myeloid LeukemiaFLT3-ITDCell Viability / MTT-1.3, 8[9]
Ba/F3Pro-B Cell LineFLT3-ITD---
Ba/F3Pro-B Cell LineFLT3-ITD/D835Y---
EOL-1Eosinophilic LeukemiaFIP1L1-PDGFRαProliferation720.0002[10]
A549Non-Small Cell Lung CancerPDGFRαCell Viability72~50[7]

Experimental Protocols: IC50 Determination using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding drug_treatment 2. Treat cells with serial dilutions of Crenolanib cell_seeding->drug_treatment incubation 3. Incubate for a defined period (e.g., 72h) drug_treatment->incubation mtt_addition 4. Add MTT reagent to each well incubation->mtt_addition formazan_incubation 5. Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization 6. Solubilize formazan crystals with DMSO formazan_incubation->solubilization read_absorbance 7. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 using the MTT assay.

Materials
  • Cancer cell line of interest (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired concentration. A typical seeding density is 1,000 to 10,000 cells per well.[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or adapt.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of Crenolanib from the stock solution in a complete culture medium.[11] It is common to prepare 2x concentrated drug solutions which will be diluted 1:1 in the wells.

    • Carefully remove the medium from the wells (for adherent cells) or add the drug solutions directly (for suspension cells).

    • Add 100 µL of the medium containing different concentrations of Crenolanib to the respective wells.

    • Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of DMSO used) and blank wells (medium only).[11]

  • Incubation:

    • Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully aspirate the culture medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11][12]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each Crenolanib concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Crenolanib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[15] This assay is known for its high sensitivity and simple "add-mix-measure" format.[14][15]

Procedure Outline
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • After the desired incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

  • Signal Generation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Measure the luminescence of each well using a luminometer.[6]

  • Data Analysis: Perform data analysis as described in step 6 of the MTT protocol, using luminescence readings instead of absorbance.

References

Application Notes & Protocols: Long-Term Storage and Stability of Crenolanib Besylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction Crenolanib besylate is a potent, orally bioavailable inhibitor of Class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2] It demonstrates activity against both wild-type and mutant forms of these kinases, which are implicated in various malignancies.[3][4][5] Accurate preparation, storage, and handling of this compound solutions are critical for ensuring the integrity and reproducibility of experimental results. These notes provide quantitative data, detailed protocols for solution preparation, and guidelines for assessing long-term stability.

Quantitative Data Summary

The following tables summarize the essential quantitative data for this compound solubility and recommended storage conditions.

Table 1: this compound Solubility

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO 16 - 89[1][6][7] ~36 - 200.7[1] Use of fresh, anhydrous DMSO and gentle heating is recommended to enhance solubility.[1][7]
DMF ~20[1][6] ~45[1] It is recommended to purge the solvent with an inert gas.[1][6]
Ethanol ~10[1][6] ~22.5[1] Sonication may be required to aid dissolution.[1]
DMF:PBS (pH 7.2) (1:1) ~0.5[1][6] ~1.1[1] For aqueous buffers, first dissolve Crenolanib in DMF before dilution.[6]
Corn Oil (with 10% DMSO) ≥ 3[1] ≥ 6.7[1] A common vehicle for in vivo experiments.[1]

Molecular Weight of Crenolanib: 443.5 g/mol [1][6]

Table 2: this compound Storage and Stability

Form Storage Temperature Recommended Duration Notes
Crystalline Solid -20°C ≥ 4 years[1][6] Store protected from light and moisture.
DMSO Stock Solution -20°C Up to 6 months[1][8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][8]
DMSO Stock Solution -80°C Up to 1 year[1][8] Recommended for long-term storage of stock solutions.[1]

| Aqueous Working Solutions | Room Temperature | ≤ 1 day[1][6] | Prepare fresh immediately before each use due to limited stability.[1][6] |

Signaling Pathway Inhibition

Crenolanib targets the FLT3 and PDGFR signaling pathways, which are critical drivers in certain cancers. Constitutive activation of these pathways by mutations leads to uncontrolled cell proliferation and survival. Crenolanib, as a Type I inhibitor, binds to the active conformation of the kinase, blocking ATP binding and subsequent downstream signaling.[4][5]

G cluster_0 Crenolanib Inhibition Mechanism cluster_1 FLT3 Pathway cluster_2 PDGFR Pathway crenolanib Crenolanib flt3 FLT3 Receptor (WT or Mutant) crenolanib->flt3 pdgfr PDGFRα/β Receptor crenolanib->pdgfr pi3k_1 PI3K flt3->pi3k_1 stat5 STAT5 flt3->stat5 ras_1 RAS flt3->ras_1 akt_1 AKT pi3k_1->akt_1 proliferation_1 Cell Proliferation & Survival akt_1->proliferation_1 stat5->proliferation_1 raf_1 RAF ras_1->raf_1 mek_1 MEK/ERK raf_1->mek_1 mek_1->proliferation_1 pi3k_2 PI3K pdgfr->pi3k_2 plc PLCγ pdgfr->plc ras_2 RAS pdgfr->ras_2 akt_2 AKT pi3k_2->akt_2 proliferation_2 Cell Proliferation & Survival akt_2->proliferation_2 plc->proliferation_2 raf_2 RAF ras_2->raf_2 mek_2 MEK/ERK raf_2->mek_2 mek_2->proliferation_2

Caption: Crenolanib inhibits FLT3 and PDGFR pathways.

Experimental Protocols

Adherence to these protocols is essential for preparing stable and reliable this compound solutions.

Protocol 1: Preparation of a 10 mM Crenolanib Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for long-term storage.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

G start Start calc 1. Calculate Mass (e.g., 4.435 mg for 1 mL) start->calc weigh 2. Weigh Crenolanib into sterile vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate until fully dissolved add_dmso->dissolve aliquot 5. Aliquot into single-use vials dissolve->aliquot store 6. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing Crenolanib DMSO stock solution.

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed. To prepare a 10 mM stock solution, use the formula: Mass (mg) = 10 mmol/L * 0.001 L * 443.5 g/mol * 1000 mg/g = 4.435 mg (for 1 mL).

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile amber vial.

  • Add Solvent: Add the corresponding volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[1] Visually inspect the solution to confirm no solid particles remain.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.[1][8]

  • Store: Store the aliquots at -80°C for long-term stability (up to 1 year).[1][8]

Protocol 2: Preparation of Working Solutions

For Cell-Based Assays:

  • Thaw a single aliquot of the 10 mM Crenolanib DMSO stock solution at room temperature.

  • Immediately before use, perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Crucial: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

For In Vivo Experiments:

  • Thaw an aliquot of the 10 mM Crenolanib DMSO stock solution.

  • Prepare the desired vehicle solution (e.g., 10% DMSO in corn oil).[1]

  • Dilute the Crenolanib stock solution with the vehicle to the final desired concentration.

  • It is strongly recommended to prepare this working solution fresh on the day of use to ensure potency and prevent precipitation.[1]

Protocol 3: General Protocol for Stability Assessment by HPLC

This protocol outlines a general workflow for evaluating the stability of this compound in a given solvent over time. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[9]

Materials:

  • Prepared this compound solution (e.g., 1 mM in DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Incubators or environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, 25°C)

G cluster_0 Time Point Analysis prep 1. Prepare Solution Batch (e.g., 1 mM in DMSO) aliquot 2. Aliquot into multiple vials for each condition prep->aliquot t0 3a. Analyze T=0 Sample (Establish Baseline) aliquot->t0 store 3b. Store Aliquots (e.g., -20°C, 4°C, 25°C) t0->store pull 4. Pull Samples at Intervals (e.g., 1, 3, 6 months) store->pull analyze 5. Analyze by HPLC pull->analyze compare 6. Compare Data to T=0 (Quantify Degradation) analyze->compare

Caption: Logical workflow for HPLC-based stability testing.

Procedure:

  • Preparation: Prepare a fresh, homogenous batch of the this compound solution to be tested.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a validated HPLC method. This establishes the initial concentration (100% peak area) and purity profile.

  • Storage: Store the remaining aliquots under the desired long-term and accelerated stability conditions (e.g., -80°C, -20°C, 4°C, and 25°C/60% relative humidity). Protect samples from light.

  • Time-Point Testing: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve aliquots from each storage condition.

  • HPLC Analysis: Analyze each sample using the same HPLC method as the T=0 sample. Record the peak area of the parent Crenolanib compound and any new peaks that appear, which may correspond to degradation products.

  • Data Evaluation: Compare the peak area of Crenolanib in the stored samples to the T=0 sample. A decrease in the main peak area indicates degradation. Calculate the percentage of remaining Crenolanib to determine the stability under each condition.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should validate these procedures within their own laboratory settings and for their specific applications. Always adhere to institutional safety guidelines when handling chemical reagents.

References

Troubleshooting & Optimization

Troubleshooting Crenolanib besylate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crenolanib Besylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of this compound, with a focus on troubleshooting precipitation in aqueous solutions.

Physicochemical Properties and Solubility

This compound is the besylate salt form of crenolanib, an orally bioavailable benzimidazole that is a potent inhibitor of Class III receptor tyrosine kinases (RTKs) such as FLT3 and platelet-derived growth factor receptor (PDGFR).[1][2] Understanding its physicochemical properties is crucial for designing experiments and avoiding issues like precipitation.

Quantitative Data Summary

The following table summarizes the key physicochemical and solubility data for Crenolanib and its besylate salt.

PropertyValueSource(s)
Crenolanib (Free Base)
Molecular FormulaC₂₆H₂₉N₅O₂[3][4]
Molecular Weight443.54 g/mol [5]
Solubility (DMSO)25 mg/mL (56.36 mM). Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can negatively impact solubility.[5] Up to 89 mg/mL (200.66 mM) with heating.[6][5][6]
Solubility (Ethanol)7 mg/mL (15.78 mM). Sonication is recommended.[6]
This compound
Molecular FormulaC₃₂H₃₅N₅O₅S[1][7]
Molecular Weight601.72 g/mol [7]
Storage
Solid FormStore at -20°C for up to 3 years.[5]
In SolventStore at -80°C for up to 1 year, or at -20°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. Below are detailed protocols for preparing stock and working solutions for various applications.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 601.72 g/mol . To prepare a 10 mM stock solution, you will need 6.017 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound into the tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.[8] Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the DMSO stock solution in cell culture medium to the desired final concentration while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions: To avoid precipitation caused by rapid dilution of a concentrated organic stock into an aqueous medium, perform serial dilutions.

    • For example, to achieve a final concentration of 10 µM, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.

    • Then, dilute the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the cell culture is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]

  • Use immediately: Prepare working solutions fresh for each experiment.

Protocol 3: Preparation of an In Vivo Formulation

Objective: To prepare a stable formulation of this compound for administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Sonicator

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6]

Procedure:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO.

  • Add PEG300: Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween 80: Add Tween 80 to the mixture and mix until a clear solution is formed.

  • Add Saline: Slowly add the saline to the mixture while vortexing.

  • Sonication: If necessary, sonicate the final solution to ensure homogeneity.[6]

  • Use immediately: It is recommended to prepare this formulation fresh on the day of use.

Signaling Pathway

Crenolanib is a type I tyrosine kinase inhibitor that targets the ATP-binding pocket of the active conformation of FLT3 and PDGFR.[3] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.

Crenolanib_Signaling_Pathway Crenolanib Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PDGFR PDGFR PDGFR->PI3K PDGFR->RAS PDGFR->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Crenolanib->PDGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Survival

Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Troubleshooting Guide for this compound Precipitation

This guide addresses common issues related to the precipitation of this compound in aqueous solutions.

Q1: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?

A1: Before use, always inspect your stock solution for any precipitate.

  • Attempt to redissolve: Gently warm the vial in a 37°C water bath or use brief sonication.[8]

  • Use fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[5]

  • Prepare fresh stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q2: I observed precipitation immediately after diluting my this compound DMSO stock into cell culture medium. How can I prevent this?

A2: This is a common issue with poorly soluble compounds and is often due to a rapid change in solvent polarity.

  • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in 100% DMSO or the aqueous medium. This gradual change in solvent composition can help keep the compound in solution.[10]

  • Pre-warm the medium: Pre-warming the cell culture medium to 37°C can increase the solubility of the compound.[10]

  • Lower the final concentration: The desired concentration may be above the solubility limit of this compound in the final aqueous medium. Consider performing a dose-response experiment to determine if a lower, soluble concentration is still effective.

  • Check the final DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%) but sufficient to maintain solubility. A slight increase in the final DMSO concentration (e.g., up to 0.5%) might be necessary, but be mindful of potential solvent toxicity to your cells.[10]

Q3: My this compound solution appears clear initially but then forms a precipitate over time in the incubator. What is happening?

A3: This could be due to several factors related to the stability of the compound in the aqueous environment of the cell culture medium.

  • pH shift: The pH of the cell culture medium can change over time due to cellular metabolism. This compound's solubility is likely pH-dependent, and a shift in pH could cause it to precipitate.

  • Interaction with media components: The compound may be interacting with components of the serum or media, leading to the formation of insoluble complexes.

  • Temperature changes: Although less likely in a stable incubator, temperature fluctuations can affect solubility.

  • Solution: Prepare fresh working solutions immediately before each experiment and minimize the time the compound is in the aqueous solution before being added to the cells.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start Precipitation_Observed Precipitation Observed Start->Precipitation_Observed Stock_Solution In DMSO Stock Solution? Precipitation_Observed->Stock_Solution Warm_Sonicate Gently warm (37°C) or sonicate Stock_Solution->Warm_Sonicate Yes Aqueous_Dilution During Dilution in Aqueous Media? Stock_Solution->Aqueous_Dilution No Check_DMSO_Anhydrous Use fresh, anhydrous DMSO Warm_Sonicate->Check_DMSO_Anhydrous Prepare_Fresh_Stock Prepare fresh stock solution Check_DMSO_Anhydrous->Prepare_Fresh_Stock End Problem Resolved Prepare_Fresh_Stock->End Serial_Dilution Perform serial dilutions Aqueous_Dilution->Serial_Dilution Yes Incubation During Incubation? Aqueous_Dilution->Incubation No Prewarm_Medium Use pre-warmed (37°C) medium Serial_Dilution->Prewarm_Medium Lower_Concentration Lower final concentration Prewarm_Medium->Lower_Concentration Adjust_DMSO Adjust final DMSO concentration (<0.5%) Lower_Concentration->Adjust_DMSO Adjust_DMSO->End Prepare_Fresh_Working Prepare fresh working solution before use Incubation->Prepare_Fresh_Working Yes Check_pH Consider pH of medium Prepare_Fresh_Working->Check_pH Check_pH->End

A workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution in aqueous buffers is not recommended due to the poor aqueous solubility of Crenolanib. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Q3: What is the pKa of this compound?

Q4: How should I store my this compound solutions?

A4: Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[5] Avoid repeated freeze-thaw cycles.

Q5: For in vivo studies, what is a suitable vehicle for this compound?

A5: A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6] The formulation should be prepared fresh on the day of use.

Q6: What are the primary cellular targets of Crenolanib?

A6: Crenolanib is a potent inhibitor of class III receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα and PDGFRβ), including various mutant forms.[2][3]

References

Technical Support Center: Overcoming Crenolanib Besylate Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crenolanib besylate in acute myeloid leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My FLT3-mutant AML cell line (e.g., MV4-11, MOLM-13) is showing decreased sensitivity or acquired resistance to crenolanib. What are the likely mechanisms?

A1: While secondary mutations in the FLT3 gene are a common resistance mechanism for some FLT3 inhibitors, studies on crenolanib have shown that this is infrequent.[1][2][3][4] The more common mechanisms of resistance to crenolanib involve the activation of alternative signaling pathways, often through the acquisition of new mutations in other genes.

Key mechanisms to investigate include:

  • Activation of the RAS/MAPK pathway: Look for newly acquired mutations in genes such as NRAS. These mutations can lead to the reactivation of downstream signaling, bypassing FLT3 inhibition.[1][2][3]

  • Emergence of mutations in metabolic genes: Mutations in IDH1 and IDH2 have been observed in patients who develop resistance to crenolanib.[1][2][3]

  • Mutations in epigenetic modifiers: Clonal expansion of cells with mutations in genes like TET2 has been associated with a poorer response to crenolanib.[1][2][3]

  • Upregulation of survival pathways: Increased activity of pro-survival proteins and pathways, such as those involving PIM kinases or histone deacetylases (HDACs), can contribute to reduced drug efficacy.

It is important to note that resistance to crenolanib is often due to diverse and heterogeneous molecular mechanisms.[1][2][3]

Q2: How can I confirm if my resistant cell line has developed one of the known resistance mechanisms?

A2: To investigate the mechanism of resistance in your cell line, consider the following experimental approaches:

  • Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing on your resistant cell line and compare it to the parental, sensitive cell line. This will help identify any newly acquired mutations in genes like NRAS, IDH1, IDH2, and TET2.

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins in the RAS/MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways. Persistent activation of these pathways in the presence of crenolanib suggests bypass signaling.

  • Metabolite Profiling: If IDH1 or IDH2 mutations are suspected, measuring the levels of 2-hydroxyglutarate (2-HG) can provide evidence of altered metabolic activity.

Q3: What are the recommended strategies to overcome crenolanib resistance in my AML cell line experiments?

A3: Combination therapy is a promising strategy to overcome crenolanib resistance. Consider the following combinations, which have shown efficacy in preclinical models:

  • MEK Inhibitors (e.g., Trametinib): If resistance is driven by RAS/MAPK pathway activation, combining crenolanib with a MEK inhibitor can restore sensitivity.[4]

  • PIM Kinase Inhibitors: PIM kinases are involved in cell survival and proliferation. Dual inhibition of FLT3 and PIM kinases can be an effective therapeutic approach.

  • HDAC Inhibitors: Histone deacetylase inhibitors have been shown to induce apoptosis in myeloid leukemia cells and may synergize with crenolanib.[5][6][7]

  • Chemotherapy (e.g., Cytarabine): In vitro and clinical studies have demonstrated synergistic effects when combining crenolanib with standard chemotherapy agents.[8][9]

  • Other FLT3 Inhibitors (e.g., Sorafenib): Combining a type I inhibitor like crenolanib with a type II inhibitor like sorafenib can provide more comprehensive inhibition of FLT3 signaling.[8]

The choice of combination therapy should ideally be guided by the identified mechanism of resistance in your specific cell line.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for crenolanib in my cell viability assays.

Possible Cause Troubleshooting Suggestion
Cell Health and Passage Number Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for your experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Drug Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions Standardize cell seeding density, drug treatment duration (e.g., 72 hours), and the type of viability assay used (e.g., MTT, CellTiter-Glo).
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell behavior and drug response.

Problem 2: No significant decrease in p-FLT3 levels after crenolanib treatment in Western blot.

Possible Cause Troubleshooting Suggestion
Suboptimal Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of crenolanib treatment for inhibiting FLT3 phosphorylation in your specific cell line. A one-hour treatment is often sufficient to see an effect on phosphorylation.
Antibody Quality Ensure the primary antibodies for p-FLT3 and total FLT3 are validated and working correctly. Use a positive control (e.g., lysate from untreated sensitive cells) and a negative control.
Lysate Preparation Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
Highly Resistant Cell Line If you are working with a highly resistant cell line, the on-target inhibition of FLT3 may be less pronounced due to dominant bypass signaling pathways. Analyze downstream effectors like p-ERK and p-AKT.

Data Presentation

Table 1: In Vitro Activity of Crenolanib in FLT3-ITD Positive AML Cell Lines

Cell LineIC50 (nM)Reference
MV4-111.3[8]
MOLM-134.9[8]

Table 2: Combination Effects of Crenolanib with Other Inhibitors

Combination AgentCell LineEffectReference
SorafenibMV4-11, MOLM-13Additive[8]
Cytarabine (Ara-C)MV4-11, MOLM-13Synergistic[8]

Experimental Protocols

Protocol 1: Establishing a Crenolanib-Resistant AML Cell Line
  • Determine the IC50: Culture the parental AML cell line (e.g., MV4-11 or MOLM-13) and perform a dose-response curve with crenolanib to determine the initial IC50 value.

  • Initial Drug Exposure: Start by continuously exposing the cells to crenolanib at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cell culture closely. Initially, a significant number of cells will die.

  • Gradual Dose Escalation: Once the cells start to recover and proliferate at the initial concentration, gradually increase the concentration of crenolanib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of cell recovery and dose escalation. This process can take several months.

  • Characterize the Resistant Line: Once the cell line can proliferate in a significantly higher concentration of crenolanib (e.g., 10-fold or higher than the parental IC50), the resistant line is established. Characterize the resistant phenotype by re-evaluating the IC50 and analyzing for resistance mechanisms.

  • Maintenance Culture: Maintain the resistant cell line in a medium containing a constant concentration of crenolanib to preserve the resistant phenotype.

Protocol 2: Western Blot for FLT3 Signaling Pathway
  • Cell Treatment: Seed AML cells and treat with crenolanib at the desired concentrations for the specified duration (e.g., 1-4 hours for phosphorylation studies). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-FLT3 (Tyr591)

      • Total FLT3

      • p-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • p-AKT (Ser473)

      • Total AKT

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_legend Signaling Pathways FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Crenolanib This compound Crenolanib->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation RAS_path RAS/MAPK PI3K_path PI3K/AKT STAT5_path STAT5

Caption: FLT3 signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms Crenolanib This compound FLT3 FLT3 Crenolanib->FLT3 RAS_mut NRAS Mutation (Activation) Proliferation Resistant Cell Proliferation & Survival FLT3->Proliferation MEK MEK RAS_mut->MEK ERK ERK MEK->ERK ERK->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: Mechanism of resistance via NRAS mutation and intervention with trametinib.

Experimental_Workflow start Start: Crenolanib-sensitive AML cell line resistance Induce Resistance: Continuous crenolanib exposure start->resistance confirm Confirm Resistance: IC50 determination resistance->confirm investigate Investigate Mechanism: NGS, Western Blot confirm->investigate combination Test Combination Therapy investigate->combination evaluate Evaluate Efficacy: Viability, Apoptosis combination->evaluate

Caption: Experimental workflow for studying and overcoming crenolanib resistance.

References

Optimizing Crenolanib besylate dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Crenolanib besylate dosage and minimize off-target effects during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable benzimidazole that functions as a potent, type I inhibitor of class III receptor tyrosine kinases (RTKs).[1][2] It selectively targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][2] Unlike type II inhibitors, Crenolanib binds to the active conformation of the kinase, effectively blocking the signaling pathways that contribute to cell proliferation and survival in cancers driven by mutations in these kinases.[1][3]

Q2: What are the known on-target and primary off-target kinases for Crenolanib?

A2: Crenolanib is highly selective for FLT3 and PDGFRα/β.[4][5] Its most significant, characterized off-target activity is against the wild-type and mutant forms of the c-KIT receptor, although with approximately 100-fold less potency compared to FLT3.[4] Kinome scans have revealed that at clinically relevant concentrations, Crenolanib has limited activity against a broader range of kinases.[4]

Q3: What are common resistance mechanisms to Crenolanib?

A3: As a type I inhibitor, Crenolanib is notably effective against FLT3 mutations in the tyrosine kinase domain (TKD), such as D835Y, which confer resistance to type II inhibitors like quizartinib and sorafenib.[6][7] While highly resistant mutations to Crenolanib are not commonly observed in vitro, potential resistance could theoretically arise from mutations that alter the ATP binding pocket or through the activation of bypass signaling pathways.[4][8]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its primary targets and a key off-target kinase. This data is crucial for determining the appropriate concentration range to maximize on-target effects while minimizing off-target activity.

Target KinaseMutant FormAssay TypeIC50 / Kd (nM)Reference
FLT3Wild-TypeBinding Assay (Kd)0.15[7]
FLT3ITDBinding Assay (Kd)0.74[3]
FLT3D835YBinding Assay (Kd)0.18[3]
FLT3D835HBinding Assay (Kd)0.4[3]
PDGFRαWild-TypeBinding Assay (Kd)2.1[5]
PDGFRβWild-TypeBinding Assay (Kd)3.2[5]
c-KITD816VCell Proliferation (IC50)~100-250[1]
c-KITD816HBinding Assay (Kd)5.4[3]

Experimental Protocols

Protocol 1: Determining On-Target Efficacy using a Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Crenolanib in a cancer cell line expressing a target receptor (e.g., FLT3-ITD).

Methodology:

  • Cell Seeding: Plate cells (e.g., MV4-11 or MOLM-13 for FLT3-ITD) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for cell death.

  • Treatment: Remove the overnight culture medium and add the various concentrations of Crenolanib to the wells. Incubate for a period determined by the cell doubling time (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Activity via Kinase Profiling

Objective: To determine the selectivity of Crenolanib by screening it against a broad panel of kinases.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., KinomeScan™, radiometric-based panel) that offers a wide range of purified, active kinases.[6][10][11]

  • Compound Concentration: Select a concentration of Crenolanib that is relevant to its on-target potency (e.g., 100 nM or 1 µM) to identify physiologically relevant off-targets.

  • Kinase Reaction: In the presence of Crenolanib or a vehicle control, incubate each kinase with its specific substrate and ATP (often radiolabeled [γ-³³P]ATP).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate.

  • Data Analysis: Express the results as the percentage of kinase activity remaining in the presence of Crenolanib compared to the vehicle control. Significant inhibition (e.g., >50% or >75%) indicates a potential off-target interaction that warrants further investigation.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values in cell viability assays.

  • Potential Cause: Cell density variability, inconsistent incubation times, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Strictly adhere to standardized incubation periods.

    • Visually inspect the Crenolanib dilutions for any signs of precipitation. If observed, prepare fresh dilutions.

Scenario 2: No inhibition of FLT3 phosphorylation observed in Western blot.

  • Potential Cause: Inactive Crenolanib, insufficient drug concentration or incubation time, or issues with antibody performance.

  • Troubleshooting Steps:

    • Confirm the activity of the Crenolanib stock by testing it on a sensitive cell line.

    • Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting FLT3 phosphorylation.

    • Include a positive control for the phospho-FLT3 antibody and ensure the secondary antibody is appropriate and active.[12][13][14]

Scenario 3: High background in Western blot for downstream signaling proteins (p-AKT, p-ERK).

  • Potential Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.

  • Troubleshooting Steps:

    • Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA instead of milk) and increasing the blocking time.[13][14]

    • Titrate the primary and secondary antibody concentrations to find the optimal dilution.

    • Increase the number and duration of washes with TBST buffer.[12][13]

Visualizations

FLT3_Signaling_Pathway Crenolanib This compound FLT3 FLT3 Receptor Crenolanib->FLT3 Inhibits RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Crenolanib inhibits the FLT3 signaling pathway.

Experimental_Workflow start Start: Determine On-Target IC50 cell_viability Cell Viability Assay (MTT) on FLT3-mutant cell line start->cell_viability ic50_determined IC50 Determined cell_viability->ic50_determined kinase_screen Broad Kinase Panel Screen (e.g., at 10x and 100x IC50) ic50_determined->kinase_screen off_target_hits Off-Target Hits Identified? kinase_screen->off_target_hits validate_off_target Validate Off-Target Effects in Cellular Assays off_target_hits->validate_off_target Yes dose_optimization Optimize Dose to Maximize On-Target Window off_target_hits->dose_optimization No validate_off_target->dose_optimization end End: Optimized Dosage Range dose_optimization->end

Caption: Workflow for Crenolanib dosage optimization.

Troubleshooting_Logic problem Problem: Unexpected Cellular Phenotype check_on_target Verify On-Target Inhibition (p-FLT3 Western Blot) problem->check_on_target on_target_ok On-Target Inhibition OK? check_on_target->on_target_ok troubleshoot_assay Troubleshoot Primary Assay (Reagents, Protocol) on_target_ok->troubleshoot_assay No investigate_off_target Investigate Off-Target Effects (Kinase Screen, Dose Response) on_target_ok->investigate_off_target Yes solution Solution: Adjust Dose or Protocol troubleshoot_assay->solution investigate_off_target->solution

Caption: Logic for troubleshooting unexpected results.

References

Technical Support Center: Managing Common Adverse Effects of Crenolanib Besylate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crenolanib besylate in animal studies. The information provided is intended to assist in the management of common adverse effects observed in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It selectively targets and inhibits FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] By blocking these receptors, Crenolanib disrupts downstream signaling pathways, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation, survival, and migration.[3][4][5][6] This inhibition is effective against both wild-type and mutated forms of these receptors.

Q2: What are the most common adverse effects observed with this compound in animal studies?

A2: Based on preclinical data and clinical observations which can often translate to animal models, the most common adverse effects associated with this compound administration include gastrointestinal toxicity (diarrhea, nausea, vomiting), hepatotoxicity (elevated liver enzymes), and myelosuppression (neutropenia, anemia, thrombocytopenia).[1]

Q3: How can I monitor for these adverse effects in my animal models?

A3: Regular monitoring is crucial for early detection and management of adverse effects. This includes:

  • Gastrointestinal Toxicity: Daily observation of animals for changes in stool consistency, appetite, and body weight.

  • Hepatotoxicity: Periodic blood collection for analysis of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

  • Myelosuppression: Regular complete blood counts (CBCs) to monitor white blood cell (particularly neutrophil), red blood cell, and platelet counts.

Troubleshooting Guides

Gastrointestinal Toxicity Management

Gastrointestinal toxicity, most commonly presenting as diarrhea, is a frequent adverse event with many TKIs.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Action
Mild to Moderate Diarrhea Drug-induced alteration of intestinal motility and fluid secretion.- Ensure animals have free access to hydration (e.g., water bottles, hydrogels).- Provide supportive care with a highly palatable and easily digestible diet.- Administer anti-diarrheal agents such as loperamide, following veterinary consultation for appropriate dosing.[6]
Severe Diarrhea with Weight Loss (>15%) Significant fluid and electrolyte loss, potential dehydration.- Temporarily suspend Crenolanib administration.- Provide subcutaneous or intravenous fluid and electrolyte replacement as directed by a veterinarian.- Once stabilized, consider re-initiating Crenolanib at a reduced dose.
Anorexia/Reduced Food Intake Nausea and general malaise associated with gastrointestinal upset.- Offer highly palatable, soft, and energy-dense food.- Monitor body weight daily.- If anorexia persists, consult with a veterinarian about the use of appetite stimulants.

Experimental Protocol: Management of TKI-Induced Diarrhea

This protocol provides a general guideline for managing diarrhea in rodent models.

  • Daily Monitoring: Visually inspect animals for signs of diarrhea and record stool consistency (e.g., normal, soft, liquid). Monitor body weight daily.

  • Hydration Support: Ensure continuous access to drinking water. Consider providing supplemental hydration sources like hydrogel packs or electrolyte solutions in the water.

  • Dietary Support: Provide a standard diet. If appetite is reduced, supplement with a palatable, high-calorie dietary paste.

  • Pharmacological Intervention (with veterinary consultation):

    • For mild to moderate diarrhea, administer loperamide orally at a starting dose of 1-2 mg/kg, once or twice daily.[6]

    • Adjust dose and frequency based on response.

  • Dose Modification: If diarrhea is severe or persists despite supportive care, consider a dose reduction of this compound or a temporary interruption of treatment.

Hepatotoxicity Management

Elevated liver enzymes are a potential indicator of drug-induced liver injury.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Action
Mild to Moderate Elevation of Liver Enzymes (ALT/AST < 5x ULN) Early signs of hepatic stress.- Increase the frequency of liver function monitoring (e.g., every 3-5 days).- Ensure animals are well-hydrated and receiving adequate nutrition.
Significant Elevation of Liver Enzymes (ALT/AST > 5x ULN) Potential for significant liver injury.- Temporarily interrupt Crenolanib administration.- Continue to monitor liver enzymes closely until they return to baseline or near-baseline levels.- Consider liver histopathology at study endpoint to assess for tissue damage.- Re-introduce Crenolanib at a lower dose once liver enzymes have stabilized.
Elevated Bilirubin with Elevated Liver Enzymes More severe liver dysfunction.- Immediately suspend Crenolanib treatment.- Consult with a veterinarian for supportive care.- This may indicate a need to terminate the animal from the study to prevent further suffering.

Experimental Protocol: Monitoring and Management of Hepatotoxicity

  • Baseline Measurement: Collect blood samples prior to the first dose of Crenolanib to establish baseline liver enzyme levels (ALT, AST, total bilirubin).

  • Routine Monitoring: Collect blood samples at regular intervals (e.g., weekly) throughout the study.

  • Trigger for Increased Monitoring: If ALT or AST levels exceed 3 times the upper limit of normal (ULN), increase monitoring frequency to every 2-3 days.

  • Dose Interruption Criteria: If ALT or AST levels exceed 5 times ULN, or if total bilirubin is elevated above 1.5 mg/dL, interrupt Crenolanib dosing.

  • Resumption of Dosing: Once liver enzyme levels have returned to below 3 times ULN, consider resuming Crenolanib at a reduced dose (e.g., 50% of the original dose).

Myelosuppression Management

Myelosuppression, particularly neutropenia, can increase the risk of infection in animal models.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Action
Mild to Moderate Neutropenia (ANC > 500 cells/µL) Inhibition of hematopoietic progenitor cells in the bone marrow.- Increase the frequency of CBC monitoring.- Closely observe animals for any signs of infection (e.g., lethargy, ruffled fur, hunched posture).
Severe Neutropenia (ANC < 500 cells/µL) High risk of opportunistic infections.- Consider moving the animal to a sterile or low-pathogen housing environment.- Prophylactic administration of broad-spectrum antibiotics may be warranted, following veterinary guidance.- Administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate neutrophil recovery.[3][4][5][7]
Anemia or Thrombocytopenia Suppression of red blood cell or platelet production.- For severe anemia, a blood transfusion may be necessary.- For severe thrombocytopenia with signs of bleeding, a platelet transfusion may be considered. These interventions are typically reserved for critical cases and require specialized veterinary procedures.

Experimental Protocol: Management of Chemotherapy-Induced Neutropenia

  • Baseline and Monitoring: Perform a baseline CBC before starting treatment. Monitor CBCs regularly (e.g., twice weekly) after Crenolanib administration, especially during the expected nadir period (typically 7-14 days post-treatment).

  • Prophylactic Measures for Severe Neutropenia: If severe neutropenia is anticipated or observed, consider the following:

    • Antibiotics: Administer a broad-spectrum antibiotic in the drinking water or via injection, as prescribed by a veterinarian.

    • G-CSF Administration: Administer recombinant murine G-CSF subcutaneously at a dose of 5-10 µg/kg/day.[3][7] Begin administration when the absolute neutrophil count (ANC) drops below 1,000 cells/µL and continue until the ANC recovers to >1,500 cells/µL for two consecutive days.

  • Dose Adjustment: If severe or prolonged neutropenia occurs, consider a dose reduction of Crenolanib in subsequent treatment cycles.

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway Crenolanib This compound FLT3 FLT3 Receptor Crenolanib->FLT3 Inhibits RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation PDGFR_Signaling_Pathway Crenolanib This compound PDGFR PDGF Receptor (α/β) Crenolanib->PDGFR Inhibits RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT PLCg PLCγ Pathway PDGFR->PLCg Cell_Functions Cell Proliferation, Migration & Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCg->Cell_Functions GI_Toxicity_Workflow Start Start Crenolanib Treatment Monitor Daily Monitoring: - Stool Consistency - Body Weight - Appetite Start->Monitor Diarrhea Diarrhea Observed? Monitor->Diarrhea Diarrhea->Monitor No SupportiveCare Initiate Supportive Care: - Hydration - Palatable Diet - Loperamide Diarrhea->SupportiveCare Yes Assess Assess Severity SupportiveCare->Assess Mild Mild/Moderate Assess->Mild Severe Severe (>15% weight loss) Assess->Severe Continue Continue Treatment & Monitoring Mild->Continue Suspend Suspend Treatment & Provide Fluids Severe->Suspend Reassess Reassess Animal Condition Suspend->Reassess Resume Resume at Reduced Dose Reassess->Resume Myelosuppression_Workflow Start Start Crenolanib Treatment Monitor Bi-weekly CBC Monitoring Start->Monitor Neutropenia Severe Neutropenia? (ANC < 500/µL) Monitor->Neutropenia SupportiveCare Initiate Supportive Care: - Prophylactic Antibiotics - G-CSF Administration Neutropenia->SupportiveCare Yes Continue Continue Treatment & Monitoring Neutropenia->Continue No DoseModification Consider Dose Reduction in Next Cycle SupportiveCare->DoseModification DoseModification->Monitor

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Crenolanib Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Crenolanib besylate in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, like many kinase inhibitors, can be limited by several factors:

  • Poor Aqueous Solubility: this compound is a poorly water-soluble compound. This low solubility can limit its dissolution in gastrointestinal fluids, a critical step for absorption into the bloodstream.

  • First-Pass Metabolism: Crenolanib is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver. This extensive first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation[1][2][3][4].

  • Efflux by P-glycoprotein (P-gp): Crenolanib is a substrate of the P-glycoprotein (ABCB1) efflux transporter[5]. P-gp is present in the intestinal epithelium and actively pumps Crenolanib back into the gut lumen, thereby reducing its net absorption.

  • pH-Dependent Solubility: The solubility of Crenolanib may be influenced by the pH of the gastrointestinal tract, potentially leading to variable absorption.

Q2: What is a desirable target for oral bioavailability in a preclinical setting for a compound like this compound?

A2: While there is no universal target, an oral bioavailability of greater than 30% is often considered a favorable starting point for the development of orally administered drugs. However, the ultimately required bioavailability depends on the compound's potency and therapeutic window.

Q3: How can the co-administration of other medications, such as acid reducers, affect the bioavailability of this compound?

A3: Co-administration of acid-reducing agents, such as proton pump inhibitors (PPIs) or H2-receptor antagonists, can significantly impact the absorption of this compound. Studies in children and young adults with brain tumors showed that patients taking acid reducers concomitantly had approximately 2-fold lower clearance and 1.7-fold lower volume of distribution, leading to higher drug exposure[4]. This suggests a complex interaction that may involve alterations in drug dissolution and potential inhibition of hepatic metabolism by some acid reducers that are also weak CYP3A4 inhibitors[4].

Troubleshooting Guide: Strategies to Improve Oral Bioavailability

If you are observing low or variable in vivo exposure of this compound in your experiments, consider the following troubleshooting strategies and experimental approaches.

Strategy 1: Formulation Enhancement

The formulation of a poorly soluble compound like this compound is a critical determinant of its oral absorption.

Issue: Low dissolution rate in the gastrointestinal tract leading to poor absorption.

Solutions:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has higher energy and can lead to improved solubility and dissolution rates.

  • Lipid-Based Formulations:

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Encapsulating Crenolanib in a nanoemulsion can enhance its solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification can significantly improve the dissolution and absorption of poorly soluble drugs. For other kinase inhibitors, lipid-based formulations have been shown to increase oral absorption by approximately 2-fold[6][7][8][9][10].

Strategy 2: Inhibition of Efflux Pumps

Issue: Crenolanib is actively transported out of intestinal cells by P-glycoprotein (P-gp), reducing its net absorption.

Solution:

  • Co-administration with P-gp Inhibitors: Incorporating a P-gp inhibitor into the formulation can block the efflux of Crenolanib, thereby increasing its intracellular concentration and absorption. Pharmaceutically acceptable excipients with P-gp inhibitory activity include:

    • TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate): A non-ionic surfactant and a well-known P-gp inhibitor.

    • Poloxamers (e.g., Poloxamer 188): Block copolymers that can inhibit P-gp function.

Strategy 3: Modulation of Metabolic Enzymes

Issue: Extensive first-pass metabolism by CYP3A4 reduces the amount of Crenolanib reaching systemic circulation.

Solution:

  • Co-administration with CYP3A4 Inhibitors: While not a standard formulation strategy for drug development due to potential drug-drug interactions, understanding the impact of CYP3A4 inhibition is crucial. In a research setting, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help quantify the extent of first-pass metabolism and its contribution to low bioavailability. This information can guide further development strategies. The co-administration of CYP3A4 inhibitors is known to increase the exposure of many tyrosine kinase inhibitors[3].

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., Methanol, Ethanol, or a mixture thereof)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:1 or 1:2 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Scrape the film and dry it further in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, amorphous nature (using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)), and dissolution rate compared to the pure drug.

Protocol 2: Preparation of a this compound Nanoemulsion (High-Pressure Homogenization Method)

Objective: To formulate this compound into a nanoemulsion to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Medium-chain triglycerides (MCT), Oleic acid)

  • Surfactant (e.g., Polysorbate 80 (Tween 80), Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, Propylene glycol)

  • Aqueous phase (e.g., Deionized water)

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the selected oil phase. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in the aqueous phase.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000-2000 rpm) with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content. The stability of the nanoemulsion should also be assessed over time.

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and evaluate the impact of a P-gp inhibitor.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound

  • P-gp inhibitor (e.g., Verapamil, Cyclosporine A, or a pharmaceutically acceptable excipient like TPGS)

  • Analytical method for Crenolanib quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the this compound solution (in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • To assess the effect of P-gp inhibition, perform the same experiments in the presence of a P-gp inhibitor in both chambers.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Analysis: Quantify the concentration of Crenolanib in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms the involvement of P-gp.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in a Preclinical Model (e.g., Rat)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension5050022500100
Solid Dispersion5012001.56000240
Nanoemulsion50150017500300
Aqueous Suspension + P-gp Inhibitor5090024500180

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

G cluster_0 Factors Limiting Oral Bioavailability cluster_1 Strategies for Bioavailability Enhancement Poor Aqueous Solubility Poor Aqueous Solubility Formulation (Solid Dispersion, Nanoemulsion) Formulation (Solid Dispersion, Nanoemulsion) Poor Aqueous Solubility->Formulation (Solid Dispersion, Nanoemulsion) First-Pass Metabolism (CYP3A4) First-Pass Metabolism (CYP3A4) CYP3A4 Inhibition CYP3A4 Inhibition First-Pass Metabolism (CYP3A4)->CYP3A4 Inhibition P-glycoprotein (P-gp) Efflux P-glycoprotein (P-gp) Efflux P-gp Inhibition P-gp Inhibition P-glycoprotein (P-gp) Efflux->P-gp Inhibition

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Assess Solubility Assess Solubility Low Bioavailability->Assess Solubility Solubility Issue? Solubility Issue? Assess Solubility->Solubility Issue? Improve Formulation Improve Formulation Solubility Issue?->Improve Formulation Yes Assess Permeability (Caco-2) Assess Permeability (Caco-2) Solubility Issue?->Assess Permeability (Caco-2) No Improve Formulation->Assess Permeability (Caco-2) Efflux Issue? Efflux Issue? Assess Permeability (Caco-2)->Efflux Issue? Add P-gp Inhibitor Add P-gp Inhibitor Efflux Issue?->Add P-gp Inhibitor Yes Assess Metabolism Assess Metabolism Efflux Issue?->Assess Metabolism No Add P-gp Inhibitor->Assess Metabolism Metabolism Issue? Metabolism Issue? Assess Metabolism->Metabolism Issue? Consider CYP3A4 Inhibitor Consider CYP3A4 Inhibitor Metabolism Issue?->Consider CYP3A4 Inhibitor Yes Optimized Formulation Optimized Formulation Metabolism Issue?->Optimized Formulation No Consider CYP3A4 Inhibitor->Optimized Formulation

References

Technical Support Center: Crenolanib Besylate and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Crenolanib besylate in their experiments. It addresses potential issues related to cell line contamination, which can significantly impact research outcomes and the reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the besylate salt form of crenolanib, an orally bioavailable benzimidazole compound.[1] It is a potent and selective type I tyrosine kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] Unlike some other kinase inhibitors, crenolanib binds preferentially to the active conformation of the kinase.[2] By inhibiting these receptors, crenolanib disrupts downstream signaling pathways, leading to the inhibition of tumor angiogenesis and proliferation of cancer cells that overexpress or have mutated forms of these receptors.[1][3]

Q2: Why is cell line authentication important when studying this compound?

Q3: What are the most common types of cell line contamination?

A3: The two main types of cell line contamination are:

  • Cross-contamination with another cell line: This occurs when a different, often more aggressive, cell line is accidentally introduced into the primary culture and eventually takes over.[4] HeLa cells are a notorious contaminant due to their aggressive growth.[6][7]

  • Microbial contamination: This includes contamination by bacteria, yeasts, molds, and mycoplasma. Mycoplasma is a particularly insidious contaminant as it is often not visible by standard microscopy and does not cause turbidity in the culture medium.[10][11]

Q4: How can I be sure my cell lines are not contaminated?

A4: The most reliable method for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[12][13][14] This technique generates a unique DNA fingerprint for a cell line that can be compared to a reference database of known cell line profiles.[15] For detecting mycoplasma, several methods are available, including PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and culture-based methods.[10][16]

Q5: How often should I test my cell lines for authenticity and contamination?

A5: It is recommended to test your cell lines at several key points:

  • When a new cell line is received or generated.

  • Before freezing a new bank of cells.

  • At the beginning of a new series of experiments.

  • If the cells are behaving unexpectedly (e.g., changes in morphology, growth rate, or drug response).

  • Before publishing your research.

Troubleshooting Guide

Issue: My cells are showing an unexpected resistance to this compound.

  • Possible Cause: Cell line cross-contamination. You may be working with a cell line that is inherently resistant to Crenolanib or does not express the target receptors (FLT3, PDGFR).

  • Suggested Solution:

    • Authenticate your cell line: Perform STR profiling to confirm the identity of your cell line.[12][13][14] Compare the STR profile to a reference database to ensure it matches the expected cell line.

    • Verify target expression: If the cell line is authenticated, confirm the expression and phosphorylation status of FLT3 and PDGFR using techniques like Western blotting or flow cytometry.

Issue: I am observing inconsistent results in my this compound experiments.

  • Possible Cause: Mycoplasma contamination. Mycoplasma can alter numerous cellular processes, including proliferation, metabolism, and response to drugs, leading to unreliable and irreproducible data.[10][17]

  • Suggested Solution:

    • Test for mycoplasma: Use a reliable mycoplasma detection method, such as a PCR-based assay, to check your cell cultures.

    • Eliminate mycoplasma: If your cultures are positive for mycoplasma, discard the contaminated cells and start with a fresh, uncontaminated stock. Alternatively, there are commercially available reagents to eliminate mycoplasma, but it is crucial to re-test the cells after treatment.[10]

    • Review aseptic technique: Ensure proper aseptic technique is being followed in the laboratory to prevent future contamination. This includes working with one cell line at a time in the biosafety cabinet and using separate media and reagents for different cell lines.[4]

Issue: My cell line, which was previously sensitive to Crenolanib, has developed resistance over time.

  • Possible Cause: While this could be due to acquired resistance mechanisms, it is also possible that a resistant contaminant has overgrown the original sensitive cell line.[4] Genetic drift during prolonged culture can also lead to changes in drug sensitivity.[4]

  • Suggested Solution:

    • Re-authenticate your cell line: Perform STR profiling on your current cell stock and compare it to the profile of an early passage of the same cell line.[18]

    • Start a fresh culture: Thaw a new vial of the cell line from a low-passage, authenticated stock.

    • Investigate resistance mechanisms: If the cell line is authenticated and the resistance persists, you can then confidently investigate the molecular mechanisms of acquired resistance to Crenolanib.[19][20]

Quantitative Data Summary

Table 1: Estimated Rates of Cell Line Misidentification and Contamination

MetricEstimated PercentageSource(s)
Misidentified or cross-contaminated cell lines15-36%[4][5][15]
Published articles using misidentified cell lines~32,755 (as of 2017)[8][21][22]
HeLa contamination among human cell lines29% of known cross-contaminations[23][24]
Mycoplasma contamination in cell cultures15-35%[17]

Table 2: In Vitro Activity of this compound in Selected Cell Lines

Cell LineFLT3 StatusIC50 (nM)Source(s)
MOLM-14FLT3-ITD7[2]
MV4-11FLT3-ITD8[2]
HMC1.2KIT D816V100-250[25]
p815murine Kit D814Y100-250[25]
Ba/F3 KIT D816VKIT D816VNot specified[25]
EOL-1FIP1L1/PDGFRANot specified[25]
K562BCR/ABL>1000[25]
JurkatTyrosine kinase-unspecific>1000[25]
HL60Tyrosine kinase-unspecific>1000[25]

Experimental Protocols

Protocol 1: Human Cell Line Authentication using STR Profiling

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[13]

  • Sample Preparation: Isolate genomic DNA from your cell culture. Several commercial kits are available for this purpose.

  • PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit. These kits typically contain primers for 8 to 16 core STR loci and a marker for gender determination (amelogenin).[12][15]

  • Fragment Analysis: Separate the amplified, fluorescently labeled PCR products by capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Determine the allele sizes for each STR locus. Compare the resulting STR profile to a reference database (e.g., ATCC, DSMZ) or to your own reference data for that cell line. An 80% match is generally considered the threshold for confirming a cell line's identity.

Protocol 2: Mycoplasma Detection by PCR

PCR-based methods are rapid and highly sensitive for detecting mycoplasma contamination.

  • Sample Collection: Collect 1 ml of spent culture medium or a cell lysate from your culture.

  • DNA Extraction: Isolate DNA from the sample. Some commercial kits allow for direct PCR from the culture supernatant.

  • PCR Reaction: Perform PCR using primers that target the 16S rRNA gene of mycoplasma. Many commercial kits are available that include a ready-to-use PCR mix with primers, nucleotides, polymerase, and an internal control.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination. The internal control band should be present in all samples to validate the PCR reaction.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib This compound Crenolanib->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.

Cell_Line_Authentication_Workflow start Start: New Cell Line dna_extraction DNA Extraction start->dna_extraction str_profiling STR Profiling dna_extraction->str_profiling database_comparison Compare to Database str_profiling->database_comparison decision Profile Match? database_comparison->decision authenticated Authenticated Cell Line decision->authenticated Yes discard Discard/Quarantine decision->discard No mycoplasma_test Mycoplasma Test authenticated->mycoplasma_test myco_decision Mycoplasma Positive? mycoplasma_test->myco_decision clean Clean Culture myco_decision->clean No myco_discard Discard/Treat myco_decision->myco_discard Yes

Caption: Workflow for cell line authentication and contamination testing.

Troubleshooting_Logic start Unexpected Experimental Result with Crenolanib check_contamination Is cell line contamination a possible cause? start->check_contamination investigate_other Investigate other experimental variables (drug, assay, etc.) check_contamination->investigate_other No authenticate Perform STR Profiling check_contamination->authenticate Yes profile_match STR Profile Match? authenticate->profile_match test_myco Test for Mycoplasma myco_positive Mycoplasma Positive? test_myco->myco_positive profile_match->test_myco Yes contamination_confirmed Contamination Confirmed. Start with new, authenticated stock. profile_match->contamination_confirmed No myco_positive->contamination_confirmed Yes no_contamination Contamination Unlikely. Proceed with investigating biological mechanisms. myco_positive->no_contamination No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Interpreting unexpected data from Crenolanib besylate functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crenolanib Besylate Functional Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected data in functional assays with this compound. Crenolanib is a potent, orally bioavailable Type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β).[1][2][3] It is effective against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, such as D835, which can confer resistance to other TKIs.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Crenolanib?

Crenolanib is a selective inhibitor of Class III receptor tyrosine kinases, primarily targeting FLT3 and PDGFR isoforms (α and β).[3] Unlike Type II inhibitors that bind to the inactive kinase conformation, Crenolanib is a Type I inhibitor that binds to the active "DFG-in" conformation of the kinase.[3][7] This allows it to inhibit a broad range of activating mutations.

Q2: My Crenolanib-treated, FLT3-mutant cells initially respond but then develop resistance. What is the likely mechanism?

While resistance to other FLT3 inhibitors often involves secondary mutations in the FLT3 gene (e.g., at the "gatekeeper" residue), this is infrequent with Crenolanib.[8][9] More common mechanisms of acquired resistance involve the activation of alternative signaling pathways.[10] Studies have shown that resistance to Crenolanib often arises from the acquisition of new mutations in genes like NRAS, KRAS, IDH1, IDH2, and TET2, which activate parallel survival pathways, making the cells less dependent on FLT3 signaling.[4][8][11][12]

Q3: I am observing a lower-than-expected potency (high IC50 value) in my cell viability assay. What could be the cause?

Several factors could contribute to a high IC50 value:

  • Cell Line Authenticity and Passage Number: Ensure the cell line expresses the target receptor (FLT3/PDGFR) and that its genetic profile has not drifted over multiple passages.

  • Presence of Mitogens in Serum: Standard fetal bovine serum (FBS) contains growth factors like PDGF. If your cells express PDGFR, these ligands can compete with Crenolanib, leading to a right-shifted dose-response curve. Consider using low-serum or serum-free media if appropriate for your cell line.

  • Drug Efflux: The multidrug resistance protein ABCB1 (P-glycoprotein) can actively transport Crenolanib out of the cell, reducing its intracellular concentration and efficacy.[7] Cell lines with high ABCB1 expression may appear less sensitive.[7]

  • Pre-existing Resistance Mutations: The cells may harbor mutations that confer intrinsic resistance. For example, co-mutation of FLT3-ITD with TET2 loss-of-function has been shown to reduce sensitivity to Crenolanib.[12]

Q4: Can Crenolanib inhibit c-KIT? I see some off-target effects in my hematopoietic cell lines.

Crenolanib has significantly less activity against c-KIT compared to its potent inhibition of FLT3 and PDGFR.[5][6] In kinase selectivity scans, Crenolanib is over 100-fold more selective for FLT3 than for KIT.[13] While it can inhibit certain activating mutations in c-KIT (e.g., D816V) at nanomolar concentrations, its effect on wild-type c-KIT is much lower.[3][14] If you suspect off-target effects related to c-KIT, consider using cell lines with minimal or no c-KIT expression as a control.[15]

Troubleshooting Guide

This guide addresses specific unexpected outcomes in common functional assays.

Issue 1: Inconsistent Results in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)

Observed Problem: High variability between replicate wells or experiments, or a non-sigmoidal dose-response curve.

Potential Cause Troubleshooting Step
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Use pre-warmed media and gentle pipetting.
Inaccurate Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your assay duration. Ensure cells are in the logarithmic growth phase.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media.
Precipitation of Crenolanib This compound is soluble in DMSO. Ensure the final DMSO concentration in your media is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any drug precipitation.
Assay Incubation Time An incubation time that is too short may not allow for the full cytotoxic/cytostatic effect to manifest. A 72-hour incubation is common.[11]
Issue 2: Western Blot Shows Incomplete Inhibition of Target Phosphorylation

Observed Problem: Despite using a high concentration of Crenolanib, you still detect a strong signal for phosphorylated FLT3 (p-FLT3) or PDGFR (p-PDGFR).

Troubleshooting Workflow:

G start Incomplete Inhibition of p-FLT3/p-PDGFR check_conc Verify Crenolanib Concentration & Activity start->check_conc check_lysate Assess Lysate Quality & Protocol start->check_lysate check_antibody Validate Antibody Specificity start->check_antibody check_resistance Investigate Resistance Mechanisms start->check_resistance res_conc Action: Prepare fresh stock. Test on highly sensitive control cell line. check_conc->res_conc Is stock old or improperly stored? res_lysate Action: Use fresh lysis buffer with phosphatase inhibitors. Ensure rapid processing on ice. check_lysate->res_lysate Was lysis buffer fresh? Were samples kept cold? res_antibody Action: Run controls (e.g., knockout cell line, peptide competition). Try a different clone. check_antibody->res_antibody Is antibody new or showing non-specific bands? res_resistance Action: Sequence key genes (NRAS, IDH1/2, TET2). Test for ABCB1 expression. check_resistance->res_resistance Do viability assays show high IC50?

Fig 1. Troubleshooting logic for incomplete target inhibition.
Issue 3: Discrepancy Between Inhibition of Phosphorylation and Cell Viability

Observed Problem: Western blot shows potent inhibition of p-FLT3 at a low nanomolar concentration (e.g., 10 nM), but cell viability assays (MTT) require a much higher concentration (e.g., >100 nM) to see a significant effect.

Potential Cause Explanation & Next Steps
Signal Pathway Redundancy The cells may rely on parallel survival pathways (e.g., RAS/MAPK, PI3K/AKT) that are not fully dependent on FLT3.[16] Even if p-FLT3 is inhibited, these other pathways can sustain proliferation. Action: Perform western blots for downstream markers like p-AKT, p-ERK, and p-STAT5 to see if they remain active.[6]
Cytostatic vs. Cytotoxic Effect Crenolanib may be primarily cytostatic (inhibiting proliferation) at lower concentrations and only becomes cytotoxic (inducing apoptosis) at higher concentrations. Action: Perform an apoptosis assay (e.g., Annexin V/PI staining) alongside a proliferation assay to distinguish between these effects.[15]
Assay Timeframe Inhibition of a signaling protein occurs rapidly (minutes to hours). A reduction in cell viability takes much longer (days). The IC50 for phosphorylation should be determined at an early time point (e.g., 1-4 hours), while viability is typically measured at 48-72 hours.

Experimental Protocols & Data

Crenolanib IC50 Values in Representative Cell Lines

The following table summarizes typical 50% inhibitory concentrations (IC50) for Crenolanib against cell lines with different kinase driver mutations. These values can serve as a benchmark for experimental results.

Cell LineDriver MutationAssay TypeReported IC50 (nM)Reference
MV4-11 FLT3-ITDProliferation~1.3 nM[17]
Molm14 FLT3-ITDProliferation~5-10 nM[14]
Ba/F3 FLT3-ITDPhosphorylation~2.0 nM[5]
Ba/F3 FLT3-D835YPhosphorylation~8.8 nM[3]
HMC 1.2 KIT D816VProliferation~100-250 nM[14]
K562 BCR-ABLProliferation>1000 nM (Insensitive)[14]
Protocol: General Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in growth medium. The final DMSO concentration should be kept constant and below 0.5%.

  • Treatment: Remove old media and add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix gently to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol: Western Blot for Phospho-FLT3 Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to ~70-80% confluency. Treat with varying concentrations of Crenolanib for 1-4 hours.

  • Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST. Incubate with primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL substrate and an imaging system.

  • Stripping & Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3 and a loading control like GAPDH or β-actin.

Visualized Pathways and Workflows

Crenolanib Mechanism of Action in FLT3/PDGFR Signaling

The diagram below illustrates the primary signaling cascades downstream of FLT3 and PDGFR and indicates the point of inhibition by Crenolanib. Acquired resistance often involves the upregulation of parallel pathways, bypassing this inhibition point.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FLT3 / PDGFR (Receptor Tyrosine Kinase) pi3k PI3K RTK->pi3k ras RAS RTK->ras stat5 STAT5 RTK->stat5 crenolanib Crenolanib crenolanib->RTK Inhibits Kinase Activity akt AKT pi3k->akt mtor mTOR akt->mtor outcome Gene Transcription: - Proliferation - Survival - Differentiation mtor->outcome raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->outcome stat5->outcome

Fig 2. Crenolanib inhibits FLT3/PDGFR signaling pathways.

References

Best practices for handling and disposing of Crenolanib besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Crenolanib besylate. The following information is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is the besylate salt form of crenolanib, an orally bioavailable benzimidazole that acts as a potent inhibitor of class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1] As an investigational compound with antineoplastic activity, it should be handled with caution. While a specific hazard classification may not be available, it is prudent to treat it as a potentially hazardous substance. General precautions for handling potent compounds should be followed to minimize exposure.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and integrity of this compound. For detailed information, refer to the storage and stability table below. In general, the solid form should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO should also be stored at -20°C and are stable for at least 6 months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[1] Due to the compound's susceptibility to hydrolysis, it is crucial to use anhydrous solvents and to protect solutions from moisture. For a detailed protocol, please refer to the Experimental Protocols section.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound in its solid form or in solution, appropriate PPE is essential to prevent skin and respiratory exposure. Recommended PPE includes:

  • A lab coat or gown

  • Safety glasses with side shields or goggles

  • Powder-free nitrile gloves (double gloving is recommended)

  • For procedures that may generate aerosols or dust, a respiratory protection, such as an N95 respirator or a powered air-purifying respirator (PAPR), should be used within a certified chemical fume hood.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution in aqueous media.

  • Cause: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the compound can precipitate.

  • Solution:

    • Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically below 1%).

    • Stepwise Dilution: Perform serial dilutions in the organic solvent first to lower the concentration before the final dilution into the aqueous buffer.

    • Use of Surfactants or Co-solvents: Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent to the aqueous buffer to enhance solubility.

    • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to improve solubility.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Cause: This could be due to the degradation of this compound in the cell culture medium. The stability of the compound in aqueous solutions at 37°C may be limited.

  • Solution:

    • Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Stability Assessment: If you suspect instability, you can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by measuring the concentration of the active compound at different time points using an appropriate analytical method like LC-MS.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental outcome.

Data Presentation

Table 1: Solubility and Storage of this compound [1]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO16 - 89~36 - 200For stock solutions. Use of anhydrous DMSO is recommended.
DMF~20~45Purge with an inert gas.
Ethanol~10~22.5Sonication may be required to aid dissolution.
DMF:PBS (pH 7.2) (1:1)~0.5~1.1First dissolve in DMF before adding PBS.

Table 2: Storage and Stability of this compound [1]

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.
DMSO Stock Solution-20°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • On a calibrated analytical balance, accurately weigh the desired amount of this compound into a sterile tube. For 1 mL of a 10 mM solution, you will need approximately 6.02 mg of this compound (Molecular Weight: 601.7 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the tube containing the solid.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C.

Mandatory Visualization

Crenolanib_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Lab coat, gloves, eye protection) start->ppe weigh Weigh Solid Compound in a Fume Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution into Single-Use Vials dissolve->aliquot store Store at -20°C (Protect from light) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution (Dilute in appropriate buffer/medium) thaw->dilute use Use in Experiment dilute->use decontaminate Decontaminate Glassware and Surfaces use->decontaminate waste Dispose of Contaminated Waste in Designated Hazardous Waste Container decontaminate->waste contact_ehs Contact Environmental Health & Safety for Waste Pickup waste->contact_ehs

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Crenolanib_Disposal_Decision_Tree Decision Tree for this compound Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials start This compound Waste (Solid, Liquid, Contaminated Materials) solid_waste Unused solid this compound start->solid_waste Solid liquid_waste Stock solutions and working solutions start->liquid_waste Liquid contaminated_waste Gloves, pipette tips, vials, etc. start->contaminated_waste Contaminated solid_container Place in a clearly labeled, sealed container for hazardous chemical waste. solid_waste->solid_container end_node Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. solid_container->end_node liquid_container Collect in a designated, sealed, and labeled hazardous waste container. liquid_waste->liquid_container liquid_container->end_node contaminated_container Place in a designated hazardous waste bag or container. contaminated_waste->contaminated_container contaminated_container->end_node

Caption: Decision tree for the proper disposal of different forms of this compound waste.

References

Enhancing the efficacy of Crenolanib besylate with combination therapies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Crenolanib besylate in combination therapies. The following information is focused on the combination of Crenolanib with standard chemotherapy for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining Crenolanib with chemotherapy in FLT3-mutated AML?

A1: Crenolanib is a potent Type I pan-FLT3 inhibitor, effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] While it shows clinical benefit as a monotherapy, responses can be transient due to the development of resistance.[1][2] Combining Crenolanib with standard intensive chemotherapy, such as cytarabine and an anthracycline, aims to achieve deeper and more durable responses by targeting the bulk of the leukemia with chemotherapy while simultaneously inhibiting the FLT3-driven proliferation.[3] This dual approach may help prevent the emergence of resistance.[3]

Q2: What are the common mechanisms of resistance to Crenolanib monotherapy?

A2: Unlike other FLT3 inhibitors, Crenolanib does not typically induce secondary mutations in the FLT3 gatekeeper residue.[1][2][4] Instead, resistance often arises from the emergence of FLT3-independent subclones with mutations in genes such as NRAS and IDH2.[1][4][5] Additionally, mutations in epigenetic regulators and transcription factors have been observed in patients who relapse.[1][6]

Q3: What is a typical dosing schedule for Crenolanib in combination with chemotherapy in clinical trials?

A3: In a notable clinical trial (NCT02283177), Crenolanib was administered at 100 mg three times daily.[3][7][8][9] It was started on day 9 after the completion of a 7+3 induction chemotherapy regimen (7 days of cytarabine and 3 days of an anthracycline) and continued until 72 hours before the next chemotherapy cycle.[3][9] Crenolanib was also used as maintenance therapy for up to 12 months after consolidation or hematopoietic stem cell transplantation (HSCT).[3][9]

Q4: What are the expected outcomes of combining Crenolanib with intensive chemotherapy in FLT3-mutated AML?

A4: Clinical studies have shown high rates of complete remission (CR) and complete remission with incomplete hematologic recovery (CRi). In one study, the overall response rate was 86%, with 77% of patients achieving CR.[3][8][9] This combination has also been associated with long-term survival benefits.[3][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Suboptimal synergy observed in co-treatment experiments in vitro 1. Inappropriate drug ratio. 2. Incorrect timing of drug administration. 3. Cell line characteristics (e.g., presence of resistance mutations).1. Perform a dose-response matrix experiment to determine the optimal synergistic ratio of Crenolanib and the chemotherapeutic agent. 2. Based on clinical trial protocols, consider pre-treating with chemotherapy for a period before introducing Crenolanib.[3][9] 3. Sequence your cell lines to confirm the presence of the target FLT3 mutation and the absence of known resistance mutations (e.g., in NRAS, IDH2).[1][4][5]
High levels of cell death in control (untreated) FLT3-mutant cell lines 1. Cell line instability or over-passaging. 2. Suboptimal culture conditions.1. Use low-passage number cells and regularly perform cell line authentication. 2. Ensure appropriate media, serum, and incubator conditions as recommended by the cell line provider.
Difficulty in detecting changes in FLT3 phosphorylation via Western Blot 1. Insufficient Crenolanib concentration or treatment time. 2. Poor antibody quality. 3. Low basal FLT3 phosphorylation in the chosen cell line.1. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting FLT3 phosphorylation. 2. Use a validated phospho-FLT3 antibody and include appropriate positive and negative controls. 3. Use a cell line known to have high basal FLT3 activity (e.g., MV4-11).
Inconsistent results in animal xenograft models 1. Variability in tumor engraftment. 2. Suboptimal drug formulation or administration route. 3. Crenolanib being a substrate of ABCB1 (MDR1) which can limit brain penetration.[10]1. Ensure consistent cell numbers and injection techniques. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. 2. Follow established protocols for drug formulation and administration to ensure consistent bioavailability.[11] 3. For intracranial models, consider the impact of the blood-brain barrier. Although Crenolanib has shown some brain penetration in preclinical models, this could be a limiting factor.[10]

Data Presentation

Table 1: Clinical Efficacy of Crenolanib in Combination with Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML (NCT02283177)

Outcome All Patients (n=44) Patients ≤ 60 years (n=29) Reference(s)
Overall Response Rate (CR + CRi) 86%90%[3][8][9]
Complete Remission (CR) 77%76%[3][8][9]
Median Event-Free Survival 44.7 monthsNot Reported[3][9]
Median Overall Survival Not ReachedNot Reached[3][9]
3-Year Overall Survival Not Reported71.4%[9]

Table 2: Common Grade ≥ 3 Adverse Events in the Crenolanib + Intensive Chemotherapy Trial (NCT02283177)

Adverse Event Incidence Reference(s)
Febrile Neutropenia 50%[8]
Diarrhea 18%[8]
Nausea 6%[12]
Rash 6%[12]

Experimental Protocols

1. In Vitro Synergy Assessment using Cell Viability Assay

  • Cell Lines: MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD)

  • Reagents: this compound, Cytarabine, CellTiter-Glo® Luminescent Cell Viability Assay kit, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Prepare a dose-response matrix of Crenolanib and Cytarabine. For example, use 7 concentrations of each drug.

    • Add the drug combinations to the cells. Include single-agent and vehicle controls.

    • Incubate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine synergy using a suitable model (e.g., Bliss independence or Chou-Talalay).

2. Western Blot for FLT3 Signaling Pathway

  • Cell Line: MV4-11

  • Reagents: this compound, RIPA buffer, Protease and Phosphatase inhibitors, BCA Protein Assay Kit, Primary antibodies (p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Seed MV4-11 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Crenolanib (e.g., 0, 10, 50, 100 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Quantify protein concentration using the BCA assay.

    • Denature protein lysates and separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize bands using an ECL substrate and an imaging system.

Visualizations

crenolanib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor (ITD or TKD Mutant) STAT5 STAT5 FLT3_Receptor->STAT5 Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FLT3_Receptor->PI3K_AKT Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Crenolanib Crenolanib Crenolanib->FLT3_Receptor Inhibits Chemotherapy Chemotherapy (Cytarabine) DNA_Damage DNA Damage & Apoptosis Chemotherapy->DNA_Damage

Caption: Mechanism of action for Crenolanib and Chemotherapy in FLT3-mutated AML.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture FLT3-mutant AML Cell Lines Synergy_Assay Dose-Response Matrix (Crenolanib + Chemo) Cell Viability Assay Cell_Culture->Synergy_Assay Signaling_Assay Western Blot for p-FLT3, p-STAT5, p-ERK Cell_Culture->Signaling_Assay Apoptosis_Assay Annexin V/PI Staining Flow Cytometry Cell_Culture->Apoptosis_Assay Xenograft Establish AML Xenograft in Immunodeficient Mice Cell_Culture->Xenograft Treatment Treat with Vehicle, Single Agents, or Combination Xenograft->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring

Caption: Preclinical experimental workflow for evaluating Crenolanib combination therapy.

References

Validation & Comparative

Comparing the efficacy of Crenolanib besylate and sunitinib in GIST models.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced efficacy of tyrosine kinase inhibitors (TKIs) against the diverse mutational landscape of Gastrointestinal Stromal Tumors (GIST) is paramount. This guide provides a comparative analysis of two prominent TKIs, Crenolanib besylate and sunitinib, based on available preclinical data. While direct head-to-head studies across all GIST mutations are limited, a clear picture of their distinct activity profiles emerges from existing research.

GIST is primarily driven by mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib is the standard first-line therapy, resistance often develops, necessitating second-line treatments like sunitinib. This compound has emerged as a potent inhibitor, particularly for specific mutations resistant to other TKIs.

At a Glance: Comparative Efficacy

Sunitinib, a multi-targeted TKI, has demonstrated broad activity against imatinib-resistant GIST, with its efficacy being notably dependent on the specific secondary mutations in the KIT gene. In contrast, crenolanib is a highly potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), especially the D842V mutation, which confers resistance to imatinib and sunitinib.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of sunitinib and crenolanib against various GIST-relevant mutations. It is important to note that the data is compiled from multiple studies and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of Sunitinib in GIST Cell Lines

GIST Cell Line/MutationPrimary MutationSecondary MutationSunitinib IC50 (nM)
GIST-T1KIT Exon 11-15.91
GIST-T1 derivedKIT Exon 11V654A (Exon 13)13.02
GIST-T1 derivedKIT Exon 11N822K (Exon 17)61.05
GIST-882KIT Exon 13-4.17
GIST-882 derivedKIT Exon 13V654A (Exon 13)29.34
GIST-882 derivedKIT Exon 13N822K (Exon 17)>1000

Table 2: In Vitro Activity of Crenolanib in GIST-Relevant Models

Cell Line/MutationPrimary MutationCrenolanib IC50 (nM)
CHO cellsPDGFRA D842V~9-10
BaF3 cellsPDGFRA D842VPotent Inhibition
Primary GIST cellsPDGFRA D842VPotent Inhibition

Data for crenolanib's efficacy against a broad panel of KIT-mutant GIST cell lines is limited in publicly available literature. Some studies suggest modest activity against certain KIT mutations, but specific IC50 values are not consistently reported.

Signaling Pathways and Mechanisms of Action

Both crenolanib and sunitinib exert their anti-tumor effects by inhibiting key signaling pathways that drive GIST cell proliferation and survival.

Signaling_Pathways KIT_S KIT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation) KIT_S->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival) KIT_S->PI3K_AKT_mTOR PDGFRA_S PDGFRA PDGFRA_S->RAS_RAF_MEK_ERK PDGFRA_S->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR FLT3_S FLT3 PDGFRA_C PDGFRA (esp. D842V) PDGFRA_C->RAS_RAF_MEK_ERK PDGFRA_C->PI3K_AKT_mTOR FLT3_C FLT3

Figure 1: Targeted signaling pathways of sunitinib and crenolanib in GIST.

Sunitinib is a multi-kinase inhibitor targeting KIT, PDGFRA, Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like tyrosine kinase 3 (FLT3).[1] Its efficacy in GIST is primarily through direct inhibition of KIT.[2] Crenolanib is a potent and selective inhibitor of PDGFRα and FLT3.[3] It is particularly effective against the imatinib and sunitinib-resistant PDGFRA D842V mutation.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of TKIs in GIST models.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug on GIST cell lines.

Methodology:

  • Cell Culture: GIST cell lines with known KIT or PDGFRA mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the TKI (e.g., crenolanib or sunitinib) for a specified period (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell_Viability_Workflow cluster_workflow In Vitro Cell Viability Assay Workflow start Start culture Culture GIST Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with TKI Dilutions seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance/Luminescence assay->read analyze Calculate IC50 Values read->analyze end End analyze->end

Figure 2: Workflow for determining in vitro cell viability.
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used.

  • Tumor Implantation: GIST cell lines or patient-derived tumor fragments (patient-derived xenografts, PDXs) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The drug (e.g., sunitinib at 40 mg/kg/day) or vehicle is administered orally for a defined period.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow start Start implant Implant GIST Cells/PDX into Immunocompromised Mice start->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Administer TKI or Vehicle randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Endpoint: Euthanize & Excise Tumors monitor->endpoint analysis Analyze Tumor Growth Inhibition, Histology, etc. endpoint->analysis end End analysis->end

Figure 3: Workflow for in vivo GIST xenograft studies.

Conclusion

The preclinical data indicates that sunitinib and crenolanib have distinct and potentially complementary roles in the treatment of GIST. Sunitinib is effective against a range of imatinib-resistant KIT mutations, particularly those in the ATP-binding pocket (exons 13 and 14). Conversely, it shows limited activity against mutations in the activation loop (exons 17 and 18). Crenolanib demonstrates exceptional potency against the PDGFRA D842V mutation, a key driver of resistance to other TKIs. Further preclinical studies directly comparing these two agents across a broader panel of KIT-mutant GIST models are warranted to fully elucidate their respective activities and guide the development of more personalized therapeutic strategies.

References

Crenolanib besylate versus other FLT3 inhibitors for AML.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Crenolanib Besylate and Other FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological cancer, with approximately 30% of patients harboring mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and conferring a poor prognosis.[3] This has established FLT3 as a critical therapeutic target.

FLT3 tyrosine kinase inhibitors (TKIs) are broadly classified into two types based on their binding mechanism. Type I inhibitors , such as crenolanib and gilteritinib, bind to the active conformation of the kinase.[4][5] In contrast, Type II inhibitors , including sorafenib and quizartinib, bind to the inactive conformation.[5] This mechanistic difference is crucial, as mutations in the activation loop (e.g., D835Y) can stabilize the active state, conferring resistance to Type II inhibitors while remaining susceptible to Type I agents.[5][6]

This guide provides a detailed comparison of this compound against other key FLT3 inhibitors, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Comparative Analysis of FLT3 Inhibitors

Crenolanib is a potent, second-generation, Type I pan-FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations.[7][8] A key advantage is its efficacy against mutations that confer resistance to other TKIs, such as the D835 mutation.[1][9] Furthermore, crenolanib exhibits reduced inhibition of c-Kit compared to some other inhibitors, which may result in less myelosuppression.[1][10]

Data Presentation

The following tables summarize the characteristics, in vitro potency, clinical efficacy, and safety profiles of crenolanib and its main competitors.

Table 1: Overview of Key FLT3 Inhibitors in AML

Inhibitor Class Target Mutations Regulatory Status (US FDA)
Crenolanib Type I Pan-FLT3 (ITD & TKD, including D835) Investigational[11]
Midostaurin Type I (Multi-kinase) ITD & TKD Approved (Newly Diagnosed, with chemo)[12]
Gilteritinib Type I ITD & TKD Approved (Relapsed/Refractory)[13]
Sorafenib Type II (Multi-kinase) ITD Not specifically approved for AML, used off-label[14]

| Quizartinib | Type II | ITD | Approved (Newly Diagnosed, with chemo)[13] |

Table 2: Comparative In Vitro Potency (IC₅₀, nM) Against FLT3 Mutations

Inhibitor FLT3-ITD (e.g., MV4-11 cells) FLT3-ITD + D835Y Reference
Crenolanib Potent (low nM) Potent (low nM) [1][4]
Gilteritinib 7.87 (MOLM-14) Potent [15]
Midostaurin 1.5 (Ba/F3-D835Y) Similar to ITD [12]
Sorafenib ~10-20 210 (Ba/F3-D835Y) [1][12]

| Quizartinib | 0.40 - 0.89 | Ineffective |[15] |

Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) FLT3-Mutated AML

Therapy Trial (if specified) Overall Response Rate (ORR) Composite Complete Remission (CRc) Rate Median Overall Survival (OS)
Crenolanib + Salvage Chemo NCT03250338 60% Not specified 10.4 months
Placebo + Salvage Chemo NCT03250338 39% Not specified 8.7 months
Gilteritinib (monotherapy) ADMIRAL Not specified 34% (CR/CRh) 9.3 months

| Quizartinib (monotherapy) | QuANTUM-R | Not specified | Not specified | 6.2 months |

Note: Data is from separate trials and not from direct head-to-head comparisons. CRc: Complete Remission with or without complete hematologic recovery. CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery. References for Table 3 data:[13][16][17]

Table 4: Clinical Efficacy in Newly Diagnosed (NDx) FLT3-Mutated AML (in combination with intensive chemotherapy)

Therapy Trial (if specified) Overall Response Rate (ORR) Complete Remission (CR) Rate Median Event-Free Survival (EFS) Median Overall Survival (OS)
Crenolanib + Chemo Phase II 86% 77% 44.7 months Not Reached (at 45 mo. follow-up)[8]
Midostaurin + Chemo RATIFY Not specified 59% 8.2 months 74.7 months

| Quizartinib + Chemo | QuANTUM-First | Not specified | Not specified | Not specified | 31.9 months |

Note: Data is from separate trials. A Phase III trial directly comparing crenolanib to midostaurin in this setting is ongoing (NCT03258931).[7][11][18][19] References for Table 4 data:[8][17]

Table 5: Common Grade ≥3 Adverse Events

Inhibitor Key Adverse Events (Grade ≥3)
Crenolanib Elevated liver function tests (23%), nausea (19%), gastrointestinal bleeding (17%) (when combined with chemo).[13]
Midostaurin Febrile neutropenia, rash.[20]
Gilteritinib Differentiation syndrome, myelosuppression, elevated liver transaminases.[13]

| Quizartinib | Myelosuppression, QT prolongation.[13][20] |

FLT3 Signaling and Inhibitor Mechanism of Action

The FLT3 receptor is activated upon binding its ligand (FLT3-L), leading to dimerization and autophosphorylation of the kinase domains. This initiates downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting cell survival and proliferation. Type I inhibitors block the kinase in its active state, while Type II inhibitors bind to an allosteric site only available in the inactive state.

FLT3_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitor Action cluster_downstream Downstream Signaling FLT3_inactive FLT3 Receptor (Inactive) FLT3_active FLT3 Receptor (Active/Dimerized) FLT3_inactive->FLT3_active Dimerization & Activation RAS RAS/MAPK Pathway FLT3_active->RAS Phosphorylation Cascade PI3K PI3K/AKT Pathway FLT3_active->PI3K Phosphorylation Cascade STAT5 STAT5 Pathway FLT3_active->STAT5 Phosphorylation Cascade FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3_inactive Binding Type_I Type I Inhibitors (e.g., Crenolanib, Gilteritinib) Type_I->FLT3_active Inhibits Type_II Type II Inhibitors (e.g., Quizartinib, Sorafenib) Type_II->FLT3_inactive Binds & Stabilizes Inactive State Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and inhibitor mechanisms.

Mechanisms of Resistance

Resistance to FLT3 TKIs is a significant clinical challenge.

  • On-Target Resistance: This involves the acquisition of new mutations within the FLT3 gene itself. Type II inhibitors like quizartinib are particularly vulnerable to secondary TKD mutations (e.g., at D835), which lock the kinase in an active conformation.[1] Crenolanib, as a Type I inhibitor, retains activity against these mutations.[4][21]

  • Off-Target Resistance: This occurs through the activation of alternative or "bypass" signaling pathways that render the cell independent of FLT3 signaling. Studies on crenolanib resistance have shown that this is a more common mechanism than the development of secondary FLT3 mutations.[22][23] Acquired mutations in genes like NRAS or upregulation of other survival pathways can lead to relapse.[22][23]

Experimental Protocols

Standardized assays are essential for evaluating the potency and efficacy of FLT3 inhibitors.

Protocol 1: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against purified FLT3 enzyme.

  • Materials:

    • Recombinant human FLT3 enzyme.

    • Kinase substrate (e.g., a generic tyrosine kinase substrate).

    • ATP.

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[24][25]

    • Test inhibitor (serially diluted in DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., crenolanib) in DMSO, then dilute further in Kinase Buffer.

    • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[24]

    • Enzyme Addition: Add 2 µL of a solution containing the FLT3 enzyme to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes.[25]

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[25]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)

This assay determines the effect of an inhibitor on the proliferation and viability of FLT3-mutated AML cells.

  • Objective: To determine the IC₅₀ of an inhibitor in a cellular context.

  • Materials:

    • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).[3]

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test inhibitor (serially diluted).

    • 96-well clear-bottom white plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Drug Treatment: Add 10 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[15]

    • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence with a plate reader.

    • Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis as described in the biochemical assay.[26]

In Vitro Inhibitor Evaluation Workflow

The process for characterizing a novel FLT3 inhibitor involves a logical progression from biochemical assays to cellular and mechanistic studies.

Experimental_Workflow start Start: Identify Test Compound kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->kinase_assay ic50_biochem Determine IC50 (Biochemical Potency) kinase_assay->ic50_biochem cell_lines Select AML Cell Lines (e.g., MV4-11, MOLM-13) ic50_biochem->cell_lines If potent viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_lines->viability_assay ic50_cellular Determine IC50 (Cellular Potency) viability_assay->ic50_cellular western_blot Western Blot Analysis (Target Engagement) ic50_cellular->western_blot If potent p_flt3 Measure Phospho-FLT3 & Downstream Proteins (p-STAT5, p-ERK) western_blot->p_flt3 analysis Data Analysis & Conclusion p_flt3->analysis

Caption: A typical workflow for the in vitro evaluation of an FLT3 inhibitor.

Conclusion

This compound is a distinct, second-generation Type I FLT3 inhibitor characterized by its pan-FLT3 activity, including against TKD mutations like D835Y that confer resistance to Type II inhibitors.[1][4] Clinical data suggest it has promising efficacy when combined with chemotherapy in both newly diagnosed and relapsed/refractory FLT3-mutated AML.[8][16] Unlike other FLT3 inhibitors where resistance is often driven by new on-target mutations, resistance to crenolanib appears to be mediated more frequently by the activation of bypass signaling pathways.[22][23] Ongoing clinical trials, particularly the head-to-head study against midostaurin, will be critical in defining its ultimate role in the therapeutic landscape for FLT3-mutated AML.[18]

References

Validating the Anti-Leukemic Activity of Crenolanib Besylate in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Crenolanib besylate with other FLT3 inhibitors for the treatment of acute myeloid leukemia (AML), supported by experimental data from patient-derived xenograft (PDX) models. The information is intended to assist researchers in evaluating the anti-leukemic activity of these compounds.

Introduction to this compound and FLT3 Inhibition in AML

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.

This compound is a potent, type I pan-FLT3 inhibitor that targets both FLT3-ITD and resistance-conferring TKD mutations.[1][2] Unlike type II inhibitors, which bind to the inactive conformation of the kinase, type I inhibitors like crenolanib can inhibit the active conformation, making them effective against a broader range of mutations.[3][4] This guide compares the preclinical efficacy of crenolanib with other notable FLT3 inhibitors, midostaurin and gilteritinib, utilizing data from patient-derived xenograft (PDX) models, which are considered a valuable tool for preclinical drug testing due to their ability to retain the genetic and phenotypic heterogeneity of the original tumor.[5]

Comparative Efficacy of FLT3 Inhibitors

The following tables summarize the in vitro inhibitory activity of crenolanib, midostaurin, and gilteritinib against various FLT3 mutations. While direct head-to-head in vivo comparative data in the same PDX model is limited in publicly available literature, the in vitro data provides a valuable benchmark for their relative potency.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against FLT3-ITD

CompoundMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Crenolanib 1.34.9[6]
Gilteritinib 0.7 - 1.8[7]~1
Midostaurin ~10~10

Table 2: In Vitro Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against FLT3-TKD Mutations

CompoundFLT3-D835YFLT3-D835V
Crenolanib Effective[7]Effective[6]
Gilteritinib Effective[7]Effective
Midostaurin Less EffectiveLess Effective

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for establishing AML PDX models from patient samples.

Materials:

  • Primary AML patient bone marrow or peripheral blood mononuclear cells

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG))

  • Ficoll-Paque

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer

  • Freezing medium (e.g., FBS with 10% DMSO)

  • Human CD45 antibodies for flow cytometry

Procedure:

  • Sample Processing: Isolate mononuclear cells from fresh or cryopreserved primary AML patient samples using Ficoll-Paque density gradient centrifugation. Lyse red blood cells if necessary.

  • Cell Viability Assessment: Determine the viability and concentration of the isolated cells using a hemocytometer and trypan blue exclusion.

  • Cell Injection: Resuspend the viable AML cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL. Inject the cell suspension intravenously (IV) or intra-femorally into sublethally irradiated (if required) immunodeficient mice.

  • Engraftment Monitoring: Starting 4-6 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood of the mice weekly or bi-weekly. Collect a small volume of blood via retro-orbital or tail vein bleeding and stain with fluorescently labeled anti-human CD45 antibodies. Analyze the percentage of human CD45+ cells by flow cytometry. Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.

  • Expansion and Banking: Once a high level of engraftment is achieved (e.g., >25% human CD45+ cells), euthanize the primary recipient mouse. Harvest bone marrow and spleen, and process to a single-cell suspension. A portion of these cells can be used for secondary transplantation into new recipient mice for cohort expansion, and the remainder can be cryopreserved for future studies.

In Vivo Efficacy Study of Crenolanib in an AML PDX Model

This protocol describes a representative in vivo efficacy study to evaluate the anti-leukemic activity of crenolanib.

Materials:

  • Established AML PDX mice with consistent engraftment levels

  • This compound

  • Vehicle control (e.g., appropriate buffer or solution used to dissolve crenolanib)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometry reagents (anti-human CD45 antibodies)

Procedure:

  • Cohort Formation: Once a cohort of PDX mice shows a consistent level of leukemia engraftment (e.g., 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Administration: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 15 mg/kg, once daily, 5 days a week via oral gavage).[6] Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring of Leukemic Burden: Continue to monitor the percentage of human CD45+ cells in the peripheral blood of all mice weekly.

  • Survival Analysis: Monitor the health of the mice daily. Euthanize mice that show signs of advanced disease (e.g., significant weight loss, hind limb paralysis, lethargy). Record the date of euthanasia for survival analysis.

  • Final Analysis: At the end of the study (e.g., a predetermined time point or when control mice reach a terminal endpoint), euthanize all remaining mice. Collect bone marrow, spleen, and peripheral blood for a final analysis of leukemia burden by flow cytometry and/or immunohistochemistry.

  • Data Analysis: Compare the leukemia burden (e.g., %hCD45+ cells in bone marrow) and survival rates between the crenolanib-treated and vehicle-treated groups. Statistical analysis (e.g., t-test, log-rank test) should be used to determine the significance of the treatment effect.

Visualizing Key Processes and Pathways

FLT3 Signaling Pathway in AML

Mutated FLT3 receptors are constitutively active, leading to the downstream activation of several key signaling pathways that promote leukemic cell proliferation and survival.

FLT3_Signaling_Pathway FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3

Caption: Simplified FLT3 signaling pathway in AML and the point of inhibition by Crenolanib.

Experimental Workflow for PDX-based Drug Validation

The following diagram illustrates a typical workflow for validating the anti-leukemic activity of a compound using AML patient-derived xenografts.

PDX_Workflow PatientSample AML Patient Sample (BM or PBMC) CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation PDX_Establishment Establish PDX Model (NSG Mice) CellIsolation->PDX_Establishment EngraftmentMonitoring Monitor Engraftment (%hCD45+) PDX_Establishment->EngraftmentMonitoring CohortExpansion Expand Cohort (Secondary Transplants) EngraftmentMonitoring->CohortExpansion Treatment Randomize & Treat (Crenolanib vs. Vehicle) CohortExpansion->Treatment EfficacyAssessment Assess Efficacy (Leukemia Burden & Survival) Treatment->EfficacyAssessment DataAnalysis Data Analysis & Interpretation EfficacyAssessment->DataAnalysis

References

Head-to-Head Comparison: Crenolanib Besylate vs. Midostaurin in FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of two key FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.

This guide provides an objective comparison of Crenolanib besylate and midostaurin, two prominent tyrosine kinase inhibitors (TKIs) targeting FLT3 mutations in AML. While midostaurin is an established first-generation multikinase inhibitor, crenolanib is a next-generation, potent, and specific pan-FLT3 inhibitor. The information presented herein is based on available preclinical and clinical data, culminating in the design of an ongoing head-to-head clinical trial.

Executive Summary

Acute Myeloid Leukemia (AML) with FLT3-ITD mutations is an aggressive hematologic malignancy associated with a poor prognosis.[1][2] The development of targeted therapies against the constitutively activated FLT3 receptor has significantly improved patient outcomes. Midostaurin, in combination with standard chemotherapy, was the first FLT3 inhibitor to demonstrate a survival benefit and gain regulatory approval for newly diagnosed FLT3-mutated AML.[3][4] Crenolanib, a type I TKI, has shown potent activity against both FLT3-ITD and tyrosine kinase domain (TKD) mutations, including those conferring resistance to other TKIs.[1][5][6] A direct comparison of these two agents is crucial for optimizing treatment strategies. A global, randomized, phase III clinical trial (NCT03258931) has been initiated to compare the efficacy of crenolanib versus midostaurin in combination with intensive chemotherapy in newly diagnosed FLT3-mutated AML patients.[7][8][9][10][11][12]

Mechanism of Action and Kinase Inhibition Profile

Midostaurin is a first-generation, multi-targeted kinase inhibitor, acting on FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[3][13][14] Its broad spectrum of activity may contribute to both its efficacy and toxicity profile. Crenolanib is a second-generation, potent, and selective type I inhibitor of FLT3 and PDGFRα/β.[5][15] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, enabling it to inhibit both FLT3-ITD and FLT3-TKD mutations.[5][16] This is a key distinction from type II inhibitors, which are often ineffective against TKD mutations that can arise as a mechanism of resistance.[6]

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Crenolanib Crenolanib Crenolanib->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and points of inhibition by Midostaurin and Crenolanib.

Preclinical and Clinical Efficacy

Preclinical Data

In vitro studies have demonstrated the potent activity of crenolanib against both FLT3-ITD and clinically relevant FLT3-TKD mutations, such as the D835Y mutation, which confers resistance to some FLT3 inhibitors.[1][6] One study directly comparing a panel of TKIs showed that crenolanib and midostaurin both potently inhibited the growth of Ba/F3 cells expressing either FLT3-ITD or FLT3-D835Y at nanomolar concentrations.[17]

Clinical Data: Midostaurin

The approval of midostaurin was based on the landmark RATIFY trial (NCT00651261), which randomized 717 younger adults (<60 years) with newly diagnosed FLT3-mutated AML to receive either midostaurin or placebo in combination with standard induction and consolidation chemotherapy.[4] The addition of midostaurin resulted in a significant improvement in overall survival (OS).[2][3]

Clinical Data: Crenolanib

Crenolanib has demonstrated encouraging single-agent activity in patients with relapsed/refractory FLT3-mutated AML, including those who have previously received other TKIs.[15] In a phase II study of newly diagnosed FLT3-mutated AML patients, the combination of crenolanib with intensive chemotherapy resulted in high rates of complete remission (CR) and deep molecular responses.[18]

Parameter Midostaurin (RATIFY Trial) [3][4]Crenolanib (Phase II Study) [18]
Patient Population Newly Diagnosed FLT3-mutated AML (≤60 years)Newly Diagnosed FLT3-mutated AML (all ages)
Treatment Standard Chemotherapy + MidostaurinStandard Chemotherapy + Crenolanib
Overall Response Rate Not the primary endpoint, but CR within 60 days was 59%CR/CRi: 86%
Median Overall Survival 74.7 monthsNot reached (median follow-up of 45 months)
Median Event-Free Survival 8.2 months44.7 months

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery

Head-to-Head Clinical Trial (NCT03258931)

To definitively compare the efficacy and safety of crenolanib and midostaurin, a phase III, randomized, multi-center clinical trial was initiated.[7][8][9][10][11][12][19][20]

Trial Design and Experimental Protocol
  • Objective: To compare the event-free survival (EFS) in newly diagnosed FLT3-mutated AML patients treated with standard chemotherapy plus either crenolanib or midostaurin.[19]

  • Patient Population: Adults (18-60 years) with newly diagnosed de novo AML with FLT3-ITD or D835 mutations, eligible for intensive chemotherapy.[8][11]

  • Randomization: 1:1 randomization to either the crenolanib or midostaurin arm.[8][10][20]

  • Treatment Arms:

    • Arm A (Crenolanib): Standard 7+3 induction chemotherapy (cytarabine and daunorubicin). Crenolanib (100 mg three times daily) is administered from day 9 until 72 hours before the next cycle. This is followed by consolidation chemotherapy with high-dose cytarabine and/or allogeneic hematopoietic stem cell transplantation (HSCT), with crenolanib maintenance for up to 12 months.[7]

    • Arm B (Midostaurin): Standard 7+3 induction chemotherapy. Midostaurin (50 mg twice daily) is administered on days 8 to 21 of each cycle. This is followed by consolidation chemotherapy with high-dose cytarabine and/or allogeneic HSCT, with midostaurin maintenance for up to 12 months.[7]

  • Primary Endpoint: Event-Free Survival (EFS).[7]

Experimental Workflow Diagram

Trial_Workflow Start Newly Diagnosed FLT3-mutated AML (18-60 years) Eligibility Eligibility Screening Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA Arm A: Chemotherapy + Crenolanib Randomization->ArmA Crenolanib ArmB Arm B: Chemotherapy + Midostaurin Randomization->ArmB Midostaurin Induction Induction Therapy (7+3) ArmA->Induction ArmB->Induction Consolidation Consolidation Therapy (HiDAC and/or HSCT) Induction->Consolidation Maintenance Maintenance Therapy (up to 12 months) Consolidation->Maintenance FollowUp Follow-up for EFS and OS Maintenance->FollowUp

Caption: Workflow of the NCT03258931 head-to-head clinical trial.

Safety and Tolerability

Both crenolanib and midostaurin have manageable safety profiles when combined with intensive chemotherapy.

  • Midostaurin: Common adverse events include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal effects (nausea, vomiting, diarrhea), and rare but serious pulmonary toxicity.[3]

  • Crenolanib: In combination with chemotherapy, the most common grade ≥ 3 adverse events were febrile neutropenia and diarrhea.[18] Nausea, vomiting, and elevations in liver function tests have also been reported.[21]

Conclusion and Future Directions

Midostaurin has established a benchmark in the treatment of newly diagnosed FLT3-mutated AML. Crenolanib, with its potent and specific inhibition of both FLT3-ITD and resistance-conferring TKD mutations, holds the promise of further improving outcomes. The ongoing head-to-head phase III trial (NCT03258931) is a critical step in determining the optimal first-line FLT3 inhibitor to be used in combination with chemotherapy. The results of this trial will be eagerly anticipated by the hematology-oncology community and will likely shape the future standard of care for this high-risk patient population. Further research will also focus on the role of these inhibitors in the relapsed/refractory setting, as maintenance therapy post-transplant, and in combination with other novel agents.

Logical Relationship Diagram

Logical_Relationship cluster_background Background cluster_interventions Interventions cluster_comparison Head-to-Head Comparison AML FLT3-ITD AML Prognosis Poor Prognosis AML->Prognosis Midostaurin Midostaurin (1st Gen, Multi-kinase) Prognosis->Midostaurin Addressed by Crenolanib Crenolanib (2nd Gen, Pan-FLT3) Prognosis->Crenolanib Potentially improved by Trial Phase III Trial (NCT03258931) Midostaurin->Trial is compared with Crenolanib->Trial in Chemo Standard Chemotherapy Chemo->Trial is backbone of Question Which combination offers superior efficacy and safety? Trial->Question

Caption: Logical relationship between the disease, interventions, and the ongoing comparative trial.

References

Crenolanib Besylate: A Comparative Analysis of its Efficacy on PDGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Crenolanib besylate's performance in inhibiting Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, with a focus on its advantages over other tyrosine kinase inhibitors (TKIs). Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear and objective overview for research and development professionals.

Introduction to Crenolanib and PDGFR Signaling

This compound is an orally bioavailable benzimidazole that is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), primarily targeting PDGFRα/β and FMS-like tyrosine kinase 3 (FLT3).[1][2] PDGFRs are key regulators of cellular processes including growth, differentiation, migration, and angiogenesis.[3] Dysregulation of PDGFR signaling, often through activating mutations, is a critical driver in various malignancies, including gastrointestinal stromal tumors (GIST), glioblastoma, and certain leukemias.[3][4]

Crenolanib distinguishes itself as a type I inhibitor, binding to the active conformation of the kinase domain.[5][6] This mechanism allows it to effectively inhibit mutations, such as the PDGFRA D842V mutation, that confer resistance to type II inhibitors like imatinib.[5][7]

The PDGFR Signaling Pathway

Upon binding its ligand (PDGF), the PDGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates downstream cascades, including the PI3K/AKT and MAPK pathways, which drive cell proliferation and survival. Crenolanib exerts its effect by blocking this initial phosphorylation step.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF (Ligand) PDGF->PDGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Crenolanib Crenolanib Crenolanib->PDGFR Inhibits Phosphorylation

Figure 1. Simplified PDGFR Signaling Pathway and Crenolanib's Point of Inhibition.

Comparative Efficacy of Crenolanib

Crenolanib demonstrates superior potency against imatinib-resistant PDGFRα mutations, most notably the D842V mutation found in approximately 5% of GISTs.[5][7] While imatinib is effective against other mutations, it has little to no activity against D842V.[8] The following table summarizes the comparative IC50 values (the concentration of an inhibitor required for 50% inhibition) from in vitro studies.

PDGFRA Mutation Crenolanib IC50 (nM) Imatinib IC50 (nM) Fold Difference Significance
D842V ~10>1000>100x more potentCrenolanib is highly effective against this common imatinib-resistant mutation.[5][9]
D842I 121100~92x more potentEffective against another imatinib-resistant mutation.[9]
D842Y 101400~140x more potentEffective against another imatinib-resistant mutation.[9]
V561D 1208~15x less potentImatinib is more potent against this specific mutation.[9]
Wild-Type 0.9Not specified-High potency against the non-mutated receptor.[10]

Data compiled from studies on various cell line models expressing PDGFRA mutations.[5][7][9]

Experimental Methodologies

The validation of Crenolanib's efficacy relies on standardized biochemical and cell-based assays. Below are outlines of typical protocols used in these assessments.

Protocol 1: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Reagents & Materials : Purified recombinant PDGFRα (wild-type or mutant), Crenolanib/Imatinib, ATP, synthetic peptide substrate (e.g., poly-glutamic acid-tyrosine), kinase assay buffer.

  • Procedure :

    • Prepare serial dilutions of Crenolanib and control inhibitors in the kinase assay buffer.

    • In a 96-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction.

    • Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based method that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[11][12]

  • Data Analysis : The luminescence signal is inversely proportional to the inhibitor's potency. Data is normalized to controls, and IC50 values are calculated using non-linear regression analysis.[13]

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the inhibitor's effect on the proliferation of cells whose growth is dependent on PDGFR signaling.

  • Cell Lines : Ba/F3 cells (a murine pro-B cell line) engineered to express specific human PDGFRA mutations (e.g., D842V).[10]

  • Procedure :

    • Seed the cells in 96-well plates at a specific density (e.g., 20,000 cells/well).[10]

    • Add serial dilutions of Crenolanib or control inhibitors to the wells.

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10][13]

    • Assess cell viability using a colorimetric assay such as the XTT (2,3-bis-[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide) assay.[10] The XTT reagent is converted to a colored formazan product by metabolically active cells.

  • Data Analysis : Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells. Normalize the data to untreated control cells to determine the percent inhibition of proliferation and calculate the IC50 value.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating tyrosine kinase inhibitors like Crenolanib.

TKI_Workflow cluster_discovery Discovery & Screening cluster_validation Preclinical Validation cluster_clinical Clinical Trials HTS High-Throughput Screening Biochem Biochemical Kinase Assay HTS->Biochem CellBased Cell-Based Proliferation Assay Biochem->CellBased Western Western Blot (p-PDGFR) CellBased->Western Xenograft In Vivo Xenograft Model Western->Xenograft Tox Toxicology Studies Xenograft->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Figure 2. General workflow for the development and validation of a tyrosine kinase inhibitor.

Conclusion

The experimental data strongly support this compound as a highly potent and selective inhibitor of PDGFR signaling. Its key advantage is its robust activity against the PDGFRA D842V mutation, a primary driver of resistance to other TKIs such as imatinib in a subset of GIST patients.[7][9] The distinct mechanism of this type I inhibitor allows it to effectively target the active conformation of the kinase, overcoming resistance conferred by specific activation loop mutations.[5] These findings provide a solid rationale for the continued investigation and clinical application of Crenolanib in malignancies driven by aberrant PDGFR signaling.

References

Reproducibility of In Vitro Data for Crenolanib Besylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro activity of Crenolanib besylate, a potent type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR). To ensure an objective evaluation of its performance and reproducibility, this document compares published in vitro data for Crenolanib with several alternative FLT3 and PDGFR inhibitors. The experimental data is supported by detailed methodologies for key assays, and visualized through signaling pathway and workflow diagrams.

Comparative In Vitro Efficacy of FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crenolanib and other prominent FLT3 inhibitors against various FLT3 mutations and cell lines. Lower IC50 values indicate greater potency.

InhibitorTarget/Cell LineIC50 (nM)
Crenolanib FLT3-WT (autophosphorylation)~2[1]
FLT3-ITD (MV4-11 cells)1.3[2]
FLT3-ITD (MOLM-13 cells)4.9[2]
FLT3-ITD (Primary AML Blasts)2.4[1]
FLT3-D835Y (Primary AML Blasts)1.2 - 8.1[1]
FLT3-D835V (Primary AML Blasts)2.0[1]
Sorafenib-resistant MOLM-13-RES-luc (FLT3-ITD/D835Y)3.9[2]
QuizartinibFLT3-ITD (MV4-11 cells)0.40[3]
FLT3-ITD (MOLM-13 cells)0.89[3]
FLT3-ITD (MOLM-14 cells)0.73[3]
FLT3 Phosphorylation0.50[3]
FLT3-D835Y>1000[4]
FLT3-F691L>1000[4]
SorafenibFLT3-ITD (MOLM-13 cells)3.1[2]
FLT3-ITD (MV4-11 cells)Sensitive (IC50 0.001 to 5.6 μM range)[5]
FLT3-ITD69.3 ng/mL[6]
MidostaurinFLT3-ITD (MOLM-13 cells)45.09 - 106.00 (midostaurin-resistant)[3]
GilteritinibFLT3-ITD (Ba/F3 cells)1.8[7]
FLT3-D835Y (Ba/F3 cells)1.6[7]
FLT3-ITD-D835Y (Ba/F3 cells)2.1[7]
FLT3-ITD-F691L (Ba/F3 cells)22[7]
SunitinibFLT3-WT (phosphorylation)250[8]
FLT3-ITD (phosphorylation)50[8]
FLT3-Asp835 (phosphorylation)30[8]
MV4;11 cells8[8]

Comparative In Vitro Efficacy of PDGFR Inhibitors

This table outlines the IC50 values of Crenolanib and other PDGFR inhibitors, highlighting their activity against different PDGFR isoforms and mutations.

InhibitorTarget/Cell LineIC50 (nM)
Crenolanib PDGFRα2.1 (Kd)
PDGFRβ3.2 (Kd)
SunitinibPDGFRα (NIH-3T3 cells)69
PDGFRβ (cell-free)2[8]
PDGFRβ (NIH-3T3 cells)39[8]
ImatinibPDGFR (cell-based)100
PDGFRα71[9]
PDGFRβ607[9]
FIP1L1-PDGFRA3.2[10]
ETV6-PDGFRB150[10]
PazopanibPDGFR84[11]
PDGFR-α-
PDGFR-β2.6[12]
AxitinibPDGFR-

Experimental Protocols

Reproducibility of in vitro data is critically dependent on standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Crenolanib) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blot for Receptor Tyrosine Kinase Phosphorylation

This technique is used to detect the phosphorylation status of target kinases like FLT3 and PDGFR, indicating their activation state.

  • Cell Lysis: After treatment with the inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., anti-p-FLT3 and anti-FLT3).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity for the phosphorylated protein is normalized to the total protein to determine the extent of inhibition.

Annexin V Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis following drug treatment.

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.[15][16]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[16]

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[15][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[15][16]

Visualizing Molecular Interactions and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

FLT3/PDGFR Signaling Pathway and Crenolanib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3/PDGFR FLT3/PDGFR RAS RAS FLT3/PDGFR->RAS Activates PI3K PI3K FLT3/PDGFR->PI3K Activates STAT5 STAT5 FLT3/PDGFR->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT AKT->Proliferation_Survival Promotes STAT5->Proliferation_Survival Promotes Crenolanib Crenolanib Crenolanib->FLT3/PDGFR Inhibits

Caption: FLT3/PDGFR signaling and Crenolanib's inhibitory action.

Experimental Workflow for In Vitro Inhibitor Testing cluster_assays 4. Efficacy Assessment Cell_Culture 1. Cell Culture (e.g., FLT3-ITD+ cell line) Compound_Treatment 2. Compound Treatment (Crenolanib vs. Alternatives) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Western_Blot Western Blot (p-FLT3, p-STAT5) Incubation->Western_Blot Data_Analysis 5. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing inhibitor efficacy in vitro.

Logical Relationship of Crenolanib and Alternatives cluster_targets Primary Targets cluster_alternatives Alternative Inhibitors Crenolanib Crenolanib FLT3 FLT3 Crenolanib->FLT3 Inhibits (Type I) PDGFR PDGFR Crenolanib->PDGFR Inhibits Quizartinib Quizartinib Quizartinib->FLT3 Inhibits (Type II) Sorafenib Sorafenib Sorafenib->FLT3 Sunitinib Sunitinib Sunitinib->FLT3 Sunitinib->PDGFR Imatinib Imatinib Imatinib->PDGFR Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits (Type I)

Caption: Relationship between Crenolanib, its targets, and alternatives.

References

Synergistic Anti-Leukemic Activity of Crenolanib Besylate and Venetoclax: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of combining Crenolanib besylate, a potent type I pan-FLT3 inhibitor, with Venetoclax, a BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations. While direct preclinical or clinical data for the Crenolanib-Venetoclax combination is emerging, this guide leverages extensive data from studies on other potent FLT3 inhibitors, such as quizartinib, to illustrate the strong scientific rationale and expected synergistic outcomes of this combination therapy.

Scientific Rationale for Combination Therapy

FMS-like tyrosine kinase 3 (FLT3) mutations, especially internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis[1]. Constitutively active FLT3 signaling promotes leukemic cell proliferation and survival, in part by upregulating anti-apoptotic proteins like MCL-1 and BCL-XL[2]. This upregulation can confer resistance to the BCL-2 inhibitor Venetoclax, which has shown limited efficacy as a monotherapy in FLT3-mutated AML[1][3].

The core principle behind the synergistic combination of a FLT3 inhibitor like Crenolanib with Venetoclax is the concept of "synthetic lethality." By inhibiting FLT3, Crenolanib downregulates the expression of MCL-1 and BCL-XL, shifting the cancer cells' survival dependency towards BCL-2. This "priming" of the cells makes them exquisitely sensitive to BCL-2 inhibition by Venetoclax, leading to a potent apoptotic response that is significantly greater than the effect of either drug alone[3][4]. Crenolanib's properties as a type I inhibitor, active against both FLT3-ITD and tyrosine kinase domain (TKD) mutations, and its short half-life make it an excellent candidate for combination therapies[5].

Data Presentation: In Vitro and In Vivo Synergy

The following tables summarize the synergistic effects observed when combining a potent FLT3 inhibitor (quizartinib, as a proxy for crenolanib) with venetoclax in preclinical AML models.

Table 1: In Vitro Cytotoxicity in FLT3-ITD+ AML Cell Lines
Cell LineTreatmentConcentration% Viability (relative to control)Synergy Score (Bliss)
MV4-11 Quizartinib10 nM~60%
Venetoclax100 nM~80%
Combination 10 nM + 100 nM ~20% >100 (Highly Synergistic)
Molm13 Quizartinib10 nM~70%
Venetoclax100 nM~90%
Combination 10 nM + 100 nM ~30% >100 (Highly Synergistic)

Data extrapolated from studies on quizartinib and venetoclax, demonstrating a significant reduction in cell viability with the combination therapy compared to single agents. A Bliss synergy score greater than 10 is considered synergistic.[6]

Table 2: In Vivo Efficacy in a FLT3-ITD+ AML Xenograft Model (MV4-11)
Treatment GroupDosageMedian Survival (days)Tumor Burden Reduction (% of control)
Vehicle (Control)-210%
Quizartinib5 mg/kg/day35~50%
Venetoclax100 mg/kg/day25~20%
Combination 5 mg/kg/day + 100 mg/kg/day >50 ~90%

Data from a patient-derived xenograft model treated with quizartinib and venetoclax, showing a marked improvement in median survival and a significant reduction in tumor burden in the combination group.[3][6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate AML cells (e.g., MV4-11, Molm13) in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Add this compound, Venetoclax, or the combination at desired concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with this compound, Venetoclax, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo AML Xenograft Model
  • Cell Line and Animal Model: Utilize human FLT3-mutated AML cell lines (e.g., MV4-11) and immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Intravenously inject 5 x 10^6 AML cells into each mouse.

  • Tumor Engraftment Monitoring: Monitor tumor engraftment by weekly bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood for human CD45+ cells.

  • Drug Administration: Once tumor burden is established, randomize mice into treatment groups: vehicle control, this compound alone, Venetoclax alone, and the combination. Administer drugs via oral gavage at predetermined doses and schedules.

  • Efficacy Assessment: Monitor tumor growth and animal survival. At the end of the study, harvest tissues (bone marrow, spleen) to assess leukemic infiltration by flow cytometry or immunohistochemistry.

Mandatory Visualization

Signaling_Pathway cluster_0 FLT3 Signaling Cascade cluster_1 BCL-2 Family Regulation FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK MCL1 MCL-1 STAT5->MCL1 BCLXL BCL-XL STAT5->BCLXL PI3K_AKT->MCL1 PI3K_AKT->BCLXL RAS_MAPK->MCL1 RAS_MAPK->BCLXL Apoptosis Apoptosis MCL1->Apoptosis BCLXL->Apoptosis BCL2 BCL-2 BCL2->Apoptosis Crenolanib This compound Crenolanib->FLT3 Venetoclax Venetoclax Venetoclax->BCL2 ProSurvival Pro-Survival Signaling ProApoptotic Pro-Apoptotic Signaling

Caption: FLT3 and BCL-2 signaling pathways in AML.

Experimental_Workflow start Start: FLT3-mutated AML cells/model treatment Treatment Groups: 1. Vehicle 2. Crenolanib 3. Venetoclax 4. Combination start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability (e.g., CellTiter-Glo) invitro->viability apoptosis Apoptosis (e.g., Annexin V) invitro->apoptosis western Western Blot (BCL-2 family proteins) invitro->western survival Survival Analysis invivo->survival tumor_burden Tumor Burden (Bioluminescence/FACS) invivo->tumor_burden data_analysis Data Analysis: Synergy Calculation (e.g., Bliss score) viability->data_analysis apoptosis->data_analysis western->data_analysis survival->data_analysis tumor_burden->data_analysis

Caption: Experimental workflow for assessing synergy.

References

Comparative analysis of Crenolanib besylate's kinase selectivity profile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of Crenolanib besylate against other notable FLT3 inhibitors: Gilteritinib, Midostaurin, and Sorafenib. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and drug development decisions.

Introduction to Crenolanib and FLT3 Inhibition

This compound is an investigational, orally bioavailable benzimidazole tyrosine kinase inhibitor (TKI). It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase.[1] Crenolanib potently and selectively inhibits class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) such as the D835 residue, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis due to constitutive activation of the kinase.[2] Crenolanib has demonstrated potent activity against both FLT3-ITD and resistance-conferring FLT3/D835 mutants.[2][3]

A key characteristic of Crenolanib is its high selectivity for FLT3 over the structurally related c-KIT kinase.[4] This selectivity is noteworthy as simultaneous inhibition of FLT3 and c-KIT by other TKIs can be associated with myelosuppression.[4]

Kinase Selectivity and Potency Comparison

The following tables summarize the inhibitory activity of Crenolanib and its comparators against key kinases, based on biochemical and cellular assays. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), with lower values indicating higher potency.

Table 1: Inhibitory Activity against FLT3 and its Mutants

Kinase TargetCrenolanibGilteritinibMidostaurinSorafenib
FLT3-WT IC50: ~2-5 nM[2][5]IC50: 5 nM[5]IC50: 11 nM (Kd)[6]IC50: 3 nM[7]
FLT3-ITD IC50: 1-3 nM[3]IC50: 0.7-1.8 nM[5]IC50: ≤10 nM[8]IC50: 1300 nM (in Ba/F3-FLT3-ITD+F691L)[9]
FLT3-D835Y IC50: 8.8 nM[3]IC50: Potent inhibition[10]IC50: ≤10 nM[8]IC50: 103.5 nM[11]
FLT3-D835V IC50: 2.0 nM (primary blasts)[2]Active[12]--
FLT3-D835H Kd: 0.4 nM[10]Active[12]Kd: 6.8 nM[6]-

Table 2: Inhibitory Activity against Key Off-Target Kinases

Kinase TargetCrenolanibGilteritinibMidostaurinSorafenib
c-KIT IC50: 67 nM (WT)[1]IC50: 230 nM[10]Kd: 7.7 nM (D816V)[6]Potent inhibitor[13]
PDGFRα Potent inhibitor[1]-Potent inhibitorPotent inhibitor[13]
PDGFRβ Potent inhibitor[1]-Potent inhibitorPotent inhibitor[13]
AXL -IC50: 0.73 nM[10]--
VEGFR2 --Potent inhibitor[14]Potent inhibitor[13]
RAF-1 ---Potent inhibitor[15]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies, including biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.

Biochemical Kinase Assays (Radiometric Filter Binding Assay)

This method is considered the gold standard for directly measuring kinase activity.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a reaction buffer. The test compound, serially diluted, is added to this mixture.

  • Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP).[4][18]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).[4]

  • Termination and Capture: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the filter, while the unreacted radiolabeled ATP is washed away.[4]

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a phosphorimager or scintillation counter.[19]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular FLT3 Phosphorylation Assays (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 within a cellular context.

Objective: To assess the inhibition of FLT3 phosphorylation and downstream signaling in intact cells.

Methodology:

  • Cell Culture and Treatment: FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) are cultured and then treated with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).[20]

  • Cell Lysis: After treatment, the cells are harvested and lysed to release total cellular proteins. Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. Antibodies against phosphorylated downstream targets like STAT5 can also be used.[20]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which enables detection via a chemiluminescent substrate.[20]

  • Data Analysis: The intensity of the bands corresponding to p-FLT3 is quantified and normalized to the total FLT3 band intensity to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FLT3 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Dimerization->FLT3 Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: FLT3 signaling pathway activation and downstream effectors.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Mix_Components Combine Kinase, Substrate, and Compound Compound_Dilution->Mix_Components Reagent_Prep Prepare Kinase, Substrate, and Buffer Reagent_Prep->Mix_Components Initiate_Reaction Add [γ-³²P]ATP to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Spot on Filter Incubate->Stop_Reaction Wash Wash to Remove Unbound ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a radiometric biochemical kinase assay.

References

Evaluating the Long-Term Efficacy of Crenolanib Besylate in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical long-term efficacy of Crenolanib besylate against other alternative therapies for cancers driven by mutations in FMS-like tyrosine kinase 3 (FLT3). The information presented is based on experimental data from various preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological pathways and experimental processes.

This compound is an orally bioavailable benzimidazole that acts as a potent and selective inhibitor of class III receptor tyrosine kinases, primarily targeting FLT3 and platelet-derived growth factor receptor (PDGFR).[1] It is a type I inhibitor, meaning it binds to the active conformation of the kinase, which allows it to inhibit both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. This is a key differentiator from type II inhibitors, such as sorafenib and quizartinib, which are largely ineffective against TKD mutations.[2][3] Preclinical studies have demonstrated Crenolanib's ability to overcome resistance to other FLT3 inhibitors.

Comparative Efficacy in Preclinical Models

The long-term efficacy of Crenolanib has been evaluated in various preclinical models, primarily using human acute myeloid leukemia (AML) cell lines in xenograft studies. These studies provide crucial data on its ability to control tumor growth and improve survival compared to other tyrosine kinase inhibitors (TKIs).

In Vivo Efficacy: Xenograft Models

In preclinical xenograft models using AML cell lines with FLT3-ITD mutations, such as MOLM-13 and MV4-11, Crenolanib has demonstrated significant anti-leukemic activity. When compared with the multi-kinase inhibitor sorafenib, Crenolanib, particularly in combination, has shown superior outcomes in terms of reducing leukemia burden and extending survival.

A key study utilizing a MOLM-13 xenograft model in NOD-SCID gamma (NSG) mice showed that the combination of Crenolanib and sorafenib led to a significantly better leukemia response (P<0.005) and survival (P<0.05) compared with either agent alone.[2][4][5][6][7] Furthermore, a dose-intensive schedule of Crenolanib (twice daily) was associated with the emergence of fewer FLT3 kinase domain mutations compared to daily sorafenib, suggesting a potential to delay or prevent resistance.[2][4][5][6]

Treatment GroupMedian Survival (Days)Change in Leukemia BurdenReference
Vehicle~20-[4]
Crenolanib (once daily)~30Significant Reduction[4]
Sorafenib (once daily)~35Significant Reduction[4]
Crenolanib (twice daily) + Sorafenib (thrice weekly)>40Significant Reduction (P<0.005 vs single agents)[2][4]

Table 1: Comparison of In Vivo Efficacy of Crenolanib and Sorafenib in a MOLM-13 Xenograft Model. This table summarizes the key findings from a preclinical study comparing the efficacy of Crenolanib and Sorafenib, both as single agents and in combination, on the survival and leukemia burden in a mouse model of AML.

In Vitro Potency: Inhibition of FLT3 Mutations

The in vitro potency of Crenolanib against various FLT3 mutations has been compared to other next-generation FLT3 inhibitors. As a type I inhibitor, Crenolanib demonstrates potent activity against both FLT3-ITD and clinically relevant TKD mutations, such as D835Y, which confer resistance to type II inhibitors.

InhibitorTypeFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
Crenolanib I ~1-5 ~9 [3]
GilteritinibI~0.7-2~2[3]
QuizartinibII<1>1000 (Resistant)[3]
SorafenibII~5-17Resistant[8]
MidostaurinI~2~1.5[8]

Table 2: Comparative In Vitro Potency (IC50) of FLT3 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of Crenolanib and other FLT3 inhibitors against cell lines expressing either FLT3-ITD or the resistance-conferring FLT3-D835Y mutation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vivo and in vitro evaluation of Crenolanib's efficacy.

MOLM-13 Xenograft Model in NSG Mice

This in vivo model is widely used to assess the long-term efficacy of anti-leukemic agents.

  • Cell Culture: Human MOLM-13 AML cells, which harbor an FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Immunocompromised NOD-SCID gamma (NSG) mice (6-8 weeks old) are used to prevent graft rejection.

  • Cell Implantation: A suspension of 1 x 10^6 MOLM-13 cells in 100 µL of phosphate-buffered saline (PBS) is injected intravenously (i.v.) into each mouse.

  • Treatment Regimen: Treatment is typically initiated 3-5 days post-cell injection.

    • This compound: Administered orally (p.o.) or intraperitoneally (i.p.) at a dose of 15-30 mg/kg, once or twice daily.

    • Sorafenib: Administered orally at a dose of 10-30 mg/kg, once daily.

    • Vehicle Control: A solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water is administered to the control group.

  • Efficacy Assessment:

    • Survival: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated for each treatment group.

    • Leukemia Burden: Tumor progression is monitored weekly using bioluminescence imaging (for luciferase-tagged cells) or by analyzing the percentage of human CD45+ cells in the peripheral blood or bone marrow via flow cytometry at the end of the study.

  • Statistical Analysis: Survival data is analyzed using the log-rank (Mantel-Cox) test. Differences in leukemia burden are typically analyzed using a Student's t-test or ANOVA. A p-value of <0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of Crenolanib's mechanism and evaluation.

FLT3 Signaling Pathway and Inhibition by Crenolanib

Mutated FLT3 receptors are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, as well as the STAT5 pathway.[5][9][10] Crenolanib, by inhibiting the autophosphorylation of the FLT3 receptor, effectively blocks these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.

Experimental Workflow for Preclinical Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the long-term efficacy of a novel TKI like Crenolanib in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Culture AML Cell Culture (e.g., MOLM-13) IC50_Assay IC50 Determination (Crenolanib vs. Alternatives) Cell_Culture->IC50_Assay Xenograft_Model MOLM-13 Xenograft in NSG Mice IC50_Assay->Xenograft_Model Promising candidates move to in vivo Treatment_Groups Treatment Groups: - Vehicle - Crenolanib - Alternative TKI - Combination Xenograft_Model->Treatment_Groups Efficacy_Monitoring Efficacy Monitoring: - Survival Analysis - Leukemia Burden (BLI/FACS) Treatment_Groups->Efficacy_Monitoring Data_Analysis Statistical Analysis Efficacy_Monitoring->Data_Analysis Conclusion Conclusion on Long-Term Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for preclinical evaluation.

References

Independent Verification of Crenolanib Besylate's Efficacy Against D835 Mutations in FLT3 and KIT Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Crenolanib besylate's activity against clinically relevant D835 mutations in the FMS-like tyrosine kinase 3 (FLT3) and KIT receptor tyrosine kinases. The data presented is compiled from peer-reviewed preclinical studies to assist researchers in evaluating Crenolanib's potential as a therapeutic agent.

Comparative Activity of Crenolanib Against FLT3 D835 Mutations

Crenolanib, a potent type I tyrosine kinase inhibitor (TKI), has demonstrated significant activity against various FLT3 mutations, including the D835 substitution in the activation loop, which is a known mechanism of resistance to several type II TKIs.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crenolanib in comparison to other notable FLT3 inhibitors against wild-type FLT3 and common D835 mutants.

Inhibitor FLT3-WT (IC50, nM) FLT3-ITD (IC50, nM) FLT3-D835Y (IC50, nM) FLT3-ITD-D835Y (IC50, nM) FLT3-D835V (IC50, nM) FLT3-D835H (IC50, nM) FLT3-D835F (IC50, nM)
Crenolanib (Type I) 1-3[4]7-8[4]8.8[4]~10[1]Data not availableData not availableData not available
Quizartinib (Type II) Data not available0.46[5]5.7[5]35[5]High resistance[2]Intermediate resistance[2]High resistance[2]
Sorafenib (Type II) >1000[6]1.1[7]210[7]460-3300[7]High resistance[2]Intermediate resistance[7]Data not available
Gilteritinib (Type I) 5[8]1.8[5]1.6[5]2.1[5]Similar to ITD[9]Similar to ITD[9]Data not available

Note: IC50 values are derived from various preclinical studies and cell lines, which may lead to variations. The data is intended for comparative purposes.

As a type I inhibitor, Crenolanib binds to the active conformation of the kinase, enabling it to effectively inhibit FLT3 harboring D835 mutations that confer resistance to type II inhibitors like Quizartinib and Sorafenib.[2] Studies have shown that Crenolanib is significantly more potent than Quizartinib against D835Y, D835F, and D835V mutant receptors.[3] Gilteritinib, another type I inhibitor, also demonstrates potent activity against D835 mutations.[5][8]

Activity of Crenolanib Against KIT D835 Mutations

The D835 mutation in FLT3 is analogous to the D816 mutation in the KIT receptor tyrosine kinase.[10] While direct experimental data on Crenolanib's activity against KIT D835 mutations is limited in the reviewed literature, its efficacy against the homologous KIT D816 mutations has been reported.[1][10] Crenolanib has been shown to inhibit cellular proliferation and induce apoptosis in mastocytosis cell lines expressing KIT D816 mutations at clinically achievable concentrations.[10] This suggests a potential for Crenolanib to be active against KIT D835 mutations as well, though further direct experimental verification is required.

Experimental Methodologies

The following are generalized protocols for key experiments cited in the evaluation of Crenolanib's activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate leukemia cell lines (e.g., Ba/F3) expressing wild-type or mutant FLT3/KIT in 96-well plates at a density of 1 x 10^4 cells per well.

  • Inhibitor Treatment: Add serial dilutions of Crenolanib or other TKIs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.[11]

Immunoblotting for Kinase Phosphorylation
  • Cell Treatment: Treat leukemia cells with varying concentrations of Crenolanib or other inhibitors for 1-2 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total FLT3/KIT, as well as downstream signaling proteins (e.g., p-STAT5, p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Inhibitor Treatment & Assay cluster_2 Data Analysis Cell_Lines Leukemia Cell Lines (e.g., Ba/F3) Transfection Transfection with WT or Mutant FLT3/KIT Cell_Lines->Transfection Treatment Treat with Crenolanib & Other TKIs Transfection->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Immunoblotting Immunoblotting Treatment->Immunoblotting IC50 IC50 Determination Viability_Assay->IC50 Phosphorylation Analyze Protein Phosphorylation Immunoblotting->Phosphorylation

Caption: Workflow for assessing inhibitor potency.

FLT3 Signaling Pathway

FLT3_Signaling cluster_Receptor Cell Membrane cluster_Signaling Intracellular Signaling cluster_Outcome Cellular Response FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates D835_Mutation D835 Mutation (Activation Loop) FLT3_Receptor->D835_Mutation Location STAT5 STAT5 D835_Mutation->STAT5 Constitutive Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway D835_Mutation->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway D835_Mutation->PI3K_AKT Proliferation Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: FLT3 signaling and the D835 mutation.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Crenolanib Besylate in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of investigational drugs like Crenolanib besylate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols protects both personnel and the wider ecosystem from potential harm. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in general best practices for pharmaceutical waste management.

Core Principles of Investigational Drug Disposal

The disposal of any investigational pharmaceutical agent should be approached with meticulous attention to detail, prioritizing safety and regulatory compliance. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to treat all investigational compounds with a high degree of caution.[1] The fundamental principles guiding disposal include:

  • Segregation: Pharmaceutical waste must be separated from general waste streams to ensure it is handled and treated appropriately.[2][3]

  • Containment: The use of designated, properly labeled, and secure containers is essential to prevent accidental exposure or environmental release.[4][5]

  • Compliance: All disposal activities must align with federal, state, and local regulations, as well as institutional policies.[3][6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory or research environment.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

2. Waste Characterization and Segregation:

  • Initial Assessment: Although currently not classified as hazardous, treat this compound as potentially potent and handle it accordingly. It is best practice to manage uncertain pharmaceutical waste as hazardous to mitigate risk.[3]

  • Segregation: Do not mix this compound waste with regular trash or other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Containment and Labeling:

  • Primary Container: Place unused or expired this compound, including empty vials and contaminated materials (e.g., gloves, wipes), into a designated pharmaceutical waste container.[4][8] This is often a specifically colored container, such as a blue or white bin for non-hazardous pharmaceuticals or a black bin for hazardous pharmaceuticals.[5]

  • Labeling: The container must be clearly labeled as "Pharmaceutical Waste for Incineration" and include the name of the compound (this compound). If required by your institution, include the name of the principal investigator and the laboratory contact information.[4]

4. Storage:

  • Store the sealed waste container in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a satellite accumulation area for pharmaceutical waste.[4]

5. Disposal and Destruction:

  • Professional Disposal Service: The disposal of pharmaceutical waste should be handled by a licensed and certified waste management vendor.[2][8] Your institution's EHS office will have established procedures for the collection and disposal of this type of waste.

  • Incineration: The generally accepted and most thorough method for destroying pharmaceutical waste is high-temperature incineration.[3][5][8] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a detailed record of the disposal, including the date, quantity of waste, and the method of disposal. This documentation is crucial for regulatory compliance and internal accountability.[8][9]

6. Decontamination:

  • After handling the waste, thoroughly clean and decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Properly dispose of any materials used for decontamination in the designated pharmaceutical waste container.

Summary of Disposal Procedures

StepActionKey Considerations
1 Don Personal Protective Equipment (PPE) Safety glasses, lab coat, and gloves are mandatory.
2 Segregate Waste Do not mix with general or other chemical waste.
3 Contain and Label Use designated, sealed containers with clear labels.
4 Store Securely Keep in a designated satellite accumulation area.[4]
5 Arrange for Professional Disposal Contact your institution's EHS for collection by a licensed vendor.
6 Ensure Final Destruction Incineration is the preferred method.[5][8]
7 Maintain Documentation Keep accurate records of all disposal activities.[9]
8 Decontaminate Work Area Clean all surfaces and equipment after handling.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate from General Waste B->C D Place in Designated Pharmaceutical Waste Container C->D E Label Container Clearly D->E F Store in Secure Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Waste Collected by Licensed Vendor G->H I Transport to Permitted Disposal Facility H->I J Incineration I->J K Document Disposal J->K L Decontaminate Work Area K->L M End L->M

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Crenolanib Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Crenolanib besylate is paramount. This document provides essential procedural guidance on personal protective equipment and disposal methods to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous compound due to its potent biological activity as a tyrosine kinase inhibitor.[1][2] The following PPE is recommended as a minimum standard when handling this compound powder or solutions.

PPE CategoryRecommended EquipmentRationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.Double-gloving provides an extra layer of protection against potential contamination. One pair should be worn under the gown cuff and the other over.[3]
Eye and Face Protection Safety glasses with side shields or a face shield.Protects against splashes or aerosols of the compound.[4]
Skin and Body Protection A disposable, long-sleeved, impervious gown.Prevents skin contact with the compound. Gowns should be lint-free and made of a material like polyethylene-coated polypropylene.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4]Protects against inhalation of fine particles of the compound.

Operational Plan for Handling

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood or biological safety cabinet.

  • Handling :

    • Wear all recommended PPE before beginning work with the compound.

    • When weighing the solid form, perform the task in a ventilated enclosure to minimize the risk of inhalation.

    • If the compound comes into contact with skin, wash the affected area immediately with soap and plenty of water.[2]

    • In case of eye contact, flush with water as a precaution.[2]

    • If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • Post-Handling : After handling, remove and dispose of gloves and gown in the designated waste container. Wash hands thoroughly with soap and water. Clean and decontaminate the work area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. As an investigational drug used in clinical research, its disposal should adhere to federal, state, and institutional guidelines for chemotherapy or hazardous waste.[5]

Waste TypeDisposal Procedure
Unused or Expired Compound Should be disposed of as hazardous waste, typically through incineration by a licensed environmental management vendor.[5][6] Do not dispose of it in the regular trash or sewer system.
Contaminated Labware (e.g., vials, pipette tips) Items with more than 3% of the original drug volume are considered "bulk" chemotherapy waste and should be disposed of in a designated hazardous waste container (often a black container).[6] Items with less than 3% are considered "trace" waste and should be disposed of in a designated chemotherapy waste container (often a yellow container).[6]
Contaminated PPE (gloves, gowns) Should be disposed of as trace chemotherapy waste in a designated yellow container for incineration.[6]
Empty Containers Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of in the regular trash after defacing the label to remove any identifying information.[7][8]

This compound Mechanism of Action

Crenolanib is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[9][10][11] Mutations in these receptors can lead to their constitutive activation, promoting cancer cell proliferation and survival.[12] Crenolanib binds to the active conformation of these kinases, blocking downstream signaling pathways.[13]

Crenolanib_Signaling_Pathway cluster_intracellular Intracellular FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FLT3->Downstream Activation PDGFR PDGFRα/β Receptor PDGFR->Downstream Activation FL FLT3 Ligand FL->FLT3 PDGF PDGF Ligand PDGF->PDGFR Crenolanib Crenolanib besylate Crenolanib->FLT3 Inhibition Crenolanib->PDGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Crenolanib inhibits FLT3 and PDGFR signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenolanib besylate
Reactant of Route 2
Reactant of Route 2
Crenolanib besylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.